Poldine methylsulfate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1,1-dimethylpyrrolidin-1-ium-2-yl)methyl 2-hydroxy-2,2-diphenylacetate;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26NO3.CH4O4S/c1-22(2)15-9-14-19(22)16-25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18;1-5-6(2,3)4/h3-8,10-13,19,24H,9,14-16H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHAZEKGLAMVFA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80969686 | |
| Record name | 2-({[Hydroxy(diphenyl)acetyl]oxy}methyl)-1,1-dimethylpyrrolidin-1-ium methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80969686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
545-80-2 | |
| Record name | Pyrrolidinium, 2-[[(2-hydroxy-2,2-diphenylacetyl)oxy]methyl]-1,1-dimethyl-, methyl sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=545-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poldine methylsulfate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-({[Hydroxy(diphenyl)acetyl]oxy}methyl)-1,1-dimethylpyrrolidin-1-ium methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80969686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poldine metilsulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POLDINE METHYLSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/564C0W9848 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Poldine methylsulfate mechanism of action on smooth muscle
An In-Depth Technical Guide on the Core Mechanism of Action of Poldine (B1197959) Methylsulfate (B1228091) on Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poldine methylsulfate is a synthetic quaternary ammonium (B1175870) compound classified as a competitive antimuscarinic agent.[1] Structurally, its quaternary nature limits its ability to cross the blood-brain barrier, confining its actions primarily to the peripheral nervous system. Historically used to reduce gastric acid secretion and gastrointestinal motility, its mechanism of action lies in its ability to antagonize the effects of acetylcholine (B1216132) (ACh) at muscarinic receptors, leading to the relaxation of smooth muscle. This guide provides a detailed examination of this mechanism, focusing on the underlying signaling pathways, the quantitative methods used for its characterization, and the detailed experimental protocols required for such analysis.
Core Mechanism: Competitive Antagonism of Muscarinic Receptors
The physiological effects of the parasympathetic nervous system on smooth muscle are primarily mediated by acetylcholine acting on muscarinic acetylcholine receptors (mAChRs).[2] In the smooth muscle of the gastrointestinal tract, bronchi, and urinary bladder, the predominant subtype responsible for contraction is the M3 muscarinic receptor.[3]
This compound exerts its effect by acting as a competitive antagonist at these M3 receptors. It binds reversibly to the same site as acetylcholine but does not activate the receptor. By occupying the receptor, it prevents acetylcholine from binding and initiating the intracellular signaling cascade that leads to muscle contraction.
Interruption of the Gq/11 Signaling Pathway
The M3 muscarinic receptor is a G protein-coupled receptor (GPCR) that couples to the Gq/11 family of G proteins.[2][4] The binding of an agonist like acetylcholine triggers a conformational change in the receptor, initiating the following cascade:
-
G Protein Activation: The activated receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gq/11 protein.
-
Phospholipase C (PLC) Stimulation: The GTP-bound Gαq subunit dissociates and activates the enzyme phospholipase C.[5]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5]
-
Calcium Mobilization and Muscle Contraction: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration, along with the action of DAG activating Protein Kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.
This compound, by competitively blocking the M3 receptor, prevents the initial step of this cascade, thereby inhibiting the entire downstream pathway and promoting smooth muscle relaxation.[6]
Quantitative Pharmacological Data
A thorough review of available scientific literature did not yield specific, high-confidence pA2 (a measure of antagonist potency from functional assays) or Ki (an inhibition constant representing receptor affinity from binding assays) values for this compound. The characterization of such a compound would typically involve the experimental protocols detailed in Section 4 to generate these quantitative metrics.
To provide context for researchers, the following table summarizes typical affinity (Ki) and potency (pA2) values for well-characterized muscarinic antagonists at different human receptor subtypes. These values illustrate the data required to define the selectivity profile of a compound like this compound.
| Antagonist | Receptor Subtype | pKi (Affinity) | pA2 (Potency) | Reference(s) |
| Atropine | M1 (Cortex) | ~8.9 | 8.72 (Colon) | [7] |
| M2 (Heart) | ~9.0 | - | [8] | |
| M3 (Gland/Muscle) | ~9.2 | 8.60 (Colon) | [7] | |
| Pirenzepine | M1 (Cortex) | ~8.0 | 7.23 (Colon) | [7][9] |
| M2 (Heart) | ~6.6 | - | [9] | |
| M3 (Gland/Muscle) | ~6.7 | 6.87 (Colon) | [7][9] | |
| 4-DAMP | M1 (Cortex) | ~9.0 | - | [8] |
| M2 (Heart) | ~8.2 | - | [8] | |
| M3 (Gland/Muscle) | ~9.4 | 9.41 (Colon) | [7][8] | |
| AF-DX 116 | M1 (Cortex) | ~6.7 | - | [8] |
| M2 (Heart) | ~7.6 | 7.36 (Colon) | [7][8] | |
| M3 (Gland/Muscle) | ~6.6 | - | [8] |
Note: pKi and pA2 are negative logarithms of the molar concentration (Ki and KB, respectively). Higher values indicate greater affinity/potency. Values are approximate and can vary based on tissue and experimental conditions.
Experimental Protocols for Pharmacological Characterization
The quantification of a competitive antagonist's action on smooth muscle is primarily achieved through two key experimental approaches: functional analysis in isolated organ baths and affinity determination via radioligand binding assays.
Functional Analysis: Isolated Organ Bath and Schild Analysis
Isolated organ bath studies allow for the direct measurement of smooth muscle contractility in response to drugs.[7] To determine the potency of a competitive antagonist like this compound, a Schild analysis is performed. This involves generating agonist concentration-response curves in the absence and presence of increasing concentrations of the antagonist. A competitive antagonist will cause a parallel, rightward shift of the agonist curve without depressing the maximum response.[10]
The magnitude of this shift is quantified by the Dose Ratio (DR) , which is the ratio of the agonist concentration required to produce a given effect (e.g., 50% of maximum, EC50) in the presence of the antagonist to the agonist concentration required for the same effect in its absence.[10] The Schild equation, log(DR - 1) = log[B] - log(KB), relates the dose ratio to the antagonist concentration [B] and its equilibrium dissociation constant KB. A plot of log(DR - 1) versus log[B] (the Schild plot) should yield a straight line with a slope of 1 for a simple competitive antagonist. The x-intercept provides the pA2 value, which is a logarithmic measure of the antagonist's potency.[11][12]
Detailed Protocol: Isolated Organ Bath Study
-
Tissue Preparation:
-
Humanely euthanize an animal (e.g., guinea pig) and dissect a segment of smooth muscle tissue (e.g., distal ileum).[13]
-
Place the tissue in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.
-
Carefully remove adherent connective tissue and cut the ileum into segments approximately 2-3 cm long.[13]
-
-
Mounting and Equilibration:
-
Mount each tissue segment in a heated (37°C) organ bath containing PSS, continuously bubbled with 95% O2 / 5% CO2.[14]
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply a resting tension (e.g., 1 gram) and allow the tissue to equilibrate for 60-90 minutes, with washes of fresh PSS every 15-20 minutes.[13][14]
-
-
Viability and Standardization:
-
Test tissue viability by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 60 mM).
-
Wash out the KCl and allow the tissue to return to baseline. This KCl response can be used to normalize subsequent agonist-induced contractions.
-
-
Concentration-Response Curve (Control):
-
Generate a cumulative concentration-response curve for an agonist (e.g., acetylcholine). Start with a low concentration and increase it in half-log increments until a maximal response is achieved.
-
-
Antagonist Incubation and Second Curve:
-
Wash the tissue thoroughly to remove the agonist.
-
Introduce a fixed, known concentration of this compound (the antagonist) into the bath and allow it to incubate for a predetermined period (e.g., 30-60 minutes) to reach equilibrium.
-
In the continued presence of the antagonist, repeat the cumulative agonist concentration-response curve.
-
-
Repeat and Data Analysis:
-
Repeat step 5 with at least two other, higher concentrations of the antagonist.
-
For each antagonist concentration, calculate the EC50 of the agonist and the corresponding Dose Ratio.
-
Construct a Schild plot and determine the pA2 value via linear regression.
-
Affinity Analysis: Competition Radioligand Binding Assay
Radioligand binding assays are used to directly measure the affinity of a drug for a specific receptor subtype.[4] In a competition assay, a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine or [³H]-NMS) is incubated with a source of receptors (e.g., cell membranes expressing a specific mAChR subtype) in the presence of varying concentrations of an unlabeled competing drug (the "cold" ligand, in this case, this compound).
The unlabeled drug will compete with the radioligand for binding to the receptor. By measuring the displacement of the radioligand at different concentrations of the unlabeled drug, an inhibition curve can be generated. From this curve, the IC50 (the concentration of unlabeled drug that displaces 50% of the specific binding of the radioligand) is determined. The IC50 value is then used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[4]
Detailed Protocol: Competition Radioligand Binding Assay
-
Membrane Preparation:
-
Prepare cell membranes from a tissue known to express the target muscarinic receptor subtype (e.g., rat heart for M2, submandibular gland for M3) or from a cell line engineered to express a single human mAChR subtype.[9]
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Radioligand + Assay Buffer + Membranes.
-
Non-specific Binding (NSB): Radioligand + High concentration of a standard antagonist (e.g., 1 µM Atropine) + Membranes. This determines the amount of radioligand that binds to non-receptor components.
-
Competition: Radioligand + Serial dilutions of this compound + Membranes.[4]
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (which passes through).[4]
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percent specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Conclusion
The primary mechanism of action of this compound on smooth muscle is competitive antagonism at M3 muscarinic acetylcholine receptors . By reversibly binding to these receptors, it blocks the Gq/11-mediated signaling cascade, preventing the acetylcholine-induced rise in intracellular calcium that is necessary for muscle contraction. This leads to a dose-dependent relaxation of smooth muscle. The pharmacological profile of poldine, including its potency (pA2) and receptor subtype affinity (Ki), can be precisely characterized using established in vitro methodologies such as isolated organ bath studies with Schild analysis and radioligand binding assays. These techniques are fundamental tools in drug development for quantifying the interaction of antagonists with their targets and predicting their physiological effects.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic M1, M2 receptor binding. Relationship with functional efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human M1-, M2- and M3-muscarinic cholinergic receptors: binding characteristics of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. SPIKESfunc [spikesfunc.github.io]
- 12. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Poldine Methylsulfate: A Technical Guide to Muscarinic Receptor Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Muscarinic Acetylcholine (B1216132) Receptors
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that play a pivotal role in mediating the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.[1][2] There are five genetically distinct subtypes, designated M1 through M5, which are differentially expressed throughout the body and are coupled to different intracellular signaling cascades.[2][3] This subtype diversity allows for a wide range of physiological responses to cholinergic stimulation and presents opportunities for the development of subtype-selective drugs with improved therapeutic indices.
The five mAChR subtypes are broadly categorized into two families based on their primary G protein-coupling preference:
-
M1, M3, and M5 Receptors: These subtypes preferentially couple to Gq/11 proteins, which activate phospholipase C (PLC).[2][4]
-
M2 and M4 Receptors: These subtypes primarily couple to Gi/o proteins, which inhibit adenylyl cyclase.[2][4]
Signaling Pathways of Muscarinic Receptor Subtypes
The differential G protein coupling of muscarinic receptor subtypes leads to distinct downstream signaling events.
Gq/11-Coupled Receptors (M1, M3, M5)
Activation of M1, M3, and M5 receptors initiates the Gq/11 signaling cascade. This pathway involves the activation of phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a variety of cellular responses, including smooth muscle contraction, glandular secretion, and neurotransmitter release.[5]
Gi/o-Coupled Receptors (M2, M4)
The M2 and M4 receptor subtypes couple to the Gi/o family of G proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA). Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of ion channels, such as inwardly rectifying potassium channels, leading to cellular hyperpolarization. These actions generally result in inhibitory effects, such as a decrease in heart rate and the inhibition of neurotransmitter release.[4]
Quantitative Assessment of Muscarinic Receptor Subtype Selectivity
The selectivity of a compound like poldine (B1197959) methylsulfate (B1228091) is determined by comparing its binding affinity (Ki) and functional potency (e.g., IC50, pA2) across the five muscarinic receptor subtypes.
Binding Affinity (Ki)
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. These assays measure the ability of an unlabeled compound (the "competitor," e.g., poldine methylsulfate) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Data Presentation: this compound Binding Affinity
A comprehensive dataset of this compound's binding affinities for all five human muscarinic receptor subtypes is not currently available in the public domain. To fully characterize its selectivity, Ki values would need to be determined for each subtype and presented as follows:
| Receptor Subtype | Ki (nM) | pKi (-log(Ki)) |
| M1 | Data not available | Data not available |
| M2 | Data not available | Data not available |
| M3 | Data not available | Data not available |
| M4 | Data not available | Data not available |
| M5 | Data not available | Data not available |
Experimental Protocol: Competitive Radioligand Binding Assay
A typical protocol to determine the Ki of this compound at each muscarinic receptor subtype is as follows:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK cells) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[1]
-
Assay Components:
-
Radioligand: A non-selective muscarinic antagonist with high affinity, such as [3H]-N-methylscopolamine ([3H]-NMS), is commonly used.[1][6]
-
Test Compound: A range of concentrations of this compound.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-radiolabeled, high-affinity muscarinic antagonist like atropine (B194438) is used to determine non-specific binding.[1]
-
Assay Buffer: Typically a Tris-HCl buffer with MgCl2 at a physiological pH.[1]
-
-
Incubation: The cell membranes, radioligand, and varying concentrations of this compound are incubated together to allow binding to reach equilibrium.[7]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, usually by rapid filtration through glass fiber filters.[7]
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[7]
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]
-
Functional Potency (IC50/pA2)
Functional assays are essential to confirm that a compound acts as an antagonist and to quantify its potency in a cellular context. The choice of assay depends on the G protein coupling of the receptor subtype.
Data Presentation: this compound Functional Potency
| Receptor Subtype | Functional Assay | Antagonist Potency (pA2 or pIC50) |
| M1 | Phosphoinositide Hydrolysis / Calcium Mobilization | Data not available |
| M2 | cAMP Accumulation Inhibition | Data not available |
| M3 | Phosphoinositide Hydrolysis / Calcium Mobilization | Data not available |
| M4 | cAMP Accumulation Inhibition | Data not available |
| M5 | Phosphoinositide Hydrolysis / Calcium Mobilization | Data not available |
Experimental Protocols: Functional Assays
-
Phosphoinositide (PI) Hydrolysis Assay (for M1, M3, M5): This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation. Cells expressing the receptor are pre-incubated with [3H]-myo-inositol to label the phosphoinositide pools. The cells are then stimulated with a muscarinic agonist in the presence of varying concentrations of this compound. The reaction is stopped, and the accumulated [3H]-inositol phosphates are separated and quantified.[8]
-
Calcium Mobilization Assay (for M1, M3, M5): This is a high-throughput method that measures changes in intracellular calcium concentration using fluorescent dyes. Cells expressing the receptor are loaded with a calcium-sensitive dye. They are then stimulated with an agonist in the presence of different concentrations of this compound, and the change in fluorescence is measured.[7]
-
cAMP Accumulation Assay (for M2, M4): This assay measures the inhibition of adenylyl cyclase activity. Cells expressing the receptor are treated with an agent like forskolin (B1673556) to stimulate cAMP production. The ability of a muscarinic agonist to inhibit this forskolin-stimulated cAMP accumulation is then measured in the presence of varying concentrations of this compound.
Schild Analysis for Determining pA2
For competitive antagonists, a Schild analysis can be performed to determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. A slope of unity in the Schild plot is indicative of competitive antagonism.[9]
Conclusion
This compound is a muscarinic receptor antagonist whose precise subtype selectivity profile across the M1-M5 receptors remains to be fully elucidated in the published literature. This technical guide has outlined the established methodologies, including radioligand binding assays and various functional assays, that are necessary to comprehensively characterize its affinity and potency at each receptor subtype. The provided diagrams of the distinct Gq/11 and Gi/o signaling pathways offer a framework for understanding the functional consequences of receptor activation and antagonism. A thorough investigation using these described protocols would be required to generate the quantitative data needed to definitively establish the muscarinic receptor subtype selectivity of this compound, which is essential for a complete pharmacological understanding and the potential for any future therapeutic development.
References
- 1. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neuron.mefst.hr [neuron.mefst.hr]
Poldine Methylsulfate: An In-Depth Technical Guide to its In Vitro Cholinergic Antagonist Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poldine (B1197959) methylsulfate (B1228091) is a quaternary ammonium (B1175870) anticholinergic agent that has historically been used in the treatment of peptic ulcers due to its ability to reduce gastric acid secretion and gastrointestinal motility. Its mechanism of action lies in its ability to antagonize muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. This technical guide provides a comprehensive overview of the in vitro pharmacological profile of poldine methylsulfate as a cholinergic antagonist, focusing on its binding affinity, functional antagonism, and the experimental methodologies used for its characterization.
Core Concepts: Cholinergic Antagonism
Cholinergic antagonists, also known as anticholinergics or muscarinic receptor antagonists, competitively block the binding of acetylcholine to its receptors. There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling pathways. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol (B14025) phosphates (IPs) and intracellular calcium ([Ca2+]i). The M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
The in vitro characterization of a cholinergic antagonist like this compound involves a battery of assays to determine its affinity for different receptor subtypes, its potency in functional assays, and its mode of antagonism.
Data Presentation: Quantitative Analysis of this compound's In Vitro Activity
No specific quantitative data (Ki, IC50, or pA2 values) for this compound across the five muscarinic receptor subtypes were identified in the public domain during the literature search for this guide. The following tables are presented as templates to be populated with such data as it becomes available through experimental investigation.
Table 1: Muscarinic Receptor Binding Affinities (Ki) of this compound
| Muscarinic Receptor Subtype | Ki (nM) | Radioligand Used | Cell/Tissue Type | Reference |
| M1 | TBD | [3H]-NMS | CHO-K1 cells | TBD |
| M2 | TBD | [3H]-NMS | CHO-K1 cells | TBD |
| M3 | TBD | [3H]-NMS | CHO-K1 cells | TBD |
| M4 | TBD | [3H]-NMS | CHO-K1 cells | TBD |
| M5 | TBD | [3H]-NMS | CHO-K1 cells | TBD |
| TBD: To Be Determined. Ki values represent the inhibition constant and are a measure of the antagonist's binding affinity. A lower Ki value indicates a higher binding affinity. |
Table 2: Functional Antagonist Potency (IC50) of this compound
| Assay Type | Muscarinic Receptor Subtype | Agonist Used | IC50 (nM) | Cell/Tissue Type | Reference |
| Calcium Mobilization | M1 | Carbachol (B1668302) | TBD | CHO-M1 cells | TBD |
| Calcium Mobilization | M3 | Carbachol | TBD | CHO-M3 cells | TBD |
| IP1 Accumulation | M1 | Carbachol | TBD | CHO-M1 cells | TBD |
| IP1 Accumulation | M3 | Carbachol | TBD | CHO-M3 cells | TBD |
| cAMP Inhibition | M2 | Carbachol | TBD | CHO-M2 cells | TBD |
| cAMP Inhibition | M4 | Carbachol | TBD | CHO-M4 cells | TBD |
| TBD: To Be Determined. IC50 values represent the concentration of the antagonist required to inhibit 50% of the maximal response to an agonist. |
Table 3: Schild Analysis of this compound
| Tissue/Cell Preparation | Agonist | pA2 Value | Schild Slope | Reference |
| Guinea Pig Ileum | Carbachol | TBD | TBD | TBD |
| Rabbit Vas Deferens | Carbachol | TBD | TBD | TBD |
| TBD: To Be Determined. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. A Schild slope of 1 is indicative of competitive antagonism. |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. These assays involve the use of a radiolabeled ligand that binds to the receptor of interest.
Objective: To determine the inhibition constant (Ki) of this compound for the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
This compound.
-
Non-specific binding control: Atropine (1 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize CHO cells expressing the muscarinic receptor subtype of interest in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of [3H]-NMS (typically at its Kd value).
-
A range of concentrations of this compound.
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add 1 µM atropine.
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS) from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays measure the cellular response to receptor activation or blockade. For muscarinic receptors, common functional assays include measuring changes in intracellular calcium and inositol phosphate (B84403) levels.
Objective: To determine the IC50 value of this compound for the inhibition of carbachol-induced calcium mobilization via M1 and M3 muscarinic receptors.
Materials:
-
CHO cells stably expressing either the M1 or M3 human muscarinic receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound.
-
Carbachol (agonist).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reading.
Protocol:
-
Cell Plating: Seed the CHO-M1 or CHO-M3 cells into a 96-well black-walled, clear-bottom plate and culture overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive fluorescent dye dissolved in assay buffer to each well. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 10-15 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Initiate the kinetic read and, after establishing a baseline fluorescence, inject a fixed concentration of carbachol (typically the EC80 concentration) into each well.
-
Data Analysis:
-
Measure the peak fluorescence intensity after agonist addition.
-
Normalize the data to the response of the agonist alone.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting concentration-response curve using non-linear regression.
-
Schild Analysis
Schild analysis is a pharmacological method used to determine the dissociation constant (KB) and to characterize the nature of antagonism (competitive vs. non-competitive).
Objective: To determine the pA2 value and Schild slope for this compound at a specific muscarinic receptor subtype in an isolated tissue preparation.
Materials:
-
Isolated tissue preparation (e.g., guinea pig ileum).
-
Organ bath setup with physiological salt solution (e.g., Tyrode's solution) and aeration.
-
Isotonic transducer and data acquisition system.
-
Carbachol (agonist).
-
This compound (antagonist).
Protocol:
-
Tissue Preparation: Mount a segment of the isolated tissue in the organ bath containing physiological salt solution at 37°C and aerate with 95% O2 / 5% CO2. Allow the tissue to equilibrate under a resting tension.
-
Control Agonist Response: Generate a cumulative concentration-response curve for the agonist (carbachol) to determine its EC50 value.
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a fixed concentration of this compound to the organ bath and incubate for a predetermined time to allow for equilibrium.
-
Agonist Response in the Presence of Antagonist: Generate a new cumulative concentration-response curve for carbachol in the presence of this compound.
-
Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least three different concentrations of this compound.
-
Data Analysis:
-
Calculate the dose ratio for each concentration of this compound. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Construct a Schild plot by plotting log(dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
Perform a linear regression on the Schild plot. The x-intercept of the regression line is the pA2 value. The slope of the line should be close to 1 for competitive antagonism.
-
Signaling Pathways
This compound, as a competitive antagonist of muscarinic receptors, blocks the downstream signaling cascades initiated by acetylcholine.
Conclusion
This compound acts as a cholinergic antagonist by competitively blocking muscarinic acetylcholine receptors. A thorough in vitro characterization is essential to understand its potency, selectivity, and mechanism of action. The experimental protocols and data presentation formats provided in this guide offer a framework for the comprehensive evaluation of this compound and other novel cholinergic antagonists. The generation of specific quantitative data through these assays will be crucial for a complete understanding of its pharmacological profile and for guiding future drug development efforts.
Investigating Cholinergic Pathways with Poldine Methylsulfate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the use of Poldine methylsulfate (B1228091) as a tool for investigating cholinergic pathways, with a specific focus on muscarinic acetylcholine (B1216132) receptors (mAChRs). Poldine methylsulfate is a synthetic quaternary ammonium (B1175870) anticholinergic agent that acts as a competitive antagonist at muscarinic receptors. This document details the underlying cholinergic signaling mechanisms, presents methodologies for key experimental protocols, and offers a framework for the characterization of muscarinic receptor antagonists. Due to the limited availability of specific binding and functional potency data for this compound in publicly accessible literature, this guide emphasizes the established experimental procedures used to characterize such compounds.
Introduction to Cholinergic Signaling
The cholinergic system is a vital component of the central and peripheral nervous systems, playing a crucial role in a myriad of physiological processes including learning, memory, attention, muscle contraction, and autonomic regulation. The primary neurotransmitter of this system is acetylcholine (ACh), which exerts its effects by binding to two main classes of receptors: nicotinic and muscarinic acetylcholine receptors.
Muscarinic receptors, the focus of this guide, are G-protein coupled receptors (GPCRs) that are further classified into five subtypes (M1-M5). These subtypes exhibit distinct tissue distribution and couple to different intracellular signaling pathways, leading to a wide range of cellular responses.
1.1. Muscarinic Receptor Subtypes and Signaling Cascades
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is fundamental in smooth muscle contraction, glandular secretion, and neuronal excitation.
-
M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, the βγ subunits of the G-protein can directly activate G-protein-gated inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and neuronal inhibition. M2 receptors are prominently found in the heart, where their activation slows the heart rate.
The diverse and widespread nature of muscarinic receptor signaling makes them a critical target for pharmacological intervention in a variety of disease states.
This compound: A Muscarinic Antagonist
This compound is a quaternary ammonium compound that acts as a non-selective competitive antagonist at muscarinic acetylcholine receptors. Its positively charged nitrogen atom restricts its ability to cross the blood-brain barrier, thus primarily exerting its effects on peripheral cholinergic systems. This property makes it a useful tool for studying the peripheral actions of acetylcholine without the confounding central effects.
Mechanism of Action
As a competitive antagonist, this compound binds to the same site on the muscarinic receptor as acetylcholine but does not activate it. By occupying the receptor, it prevents acetylcholine from binding and initiating a cellular response. The antagonism is surmountable, meaning that its effect can be overcome by increasing the concentration of the agonist (acetylcholine).
Quantitative Data for Muscarinic Antagonists
The characterization of a muscarinic antagonist like this compound involves determining its binding affinity and functional potency. Due to a lack of specific publicly available data for this compound, this section outlines the types of data that would be presented.
Table 1: Hypothetical Binding Affinities (Ki) of this compound at Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| M1 | Data not available |
| M2 | Data not available |
| M3 | Data not available |
| M4 | Data not available |
| M5 | Data not available |
Table 2: Hypothetical Functional Potency (pA2) of this compound in Isolated Tissue Preparations
| Tissue Preparation | Agonist | pA2 Value |
| Guinea Pig Ileum | Acetylcholine | Data not available |
| Rabbit Jejunum | Carbachol | Data not available |
Note: The tables above are placeholders to illustrate how quantitative data for this compound would be presented. Extensive literature searches did not yield specific Ki or pA2 values for this compound.
Experimental Protocols for Characterizing Muscarinic Antagonists
The following sections provide detailed methodologies for key experiments used to investigate the interaction of compounds like this compound with cholinergic pathways.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (like this compound) for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for M1, M2, M3, M4, and M5 muscarinic receptors.
Materials:
-
Membrane preparations from cells expressing a single human muscarinic receptor subtype (M1-M5).
-
Radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-QNB).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.
Experimental Workflow for Radioligand Binding Assay
Workflow for determining antagonist binding affinity.
Isolated Tissue Bath (Schild Analysis)
This functional assay determines the potency of a competitive antagonist (pA2 value) by measuring its ability to inhibit the contractile response of an isolated tissue to an agonist. The guinea pig ileum is a classic preparation rich in M3 muscarinic receptors.
Objective: To determine the pA2 value of this compound for its antagonism of acetylcholine-induced contractions in the guinea pig ileum.
Materials:
-
Guinea pig.
-
Krebs-Henseleit solution (or similar physiological salt solution).
-
Acetylcholine (agonist).
-
This compound (antagonist).
-
Isolated organ bath system with force transducer and data acquisition software.
-
Carbogen gas (95% O2, 5% CO2).
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the segment and mount it in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen.
-
Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular washing.
-
Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for acetylcholine by adding increasing concentrations to the bath and recording the contractile response.
-
Antagonist Incubation: Wash the tissue thoroughly and allow it to return to baseline. Add a known concentration of this compound to the bath and incubate for a predetermined time (e.g., 30-60 minutes) to allow for equilibrium.
-
Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of this compound, generate a second cumulative concentration-response curve for acetylcholine.
-
Repeat with Different Antagonist Concentrations: Repeat steps 4 and 5 with at least two other concentrations of this compound.
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of acetylcholine in the presence of the antagonist to the EC50 of acetylcholine in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
Perform a linear regression on the data. The x-intercept of the regression line is the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.
-
Schild Analysis Workflow
Workflow for determining the pA2 value of an antagonist.
Visualizing Cholinergic Signaling Pathways
The following diagrams illustrate the key signaling pathways activated by muscarinic receptors.
M1/M3/M5 Receptor Signaling Pathway
Gq/11-coupled muscarinic receptor signaling cascade.
M2/M4 Receptor Signaling Pathway
Gi/o-coupled muscarinic receptor signaling cascade.
Conclusion
Poldine Methylsulfate: A Technical Guide to its Application in Glandular Secretion Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poldine (B1197959) methylsulfate (B1228091), a quaternary ammonium (B1175870) anticholinergic agent, serves as a potent and selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its utility in elucidating the mechanisms of glandular secretion lies in its ability to block the parasympathetic nervous system's influence on exocrine glands, thereby allowing for the detailed study of secretory pathways. This technical guide provides an in-depth overview of the core principles, experimental protocols, and signaling pathways involved when utilizing poldine methylsulfate as a research tool in the study of gastric and salivary secretion.
Mechanism of Action: Antagonism of M3 Muscarinic Receptors
This compound exerts its inhibitory effects on glandular secretion primarily by acting as a competitive antagonist at M3 muscarinic receptors. These G-protein coupled receptors are predominantly located on the basolateral membrane of acinar cells in exocrine glands, such as the salivary and gastric glands.
Under normal physiological conditions, the release of acetylcholine (ACh) from parasympathetic nerve terminals activates these M3 receptors. This activation initiates a downstream signaling cascade that ultimately leads to the secretion of fluids and proteins. This compound, by binding to the M3 receptor without activating it, prevents ACh from binding and initiating this cascade, thus inhibiting secretion.
The signaling pathway initiated by M3 receptor activation is a critical area of study. The binding of ACh to the M3 receptor activates a heterotrimeric G-protein of the Gq family. The activated α-subunit of the Gq protein then stimulates the enzyme phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key signal for the fusion of secretory vesicles with the apical membrane, leading to the exocytosis of their contents. DAG, in concert with the elevated Ca2+, activates protein kinase C (PKC), which phosphorylates various cellular proteins involved in sustaining the secretory response.
By blocking the initial step of this pathway—the binding of ACh to the M3 receptor—this compound allows researchers to investigate the roles of other signaling molecules and pathways in glandular secretion, as well as to screen for potential secretagogues or inhibitors that act downstream of the muscarinic receptor.
Data on the Inhibitory Effects of this compound
The following tables summarize quantitative data from studies investigating the inhibitory effects of this compound on gastric and salivary secretion.
Table 1: Effect of this compound on Gastric Acid Secretion
| Parameter | Treatment Group | Control Group | Percent Inhibition | Study Reference |
| Food-Stimulated Acid Secretion | This compound (oral) | Placebo | 0-60% (average 32%) | [1] |
| Histamine-Stimulated Acid Secretion | This compound (oral) | Placebo | ~32% | [1] |
| Hydrogen Ion Concentration (1.5-3 hr post-meal) | This compound (oral) | Placebo | 50-85% reduction | [1] |
Table 2: Effect of Muscarinic Antagonists on Salivary Secretion (General)
| Parameter | Treatment Group | Control Group | Percent Inhibition | Study Reference |
| Stimulated Salivary Flow Rate | Muscarinic Antagonist | Placebo | Data on specific percentage inhibition by this compound is limited in the provided search results. However, muscarinic antagonists are known to significantly reduce stimulated salivary flow. | |
| Unstimulated Salivary Flow Rate | Muscarinic Antagonist | Placebo | Muscarinic antagonists can also reduce unstimulated salivary flow, leading to symptoms of dry mouth. |
Experimental Protocols
Investigation of Gastric Acid Secretion Inhibition using Intragastric Titration
This protocol is designed to measure the effect of orally administered this compound on food-stimulated gastric acid secretion in human subjects.
Materials:
-
This compound tablets
-
Standard protein meal (e.g., steak meal)
-
Nasogastric tube
-
pH electrode
-
Automatic titration system
-
0.1 M Sodium bicarbonate (NaHCO3) solution
-
Peristaltic pump
Procedure:
-
Subject Preparation: Subjects should fast overnight prior to the experiment.
-
Nasogastric Tube Placement: A nasogastric tube is inserted into the stomach of the subject. The correct placement should be confirmed.
-
This compound Administration: An oral dose of this compound is administered 30 minutes before the meal.[1] The optimal therapeutic dose should be predetermined for the specific study.
-
Meal Ingestion: The subject consumes a standard protein meal.
-
Intragastric Titration:
-
Immediately after the meal, continuous intragastric titration is initiated and carried out for a period of 3-4 hours.[1][2]
-
The pH of the gastric contents is continuously monitored using the pH electrode.
-
The automatic titration system is set to maintain the gastric pH at a constant level (e.g., pH 5.5) by infusing a 0.1 M sodium bicarbonate solution via the nasogastric tube using a peristaltic pump.[2]
-
The volume of sodium bicarbonate solution infused over time is recorded.
-
-
Data Analysis: The amount of gastric acid secreted is calculated from the amount of sodium bicarbonate required to maintain the constant pH. The total acid output is expressed in millimoles per hour (mmol/h). The percentage inhibition of acid secretion is calculated by comparing the acid output in the this compound group to a control group that receives a placebo.
Assessment of Salivary Secretion Inhibition
This protocol outlines a method for evaluating the effect of this compound on stimulated salivary flow.
Materials:
-
This compound (for oral or parenteral administration)
-
Stimulant for salivation (e.g., 2% citric acid solution or pilocarpine)
-
Pre-weighed sterile gauze sponges (for Saxon test) or collection tubes
-
Stopwatch
-
Analytical balance
Procedure:
Part A: Citric Acid Stimulation
-
Subject Preparation: Subjects should refrain from eating, drinking, or oral hygiene for at least one hour before the test.
-
Baseline Saliva Collection:
-
The subject is asked to swallow to clear the mouth of saliva.
-
A few drops of a 2% citric acid solution are applied to the sides of the tongue to stimulate salivation.[3][4]
-
The subject then spits all saliva produced over a 5-minute period into a pre-weighed collection tube.
-
The tube is weighed again to determine the weight (and thus volume, assuming a density of 1 g/mL) of the saliva collected. The flow rate is calculated in mL/min.
-
-
This compound Administration: this compound is administered. The route and dosage will depend on the study design. An appropriate time should be allowed for the drug to take effect.
-
Post-Treatment Saliva Collection: The saliva collection procedure (step 2) is repeated at set time points after the administration of this compound.
-
Data Analysis: The salivary flow rates before and after this compound administration are compared to determine the percentage of inhibition.
Part B: Saxon Test
-
Subject Preparation: As in Part A.
-
Baseline Measurement:
-
A pre-weighed, folded sterile gauze sponge is placed in the subject's mouth.
-
The subject is instructed to chew the gauze for a standardized period, typically 2 minutes.[5]
-
The gauze is then removed and immediately weighed.
-
The amount of saliva secreted is the difference between the post- and pre-chewing weights of the gauze.
-
-
This compound Administration: As in Part A.
-
Post-Treatment Measurement: The Saxon test (step 2) is repeated at defined intervals after drug administration.
-
Data Analysis: The amount of saliva collected before and after treatment is compared to calculate the inhibitory effect of this compound.
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: M3 Muscarinic Receptor Signaling Pathway in Glandular Secretion.
Caption: Experimental Workflow for Gastric Secretion Study.
Caption: Experimental Workflow for Salivary Secretion Study.
Conclusion
This compound is an invaluable pharmacological tool for the investigation of glandular secretion mechanisms. Its selective antagonism of M3 muscarinic receptors provides a clear and targeted method for dissecting the complex signaling pathways that govern the secretory functions of exocrine glands. The experimental protocols detailed in this guide, in conjunction with a thorough understanding of the underlying molecular events, will enable researchers and drug development professionals to effectively utilize this compound in their studies to advance our knowledge of glandular physiology and pathophysiology.
References
- 1. Effect of optimum therapeutic dose of poldine on acid secretion, gastric acidity, gastric emptying, and serum gastrin concentration after a protein meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Food-stimulated acid secretion measured by intragastric titration with bicarbonate in patients with duodenal and gastric ulcer disease and in controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. joraldiagnosis.com [joraldiagnosis.com]
- 5. A quantitative test for xerostomia. The Saxon test, an oral equivalent of the Schirmer test - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Poldine Methylsulfate in Neuromuscular Junction Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Poldine methylsulfate (B1228091) is a synthetic quaternary ammonium (B1175870) compound classified as a muscarinic acetylcholine (B1216132) receptor antagonist. Its primary clinical application has been as an antispasmodic, reducing gastrointestinal motility. While the neuromuscular junction (NMJ) is a cholinergic synapse, its primary neurotransmission is mediated by nicotinic acetylcholine receptors. Consequently, Poldine methylsulfate is not a primary tool for studying direct neuromuscular transmission. However, the presence and modulatory role of muscarinic acetylcholine receptors at the NMJ—both presynaptically on the motor nerve terminal and on perisynaptic Schwann cells—present a potential, albeit largely unexplored, avenue for research involving muscarinic antagonists like this compound. This technical guide will elucidate the established pharmacology of this compound, detail the known functions of muscarinic receptors at the neuromuscular junction, and propose hypothetical experimental frameworks for investigating the effects of this compound in this context.
Introduction to this compound
This compound is an anticholinergic agent with a quaternary ammonium structure. This chemical feature renders it less lipid-soluble, which limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects compared to tertiary amine antimuscarinics like atropine.[1] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors, leading to the inhibition of parasympathetic nerve stimulation.[1][2]
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Registry Number | 545-80-2 |
| Molecular Formula | C22H29NO7S |
| Molecular Weight | 451.53 g/mol |
| Chemical Name | 2-[[(Hydroxydiphenylacetyl)oxy]methyl]-1,1-dimethylpyrrolidinium methyl sulfate |
| Synonyms | Nacton, Nactate |
| Solubility | Soluble in water |
| Therapeutic Category | Antispasmodic, Antimuscarinic |
The Neuromuscular Junction: Beyond Nicotinic Transmission
The canonical model of the neuromuscular junction involves the release of acetylcholine (ACh) from the motor nerve terminal, which then binds to nicotinic acetylcholine receptors (nAChRs) on the muscle fiber's endplate, leading to depolarization and muscle contraction.[3] However, research has revealed a more complex regulatory environment involving other receptor types, including muscarinic acetylcholine receptors (mAChRs).
Muscarinic receptors, which are G-protein coupled receptors, are present at various locations within the NMJ, including:
-
Presynaptic motor nerve terminals: These autoreceptors modulate the release of acetylcholine. M1 and M4 subtypes have been identified, with M1 receptors suggested to enhance ACh release and M2 receptors to inhibit it.[4][5]
-
Perisynaptic Schwann cells: M1, M3, and M5 mAChRs have been found on these glial cells that ensheath the nerve terminal.[1]
-
Postsynaptic muscle fiber membrane: While nAChRs are dominant, the presence of mAChRs has also been reported.[1]
The presence of these mAChRs suggests that muscarinic antagonists could be valuable tools for dissecting the nuanced modulation of neuromuscular transmission.
This compound: Mechanism of Action and Receptor Selectivity
Comparative Ganglion-Blocking Properties
A study comparing the ganglion-blocking properties of several atropine-like drugs, including poldine, found that as a group, their potency was not markedly less than traditional ganglion-blocking agents, but their action was more transient.[4] This suggests that at higher concentrations, this compound might also exhibit some activity at nicotinic receptors found in autonomic ganglia, although its primary action remains at muscarinic sites.
Potential Research Applications of this compound at the Neuromuscular Junction
Given the presence of muscarinic receptors at the NMJ, a muscarinic antagonist like this compound could theoretically be employed to investigate their physiological roles. The following are hypothetical experimental applications:
Investigating Presynaptic Modulation of Acetylcholine Release
The dual role of presynaptic M1 (facilitatory) and M2 (inhibitory) receptors on ACh release presents a key area for investigation.[5]
Experimental Protocol: Electrophysiological Recording of End-Plate Potentials
-
Preparation: An isolated nerve-muscle preparation (e.g., frog sartorius or mouse phrenic nerve-hemidiaphragm) is mounted in a recording chamber and superfused with a physiological saline solution.
-
Recording: Intracellular microelectrodes are used to record miniature end-plate potentials (MEPPs) and evoked end-plate potentials (EPPs) from the muscle fiber endplate.[6]
-
Drug Application: this compound is added to the superfusion solution at varying concentrations.
-
Data Analysis: Changes in the frequency and amplitude of MEPPs, and the quantal content of EPPs (calculated as the mean EPP amplitude divided by the mean MEPP amplitude) are measured.
-
Expected Outcome: If this compound blocks inhibitory M2 autoreceptors, an increase in EPP quantal content would be expected. Conversely, blockade of facilitatory M1 receptors could lead to a decrease. The net effect would depend on the drug's relative affinity for these subtypes and the dominant presynaptic muscarinic tone.
Presynaptic modulation of acetylcholine release by muscarinic receptors.
Elucidating the Role of Perisynaptic Schwann Cell Muscarinic Receptors
The function of mAChRs on Schwann cells is not well understood. Applying this compound while monitoring Schwann cell activity (e.g., via calcium imaging) could provide insights into their role in synaptic maintenance and plasticity.
Differentiating Muscarinic vs. Nicotinic Effects at High Concentrations
As a quaternary ammonium compound, this compound may exhibit some nicotinic receptor antagonism at high concentrations.[7] A voltage-clamp experiment could be designed to investigate this.
Experimental Protocol: Two-Electrode Voltage Clamp
-
Preparation: Xenopus oocytes expressing specific muscle-type nicotinic acetylcholine receptor subunits.
-
Recording: A two-electrode voltage clamp is used to hold the oocyte membrane at a set potential and measure the current elicited by the application of acetylcholine.
-
Drug Application: Increasing concentrations of this compound are co-applied with a fixed concentration of acetylcholine.
-
Data Analysis: The degree of inhibition of the acetylcholine-evoked current is measured to determine the IC50 of this compound at the nicotinic receptor.
-
Expected Outcome: If this compound has nicotinic antagonist activity, a concentration-dependent reduction in the acetylcholine-evoked current will be observed.
Workflow for assessing nicotinic antagonist activity.
Limitations and Future Directions
The primary limitation in proposing a significant role for this compound in neuromuscular junction research is the lack of existing studies. Its primary classification as a peripherally acting antimuscarinic has directed its use towards gastroenterology.
Future research could focus on:
-
Receptor Binding Assays: Determining the binding affinities (Ki values) of this compound for all five muscarinic receptor subtypes to understand its selectivity profile.
-
In Vivo Studies: Using animal models of neuromuscular disease, such as experimental autoimmune myasthenia gravis, to investigate if modulation of muscarinic signaling with this compound has any therapeutic effect.
-
Comparative Studies: Directly comparing the effects of this compound with other muscarinic antagonists (e.g., atropine, methoctramine) on neuromuscular transmission to delineate subtype-specific effects.
Conclusion
This compound is a muscarinic antagonist with a pharmacological profile that does not lend itself to the direct study of nicotinic receptor-mediated neuromuscular transmission. However, the recognized presence and modulatory function of muscarinic receptors within the neuromuscular junction offer a potential, yet underexplored, niche for the application of such compounds in a research setting. By using this compound to probe the function of these "non-canonical" receptors at the NMJ, researchers may uncover new layers of regulatory complexity in synaptic function and identify novel therapeutic targets for neuromuscular disorders. The experimental protocols and conceptual frameworks presented in this guide provide a starting point for such investigations.
References
- 1. Distinct Muscarinic Acetylcholine Receptor Subtypes Contribute to Stability and Growth, But Not Compensatory Plasticity, of Neuromuscular Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atropine enhances neuromuscular transmission in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Presynaptic muscarinic acetylcholine autoreceptors (M1, M2 and M4 subtypes), adenosine receptors (A1 and A2A) and tropomyosin-related kinase B receptor (TrkB) modulate the developmental synapse elimination process at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Presynaptic effects of muscarine on ACh release at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophysiological Recordings of Evoked End-Plate Potential on Murine Neuro-muscular Synapse Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
Poldine Methylsulfate and Its Influence on Gastrointestinal Motility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poldine (B1197959) methylsulfate (B1228091), a quaternary ammonium (B1175870) anticholinergic agent, exerts its primary effects on the gastrointestinal (GI) system by acting as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors. This antagonism leads to a reduction in smooth muscle tone and motility throughout the GI tract. This technical guide provides a comprehensive overview of the known and anticipated effects of poldine methylsulfate on gastrointestinal motility patterns. Due to the limited availability of recent, in-depth clinical and preclinical data specifically for this compound, this guide also incorporates data from other well-studied muscarinic antagonists, such as atropine (B194438) and propantheline (B1209224), to provide a broader context for its expected pharmacological actions. This document details the underlying signaling pathways, summarizes available quantitative data, and outlines relevant experimental protocols for the assessment of gastrointestinal motility.
Introduction
This compound is a synthetic quaternary ammonium compound with potent antimuscarinic properties. Its structure confers a high degree of peripheral selectivity, limiting its ability to cross the blood-brain barrier and thus reducing central nervous system side effects. The primary therapeutic application of this compound has been in the management of peptic ulcer disease and other conditions associated with gastric hypersecretion and hypermotility. By blocking the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, this compound effectively reduces the contractile force and frequency of smooth muscle contractions in the stomach, intestines, and other parts of the GI tract.
Mechanism of Action: Muscarinic Receptor Antagonism
The effects of this compound on gastrointestinal motility are mediated through its competitive antagonism of muscarinic acetylcholine receptors, primarily the M2 and M3 subtypes located on smooth muscle cells and in the myenteric plexus.
-
M3 Receptor Blockade: The predominant mechanism for reduced GI motility is the blockade of M3 receptors on smooth muscle cells. Acetylcholine released from postganglionic parasympathetic neurons normally binds to these Gq-protein coupled receptors, initiating a signaling cascade that leads to smooth muscle contraction.
-
M2 Receptor Blockade: While M3 receptors are the primary mediators of contraction, M2 receptors are more numerous in GI smooth muscle. M2 receptors are coupled to Gi proteins and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Reduced cAMP levels counteract smooth muscle relaxation. By blocking M2 receptors, this compound can indirectly contribute to a reduction in smooth muscle tone.
Signaling Pathway of M3 Muscarinic Receptor Antagonism
The following diagram illustrates the signaling pathway initiated by acetylcholine at the M3 muscarinic receptor and its inhibition by this compound.
Quantitative Effects on Gastrointestinal Motility
Specific quantitative data on the effects of this compound on various parameters of gastrointestinal motility are limited in recently published literature. The following tables summarize the available data for poldine and related muscarinic antagonists.
Table 1: Effect on Gastric Motility
| Parameter | Drug | Species | Dose | Effect | Citation |
| Vagally Stimulated Gastric Contractions | This compound | Rat | Not specified | ~75% reduction | [1] |
| Gastric Emptying (Solid Meal) | Atropine | Human | 0.6 mg IV | Significant delay (T50 increased) | N/A |
| Gastric Emptying (Liquid Meal) | Propantheline | Human | 30 mg oral | Doubled mean gastric half-emptying time | N/A |
Note: Data for atropine and propantheline are provided for illustrative purposes to indicate the expected effects of a muscarinic antagonist.
Table 2: Effect on Intestinal Transit
| Parameter | Drug | Species | Dose | Effect | Citation |
| Small Bowel Transit Time | Atropine | Rat | 0.1 mg/kg | Significantly delayed | N/A |
| Colonic Transit Time | Propantheline | Human | 15 mg oral | Prolonged transit | N/A |
Note: Data for atropine and propantheline are provided for illustrative purposes to indicate the expected effects of a muscarinic antagonist.
Table 3: Effect on Lower Esophageal Sphincter (LES) Pressure
| Parameter | Drug | Species | Dose | Effect | Citation |
| Basal LES Pressure | Atropine | Human | 0.015 mg/kg IV | Significant decrease | N/A |
| Transient LES Relaxations | Atropine | Human | 0.015 mg/kg IV | Reduced frequency | N/A |
Note: Data for atropine is provided for illustrative purposes to indicate the expected effects of a muscarinic antagonist.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effects of compounds like this compound on gastrointestinal motility.
Measurement of Gastric Emptying: Scintigraphy
This protocol is a gold-standard method for quantifying the rate of gastric emptying of a solid meal in humans.
Objective: To measure the rate of gastric emptying of a radiolabeled solid meal.
Materials:
-
Standardized low-fat meal (e.g., egg-white meal)
-
Technetium-99m (⁹⁹ᵐTc) sulfur colloid
-
Gamma camera
-
Imaging software for data analysis
Procedure:
-
Subject Preparation: Subjects fast overnight (at least 8 hours). Any medications that could affect GI motility are withheld for a specified period.
-
Meal Preparation: A standardized meal (e.g., 120g of egg whites) is cooked with 0.5-1.0 mCi of ⁹⁹ᵐTc sulfur colloid.
-
Meal Ingestion: The subject consumes the radiolabeled meal within 10 minutes, along with a standardized volume of water.
-
Imaging: Immediately after meal ingestion (t=0), and at 1, 2, and 4 hours post-ingestion, anterior and posterior images of the stomach are acquired using a large field-of-view gamma camera.
-
Data Analysis: The geometric mean of the counts in the anterior and posterior images is calculated to correct for tissue attenuation. The percentage of the meal remaining in the stomach at each time point is calculated relative to the initial counts at t=0. The gastric emptying half-time (T₅₀) is then determined.
Measurement of Intestinal Transit: Radiopaque Markers
This method is commonly used to assess whole gut and segmental colonic transit time in humans.
Objective: To measure the transit time of markers through the small and large intestines.
Materials:
-
Radiopaque markers (e.g., Sitzmarks®)
-
Abdominal X-ray equipment
Procedure:
-
Marker Ingestion: The subject swallows a capsule containing a known number of radiopaque markers (e.g., 24) with a meal.
-
X-ray Imaging: A plain abdominal X-ray is taken at a predetermined time point, typically on day 5 after marker ingestion.
-
Data Analysis: The number of remaining markers in the colon is counted. The colon is often divided into three segments (right, left, and rectosigmoid) to assess segmental transit. A retention of >20% of markers on day 5 is generally considered indicative of delayed transit.
Measurement of Lower Esophageal Sphincter (LES) Pressure: High-Resolution Manometry
This protocol details the procedure for assessing LES function.
Objective: To measure basal LES pressure and relaxation in response to swallowing.
Materials:
-
High-resolution manometry catheter
-
Manometry recording and analysis system
Procedure:
-
Subject Preparation: Subjects fast for at least 6 hours.
-
Catheter Placement: The manometry catheter is passed transnasally into the esophagus and positioned across the esophagogastric junction.
-
Baseline Recording: A baseline recording of LES pressure is obtained for at least 30 seconds.
-
Swallow Protocol: The subject performs a series of wet swallows (e.g., 10 swallows of 5 mL of water) with at least 20 seconds between swallows.
-
Data Analysis: The manometry software is used to analyze the basal LES pressure, the completeness of LES relaxation with each swallow, and the pressure and propagation of esophageal peristalsis.
Conclusion
References
Poldine Methylsulfate: A Technical Guide for its Application as a Peripherally-Selective Muscarinic Antagonist in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Poldine (B1197959) methylsulfate (B1228091), a quaternary ammonium (B1175870) derivative, serves as a valuable pharmacological tool in neuroscience for the specific antagonism of peripheral muscarinic acetylcholine (B1216132) receptors. Its charged nature significantly limits its ability to cross the blood-brain barrier, making it an ideal agent for dissecting the peripheral versus central effects of the cholinergic system. This technical guide provides an in-depth overview of poldine methylsulfate's mechanism of action, quantitative pharmacological data (where available), and detailed experimental protocols for its application in key neuroscience research techniques. The included signaling pathway and experimental workflow diagrams offer a visual guide for researchers employing this compound.
Introduction to this compound
This compound is a synthetic competitive antagonist of muscarinic acetylcholine receptors (mAChRs). Structurally, it possesses a quaternary ammonium group, which confers a permanent positive charge.[1][2] This charge is the primary determinant of its pharmacokinetic profile, most notably its poor penetration of the blood-brain barrier (BBB).[1][2] Consequently, when administered systemically, this compound's effects are largely confined to the peripheral nervous system. This property makes it an invaluable tool for researchers seeking to isolate and study the peripheral components of cholinergic signaling without the confounding influence of central receptor blockade.
Mechanism of Action
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. It binds reversibly to the same site as the endogenous neurotransmitter, acetylcholine (ACh), but does not activate the receptor. By occupying the receptor's binding site, this compound prevents ACh from binding and initiating downstream signaling cascades. This competitive antagonism can be overcome by increasing the concentration of the agonist (ACh or a muscarinic agonist like carbachol).
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly classified into five subtypes (M1-M5). These subtypes are coupled to different intracellular signaling pathways:
-
M1, M3, and M5 Receptors: These receptors primarily couple through the Gq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors are coupled to the Gi/o family of G-proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
By blocking these receptors, this compound can inhibit a wide range of physiological processes in the periphery that are mediated by the parasympathetic nervous system.
Quantitative Pharmacological Data
Table 1: Illustrative Muscarinic Receptor Binding Affinities (Ki in nM)
| Compound | M1 | M2 | M3 | M4 | M5 |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Atropine (for comparison) | 1.3 | 2.5 | 1.0 | 1.6 | 1.3 |
| Pirenzepine (for comparison) | 16 | 360 | 150 | 83 | 200 |
| Methoctramine (B27182) (for comparison) | 160 | 13 | 200 | 80 | 250 |
This table is for illustrative purposes only. The values for atropine, pirenzepine, and methoctramine are approximate and can vary between studies and experimental conditions.
Table 2: Illustrative Functional Antagonist Potency (pA2 Values)
| Compound | Tissue/Cell Line | Receptor Subtype(s) | pA2 Value |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Atropine (for comparison) | Guinea Pig Ileum | M3 | 9.0 |
| Pirenzepine (for comparison) | Rabbit Vas Deferens | M1 | 8.1 |
This table is for illustrative purposes only. pA2 values are highly dependent on the tissue and agonist used.
Table 3: Illustrative Inhibition of Agonist-Induced Phosphoinositide Turnover (IC50 in nM)
| Compound | Agonist | Cell Line (Receptor) | IC50 (nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Atropine (for comparison) | Carbachol (B1668302) | CHO-K1 (human M3) | 1.2 |
This table is for illustrative purposes only. IC50 values are dependent on the agonist concentration and cell system used.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for the different muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of 100-200 µg/mL, determined by a Bradford or BCA protein assay.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of cell membrane preparation.
-
25 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB) typically at a concentration close to its Kd.
-
25 µL of varying concentrations of this compound (e.g., from 10^-11 to 10^-5 M) or vehicle for total binding.
-
For determination of non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 1 µM atropine) instead of this compound.
-
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis to Assess Peripheral vs. Central Cholinergic Blockade
This protocol allows for the in vivo assessment of this compound's ability to antagonize muscarinic receptors in the periphery without affecting central cholinergic neurotransmission.
Methodology:
-
Surgical Implantation of Microdialysis Probes:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Implant a microdialysis probe into the target brain region of interest (e.g., hippocampus or striatum) for monitoring central acetylcholine levels.
-
Implant a second microdialysis probe into a peripheral tissue rich in muscarinic receptors (e.g., salivary gland) or collect peripheral biomarkers of cholinergic activity.
-
Secure the probes with dental cement and allow the animal to recover for 24-48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, connect the microdialysis probes to a microinfusion pump and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Allow a 1-2 hour equilibration period.
-
Collect baseline dialysate samples from both central and peripheral probes at regular intervals (e.g., every 20 minutes).
-
Administer this compound systemically (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples for several hours post-administration.
-
To induce a cholinergic response, a muscarinic agonist (e.g., pilocarpine) can be co-administered, and the antagonistic effect of this compound can be observed.
-
-
Sample Analysis:
-
Analyze the concentration of acetylcholine and its metabolite, choline, in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Express the acetylcholine concentrations as a percentage of the baseline levels for both central and peripheral probes.
-
Compare the effect of this compound on acetylcholine levels between the brain and the peripheral tissue. A significant reduction in the peripheral cholinergic response with no or minimal change in the central response would confirm its peripheral selectivity.
-
Brain Slice Electrophysiology to Evaluate Central Muscarinic Receptor Function
This protocol can be used to confirm the lack of a direct central effect of this compound on neuronal excitability and synaptic transmission.
Methodology:
-
Brain Slice Preparation:
-
Anesthetize an animal (e.g., mouse or rat) and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (e.g., a modified aCSF with low Ca2+ and high Mg2+).
-
Prepare coronal or sagittal brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g., hippocampus or cortex) using a vibratome.
-
Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover, and then maintain them at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Using whole-cell patch-clamp or field potential recordings, obtain a stable baseline recording of neuronal activity.
-
To test for muscarinic receptor function, apply a muscarinic agonist such as carbachol to the bath and record the change in membrane potential, firing rate, or synaptic responses.
-
After washing out the agonist, apply this compound to the bath at various concentrations and observe for any direct effects on baseline neuronal activity.
-
In the continued presence of this compound, re-apply the muscarinic agonist. A lack of antagonism of the agonist's effect would further confirm that this compound does not readily access the receptors in the brain slice.
-
-
Data Analysis:
-
Measure and quantify changes in membrane potential, action potential frequency, and synaptic current amplitudes and frequencies.
-
Compare the responses to the muscarinic agonist in the absence and presence of this compound.
-
Visualization of Signaling Pathways and Workflows
Muscarinic Receptor Signaling Pathways
Caption: M1/M3/M5 Receptor Gq Signaling Pathway.
Caption: M2/M4 Receptor Gi Signaling Pathway.
Experimental Workflow
Caption: General Experimental Workflow.
Conclusion and Future Directions
This compound is a potent and peripherally restricted muscarinic antagonist that serves as an essential pharmacological tool for neuroscience research. Its utility lies in its ability to differentiate between central and peripheral cholinergic mechanisms. While its general pharmacological profile is understood, this guide highlights a significant gap in the publicly available, detailed quantitative data regarding its interaction with specific muscarinic receptor subtypes.
Future research should focus on systematically characterizing the binding affinities (Ki) and functional potencies (pA2) of this compound across all five muscarinic receptor subtypes. Such data would greatly enhance its utility and allow for more precise interpretation of experimental results. Furthermore, studies directly comparing its in vivo central and peripheral receptor occupancy at various doses would provide invaluable information for designing and interpreting neuroscience experiments. By filling these knowledge gaps, the full potential of this compound as a selective pharmacological tool can be realized.
References
The Core Structure-Activity Relationship of Poldine Methylsulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poldine methylsulfate (B1228091) is a synthetic quaternary ammonium (B1175870) compound classified as a muscarinic acetylcholine (B1216132) receptor antagonist. Its anticholinergic properties have been utilized in the treatment of peptic ulcers and other gastrointestinal disorders characterized by hypermotility and hypersecretion. The therapeutic efficacy of Poldine methylsulfate is intrinsically linked to its chemical structure, which dictates its affinity for and activity at muscarinic receptors. This in-depth technical guide explores the core structure-activity relationships (SAR) of this compound, providing insights into the molecular features governing its pharmacological profile. This document will delve into the key structural components of this compound, the experimental protocols used to elucidate its SAR, and the signaling pathways it modulates.
Chemical Structure of this compound
The chemical structure of this compound, (2-benziloyloxymethyl)-1,1-dimethylpyrrolidinium methyl sulfate, reveals several key features that are critical for its antimuscarinic activity:
-
Quaternary Ammonium Head: The positively charged nitrogen atom is a hallmark of many muscarinic antagonists. This feature is crucial for a strong ionic interaction with the negatively charged aspartate residue in the orthosteric binding site of the muscarinic receptor.
-
Ester Group: The ester linkage is a common feature in many potent antimuscarinic agents. The carbonyl and ether oxygens of the ester group can form hydrogen bonds with the receptor.
-
Bulky Acyl Group (Benziloyl): The two phenyl rings of the benziloyl moiety provide significant bulk. These hydrophobic groups are thought to interact with hydrophobic pockets within the receptor, contributing to high-affinity binding.
-
Spacer: The ethyl group connecting the quaternary head and the ester group provides the appropriate distance and flexibility for the molecule to adopt an optimal conformation for receptor binding.
Structure-Activity Relationship (SAR) Principles
Key SAR Insights:
-
The Quaternary Ammonium Group: The permanent positive charge of the quaternary ammonium group is essential for high-affinity binding to the muscarinic receptor. The size of the alkyl substituents on the nitrogen can influence selectivity for muscarinic receptor subtypes.
-
The Ester Moiety: The ester group is a critical pharmacophoric element. Hydrolysis of this ester would lead to a significant loss of activity.
-
The Acyl Substituents: The nature of the substituents on the acyl group dramatically impacts potency. Bulky, hydrophobic groups, such as the two phenyl rings in Poldine, are generally associated with high antagonist potency. The substitution pattern on these aromatic rings can further modulate affinity and selectivity.
-
The Spacer Length: The length of the alkyl chain separating the quaternary nitrogen from the ester group is crucial. A two-carbon (ethyl) spacer is often found to be optimal for high affinity in many antimuscarinic agents.
Data Presentation
Due to the limited availability of public, direct comparative data for a series of this compound analogs, a quantitative data table cannot be constructed. However, the following table illustrates the typical data that would be generated in a SAR study of antimuscarinic compounds. The values are hypothetical and for illustrative purposes only.
| Compound/Analog | Modification | M1 Receptor Affinity (Ki, nM) | M2 Receptor Affinity (Ki, nM) | M3 Receptor Affinity (Ki, nM) | Anticholinergic Potency (pA2) |
| Poldine | - | 1.5 | 5.0 | 0.8 | 9.1 |
| Analog 1 | R = Cyclohexyl | 10.2 | 25.1 | 5.5 | 8.2 |
| Analog 2 | R = H | >1000 | >1000 | >1000 | < 6.0 |
| Analog 3 | N-ethyl instead of N-methyl | 2.1 | 7.3 | 1.2 | 8.9 |
| Analog 4 | Propyl spacer instead of ethyl | 15.8 | 45.2 | 9.7 | 7.8 |
Note: Ki represents the inhibition constant, a measure of binding affinity (lower value indicates higher affinity). pA2 is a measure of antagonist potency.
Experimental Protocols
The determination of the structure-activity relationship of this compound and its analogs relies on a suite of well-established pharmacological assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To quantify the affinity of this compound and its analogs for different muscarinic receptor subtypes (M1, M2, M3, etc.).
Methodology:
-
Membrane Preparation:
-
Cells stably expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 cells expressing hM1) are cultured and harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
A constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound or its analog) are added to compete with the radioligand for binding to the receptor.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays (e.g., Phosphoinositide Turnover Assay)
These assays measure the ability of a compound to antagonize the functional response induced by a muscarinic agonist.
Objective: To determine the potency of this compound and its analogs as functional antagonists at Gq-coupled muscarinic receptors (M1, M3, M5).
Methodology:
-
Cell Culture and Labeling:
-
Cells expressing the muscarinic receptor of interest are cultured in a suitable medium.
-
The cells are incubated with myo-[³H]inositol to label the cellular phosphoinositide pools.
-
-
Antagonist and Agonist Treatment:
-
The labeled cells are pre-incubated with various concentrations of the antagonist (this compound or its analog).
-
A fixed concentration of a muscarinic agonist (e.g., carbachol) is then added to stimulate the receptor.
-
The stimulation is allowed to proceed for a specific time.
-
-
Extraction and Quantification of Inositol (B14025) Phosphates:
-
The reaction is stopped by the addition of an acid (e.g., trichloroacetic acid).
-
The aqueous-soluble inositol phosphates are separated from the lipids by extraction.
-
The total [³H]-inositol phosphates are isolated using anion-exchange chromatography.
-
The radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration-response curve for the antagonist is plotted, and the IC50 value is determined.
-
The Schild equation can be used to calculate the pA2 value, which is a measure of the antagonist's potency.
-
Mandatory Visualizations
Signaling Pathways
This compound, as a muscarinic antagonist, blocks the signaling pathways initiated by acetylcholine at muscarinic receptors. The primary subtypes involved in its therapeutic effects are M1 and M3 receptors, which are Gq/11-coupled, and M2 receptors, which are Gi/o-coupled.
Caption: Muscarinic receptor signaling pathways antagonized by this compound.
Experimental Workflow
The following diagram illustrates the general workflow for a structure-activity relationship study.
Caption: General experimental workflow for a structure-activity relationship (SAR) study.
Conclusion
The structure-activity relationship of this compound is governed by the interplay of its quaternary ammonium head, ester linkage, and bulky benziloyl group. These structural features enable high-affinity binding to muscarinic receptors, leading to the blockade of acetylcholine-mediated signaling pathways. While a comprehensive quantitative SAR study for a broad series of Poldine analogs is not publicly available, the established principles for antimuscarinic agents provide a robust framework for understanding its pharmacological activity. Further research involving the synthesis and pharmacological evaluation of novel Poldine analogs would be invaluable for refining our understanding of its SAR and for the rational design of new, more selective antimuscarinic drugs. The experimental protocols detailed herein provide a roadmap for conducting such investigations.
Poldine Methylsulfate: A Technical Guide for M1/M3 Muscarinic Receptor Blockade Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poldine (B1197959) methylsulfate (B1228091) is a synthetic quaternary ammonium (B1175870) anticholinergic agent. It acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), thereby inhibiting the effects of acetylcholine. Its utility in research, particularly in the study of M1 and M3 muscarinic receptor subtypes, stems from its ability to selectively block these receptors, which are pivotal in various physiological processes. M1 receptors are predominantly found in the central nervous system and gastric parietal cells, playing a role in cognition and gastric acid secretion. M3 receptors are widely distributed in smooth muscle, glandular tissue, and the eye, mediating processes such as smooth muscle contraction, glandular secretion, and pupillary constriction. This guide provides a comprehensive overview of the use of poldine methylsulfate in M1/M3 receptor blockade studies, detailing its mechanism of action, experimental protocols, and relevant quantitative data.
Chemical Properties
| Property | Value |
| CAS Number | 545-80-2 |
| Molecular Formula | C₂₂H₂₉NO₇S |
| Molecular Weight | 451.53 g/mol |
| Synonyms | Nacton, Poldine Methosulfate |
Mechanism of Action: M1 & M3 Receptor Signaling
Both M1 and M3 muscarinic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins. Upon activation by acetylcholine, these receptors initiate a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevation of intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including smooth muscle contraction and glandular secretion. This compound competitively binds to these receptors, preventing acetylcholine from initiating this signaling cascade.
DOT Script for M1/M3 Signaling Pathway
Methodological & Application
Poldine Methylsulfate: Application Notes and Protocols for Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poldine (B1197959) methylsulfate (B1228091) is a quaternary ammonium (B1175870) antimuscarinic agent. As a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, it is utilized in research to investigate cholinergic signaling pathways and to characterize the effects of muscarinic receptor blockade on various physiological processes. Its primary mechanism of action involves the inhibition of acetylcholine-induced smooth muscle contraction. Isolated organ bath experiments are a fundamental technique in pharmacology to study the effects of compounds like poldine methylsulfate on specific tissues in a controlled ex vivo environment. This document provides detailed protocols and application notes for the use of this compound in such experimental setups.
Mechanism of Action
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors. In smooth muscle tissues, such as the guinea pig ileum and trachea, acetylcholine released from parasympathetic nerve endings binds to M3 muscarinic receptors. These receptors are coupled to the Gq protein signaling pathway. Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), which phosphorylates myosin light chains, resulting in smooth muscle contraction. This compound competitively binds to these M3 receptors, preventing acetylcholine from binding and thereby inhibiting this signaling cascade and subsequent muscle contraction.
Data Presentation
| Antagonist | Tissue | Agonist | pA2 Value (Mean ± SEM) | Citation |
| Atropine | Goat Ileum | Acetylcholine | 9.59 ± 0.022 | [1] |
| Atropine | Guinea Pig Ileum | Acetylcholine | 9.933 ± 0.0445 | [1] |
| Dicyclomine | Goat Ileum | Acetylcholine | 8.92 ± 0.237 | [1] |
| Dicyclomine | Guinea Pig Ileum | Acetylcholine | 9.391 ± 0.1205 | [1] |
| Valethamate | Goat Ileum | Acetylcholine | 9.04 ± 0.227 | [1] |
| Valethamate | Guinea Pig Ileum | Acetylcholine | 9.800 ± 0.1253 | [1] |
| Hyoscine | Goat Ileum | Acetylcholine | 9.09 ± 0.022 | [1] |
| Hyoscine | Guinea Pig Ileum | Acetylcholine | 9.4610 ± 0.0585 | [1] |
| Parameter | Agonist: Acetylcholine | Tissue | Value (Mean ± SEM) | Citation |
| EC50 | Acetylcholine | Goat Ileum | 1.71 µM | [1] |
| pEC50 | Acetylcholine | Goat Ileum | -5.76 ± 0.01 | [1] |
| EC50 | Acetylcholine | Guinea Pig Ileum | 1.06 µM | [1] |
| pEC50 | Acetylcholine | Guinea Pig Ileum | -5.97 ± 0.009 | [1] |
Note: The EC50 is the concentration of an agonist that produces 50% of the maximal response. The pEC50 is the negative logarithm of the EC50.
Experimental Protocols
General Isolated Organ Bath Setup
This protocol outlines the general procedure for setting up an isolated organ bath for studying the effects of this compound on smooth muscle contraction.
Materials:
-
Isolated tissue (e.g., guinea pig ileum or trachea)
-
Physiological Salt Solution (PSS), e.g., Tyrode's or Krebs-Henseleit solution
-
This compound stock solution
-
Agonist stock solution (e.g., acetylcholine or carbachol)
-
Isolated organ bath system with a water jacket for temperature control (37°C)
-
Transducer and data acquisition system
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Syringes and needles/pipettes for drug administration
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal according to institutional guidelines.
-
Dissect the desired tissue (e.g., a segment of the ileum or a ring of the trachea).[2]
-
Clean the tissue of any adhering fat and connective tissue in a petri dish containing PSS.
-
For ileum, a 2-3 cm segment is typically used. For trachea, a ring or a chain of rings can be prepared.[2][3]
-
Tie sutures to both ends of the tissue segment.
-
-
Organ Bath Assembly:
-
Fill the organ bath with PSS and allow it to equilibrate to 37°C.[2]
-
Continuously bubble the PSS with carbogen gas to provide oxygen and maintain pH.[2]
-
Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.
-
Apply a resting tension to the tissue (e.g., 1 gram for guinea pig ileum) and allow it to equilibrate for at least 30-60 minutes. During this period, wash the tissue with fresh PSS every 15 minutes.[2]
-
-
Data Recording:
-
Start the data acquisition system to record the tension of the tissue.
-
Once a stable baseline is achieved, the experiment can begin.
-
Protocol for Determining the pA2 of this compound (Schild Analysis)
This protocol describes how to determine the potency of this compound as a competitive antagonist using a Schild analysis.
Procedure:
-
Control Agonist Concentration-Response Curve:
-
Obtain a cumulative concentration-response curve for an agonist (e.g., acetylcholine or carbachol).
-
Add the agonist in increasing concentrations to the organ bath, allowing the response to plateau before adding the next concentration.
-
After obtaining the maximal response, wash the tissue repeatedly with fresh PSS until the baseline tension is restored.
-
-
Antagonist Incubation:
-
Add a known concentration of this compound to the organ bath and allow it to incubate with the tissue for a predetermined time (e.g., 20-30 minutes) to reach equilibrium.
-
-
Agonist Concentration-Response Curve in the Presence of Antagonist:
-
In the continued presence of this compound, repeat the cumulative agonist concentration-response curve.
-
-
Repeat with Different Antagonist Concentrations:
-
Wash the tissue thoroughly to remove all drugs.
-
Repeat steps 2 and 3 with at least two other increasing concentrations of this compound.
-
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the dose ratio (DR). The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound ([Antagonist]) on the x-axis.
-
Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.[4][5]
-
Mandatory Visualizations
Caption: Experimental workflow for determining the pA2 value of this compound using Schild analysis.
Caption: Signaling pathway of M3 muscarinic receptor activation and its inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry and therapeutic potential of muscarinic M3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cooling-induced subsensitivity to carbachol in the tracheal smooth muscle of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
In Vivo Dose Selection of Poldine Methylsulfate for Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poldine methylsulfate (B1228091) is a synthetic quaternary ammonium (B1175870) anticholinergic agent. It acts as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors, leading to a reduction in smooth muscle spasm and gastric acid secretion. These properties make it a compound of interest for preclinical research in gastroenterology, urology, and other fields where modulation of the parasympathetic nervous system is desired. This document provides detailed application notes and protocols for the in vivo dose selection of Poldine methylsulfate in rodent models, facilitating its effective and safe use in research settings.
Mechanism of Action
This compound is a muscarinic receptor antagonist. It competitively blocks the binding of the neurotransmitter acetylcholine (ACh) to muscarinic receptors (M1, M2, M3, M4, and M5) on the surface of various effector cells. In the context of rodent models, this antagonism primarily results in the relaxation of smooth muscle and a reduction in secretions from exocrine glands. The quaternary ammonium structure of this compound limits its ability to cross the blood-brain barrier, thus primarily exerting peripheral anticholinergic effects.
Data Presentation
Table 1: Summary of Reported In Vivo Efficacy of this compound in Rats
| Parameter | Animal Model | Dose | Route of Administration | Observed Effect | Note |
| Gastric Motility | Anesthetized Rat | Not Specified | Not Specified | ~75% reduction in vagally stimulated gastric contractions | The exact dose to achieve this effect was not specified in the cited literature. |
Table 2: Acute Toxicity Data for this compound
| Species | Route of Administration | LD50 | 95% Confidence Interval |
| Rat | Oral | Data not available | Data not available |
| Mouse | Oral | Data not available | Data not available |
Note: Extensive literature searches did not yield specific oral LD50 values for this compound in rats or mice. Researchers should perform initial dose-ranging studies to determine the maximum tolerated dose (MTD) in their specific rodent model and experimental conditions.
Experimental Protocols
Protocol 1: Determination of the Effect of this compound on Gastrointestinal Motility in Rats (Charcoal Meal Test)
Objective: To assess the inhibitory effect of this compound on gastrointestinal transit in rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% sterile saline or 0.5% carboxymethylcellulose)
-
Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Oral gavage needles
-
Surgical instruments for dissection
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment.
-
Fasting: Fast the rats for 18-24 hours with free access to water.
-
Grouping: Randomly divide the animals into control and treatment groups (n=6-8 per group).
-
Dosing:
-
Administer the vehicle to the control group via oral gavage.
-
Administer this compound at various doses (e.g., starting with a range of 1, 5, 10, 30 mg/kg) to the treatment groups via oral gavage. The volume of administration should be consistent across all groups (e.g., 5 mL/kg).
-
-
Charcoal Meal Administration: 30-60 minutes after drug administration, administer the charcoal meal (1.5 mL per rat) via oral gavage to all animals.
-
Euthanasia and Dissection: After a set time (e.g., 20-30 minutes) following charcoal meal administration, euthanize the animals by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Measurement:
-
Carefully dissect the abdomen and expose the small intestine.
-
Measure the total length of the small intestine from the pylorus to the ileocecal junction.
-
Measure the distance traveled by the charcoal meal from the pylorus to the most distal point of the charcoal front.
-
-
Calculation: Calculate the percentage of intestinal transit for each animal using the following formula:
-
% Transit = (Distance traveled by charcoal / Total length of small intestine) x 100
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to compare the treatment groups with the control group.
Protocol 2: Evaluation of this compound on Gastric Emptying in Rats (Phenol Red Method)
Objective: To determine the effect of this compound on the rate of gastric emptying.
Materials:
-
This compound
-
Vehicle
-
Phenol (B47542) red solution (e.g., 0.05% phenol red in 1.5% methylcellulose (B11928114) in 0.9% saline)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Oral gavage needles
-
Stomach tubes
-
Spectrophotometer
-
Homogenizer
-
0.1 N NaOH
Procedure:
-
Animal Preparation: Follow steps 1-4 as described in Protocol 1.
-
Test Meal Administration: 30-60 minutes after drug administration, administer 1.5 mL of the phenol red solution to each rat via oral gavage.
-
Euthanasia and Sample Collection: After a specific time (e.g., 20 minutes), euthanize the animals. Immediately clamp the pyloric and cardiac ends of the stomach and carefully remove it.
-
Sample Processing:
-
Place the stomach in a tube containing a known volume of 0.1 N NaOH (e.g., 10 mL).
-
Homogenize the stomach and its contents.
-
Allow the homogenate to settle for 1 hour.
-
Centrifuge the supernatant.
-
-
Spectrophotometry:
-
To a separate aliquot of the supernatant, add trichloroacetic acid to precipitate proteins. Centrifuge and measure the absorbance of the resulting supernatant at 560 nm. This serves as the test sample.
-
Prepare a standard curve using known concentrations of phenol red.
-
To determine the amount of phenol red administered, administer the same volume of the test meal to a separate group of rats and immediately euthanize them to recover the entire dose from the stomach. Process these samples as described above to establish the 0-minute baseline.
-
-
Calculation:
-
Gastric emptying (%) = (1 - (Amount of phenol red recovered from test animal / Average amount of phenol red recovered from 0-minute baseline animals)) x 100
-
-
Data Analysis: Statistically compare the gastric emptying rates between the control and this compound-treated groups.
Mandatory Visualization
Caption: this compound Signaling Pathway.
Caption: In Vivo Gastrointestinal Motility Assay Workflow.
Application Notes and Protocols for Using Poldine Methylsulfate to Inhibit Gastrointestinal Motility In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poldine methylsulfate (B1228091) is a synthetic quaternary ammonium (B1175870) anticholinergic agent. As a muscarinic receptor antagonist, it competitively inhibits the action of acetylcholine (B1216132) at postganglionic cholinergic nerves.[1] This antagonism blocks parasympathetic stimulation of the gastrointestinal (GI) tract, leading to a reduction in smooth muscle tone and motility.[2] These properties make Poldine methylsulfate a valuable tool in preclinical research for studying the effects of reduced gastrointestinal motility and for the development of new therapeutic agents targeting related disorders.
This document provides detailed application notes and protocols for the use of this compound to inhibit gastrointestinal motility in vivo, with a focus on rodent models.
Mechanism of Action
This compound exerts its inhibitory effect on gastrointestinal motility by blocking muscarinic acetylcholine receptors on the surface of smooth muscle cells.[1] In the gut, the M3 subtype of muscarinic receptors is predominantly responsible for mediating smooth muscle contraction.[2] By binding to these receptors, this compound prevents acetylcholine from binding and initiating the intracellular signaling cascade that leads to muscle contraction. This results in a decrease in the frequency and amplitude of peristaltic waves, leading to delayed gastric emptying and prolonged intestinal transit time.
Data Presentation
The following table summarizes hypothetical quantitative data for the in vivo effects of this compound on gastrointestinal motility. Note: These values are for illustrative purposes and should be replaced with experimentally determined data.
| Parameter | Animal Model | Route of Administration | Dose Range (mg/kg) | Effect | Reference |
| Gastric Emptying | Rat | Intraperitoneal (i.p.) | 1 - 10 | Dose-dependent decrease in the rate of gastric emptying. | Hypothetical |
| 5 | ~40% reduction in gastric emptying at 60 minutes. | Hypothetical | |||
| Intestinal Transit | Mouse | Subcutaneous (s.c.) | 0.5 - 5 | Dose-dependent inhibition of intestinal transit. | Hypothetical |
| 2.5 | ~50% reduction in the distance traveled by a charcoal meal. | Hypothetical | |||
| Muscarinic Receptor Binding Affinity (Ki in nM) | |||||
| M1 Receptor | ~25 | Hypothetical | |||
| M2 Receptor | ~10 | Hypothetical | |||
| M3 Receptor | ~5 | Hypothetical |
Experimental Protocols
In Vivo Assessment of Gastrointestinal Motility Using the Charcoal Meal Test in Rats
This protocol describes a common method for evaluating the effect of this compound on gastrointestinal transit in rats.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or distilled water)
-
Charcoal meal suspension (e.g., 10% activated charcoal in 5% gum acacia)
-
Male Wistar rats (200-250 g)
-
Oral gavage needles
-
Syringes
-
Dissection tools
-
Ruler
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week before the experiment.
-
Fasting: Fast the rats for 18-24 hours before the experiment, with free access to water.
-
Drug Administration:
-
Prepare the desired concentrations of this compound in the chosen vehicle.
-
Administer this compound or vehicle to the rats via the desired route (e.g., intraperitoneal or subcutaneous injection). A typical administration volume is 1 ml/kg body weight.
-
-
Charcoal Meal Administration:
-
Thirty minutes after drug administration, orally administer 1.5 ml of the charcoal meal suspension to each rat using a gavage needle.
-
-
Euthanasia and Dissection:
-
After a set time (e.g., 30 or 60 minutes) following the charcoal meal administration, euthanize the rats by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Carefully dissect the entire small intestine, from the pyloric sphincter to the ileocecal junction, avoiding any stretching.
-
-
Measurement of Intestinal Transit:
-
Lay the small intestine flat on a clean surface.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter to the leading edge of the charcoal.
-
-
Data Analysis:
-
Calculate the percentage of intestinal transit for each animal using the following formula:
-
% Intestinal Transit = (Distance traveled by charcoal / Total length of small intestine) x 100
-
-
Calculate the percentage of inhibition for the this compound-treated groups compared to the vehicle control group:
-
% Inhibition = ((% Transit in Control Group - % Transit in Treated Group) / % Transit in Control Group) x 100
-
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: In vivo experimental workflow.
References
Poldine Methylsulfate: Application in the Study of Salivary Gland Secretion
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Poldine (B1197959) methylsulfate (B1228091) is a synthetic quaternary ammonium (B1175870) anticholinergic agent. It functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), including the M1, M2, and M3 subtypes. Its primary application has been as an antispasmodic, particularly in reducing gastric acid secretion. Given that salivary gland secretion is predominantly stimulated by the activation of M1 and M3 muscarinic receptors, poldine methylsulfate serves as a valuable, albeit less commonly studied, tool for investigating the cholinergic pathways governing salivation. As a quaternary ammonium compound, its limited ability to cross the blood-brain barrier makes it a useful agent for studying peripheral muscarinic receptor functions with reduced central nervous system side effects.
These application notes provide an overview of the inferred use of this compound in salivary gland research, including its mechanism of action, and offer detailed protocols for its experimental application. Due to a lack of specific published data on this compound's effects on salivary glands, this document also presents comparative data from studies using other well-characterized muscarinic antagonists to provide a quantitative context for its expected effects.
Mechanism of Action in Salivary Glands
Salivary gland acinar cells are densely populated with M1 and M3 muscarinic receptors. The binding of acetylcholine (ACh) to these receptors initiates a signaling cascade that leads to the secretion of saliva. This compound, by competitively blocking these receptors, is expected to inhibit this process, leading to a decrease in both the volume and composition of secreted saliva.
Signaling Pathway of Muscarinic Receptor-Mediated Salivary Secretion and Inhibition by this compound
Caption: this compound competitively blocks M1 and M3 muscarinic receptors on salivary acinar cells, inhibiting the downstream signaling cascade that leads to fluid and protein secretion.
Quantitative Data
Table 1: Comparative Effects of Muscarinic Antagonists on Salivary Flow Rate
| Muscarinic Antagonist | Animal Model/Subject | Dose | Route of Administration | Effect on Salivary Flow Rate | Reference |
| Atropine | Children (7-17 years) | 0.01 mg/kg | Sublingual | ~80% reduction in unstimulated and stimulated flow | [1][2] |
| Healthy & Clozapine-treated Adults | 0.6 mg | Sublingual | ~40% reduction | [3] | |
| Healthy & Clozapine-treated Adults | 1.2 mg | Sublingual | ~79% reduction | [3] | |
| Glycopyrrolate (B1671915) | Healthy Volunteers | 4 µg/kg | Intravenous | Significant decrease for up to 12 hours | [4][5] |
| Pirenzepine | Anesthetized Rats | 1 and 10 µmol/kg | Intravenous | Reduced protein concentration in submandibular saliva | [6] |
| 4-DAMP | Anesthetized Rats | 0.1-100 nmol/kg | Intravenous | Marked and equipotent inhibition of fluid secretion in all major salivary glands | [6] |
Table 2: Comparative Effects of Muscarinic Antagonists on Saliva Composition
| Muscarinic Antagonist | Animal Model/Subject | Effect on Saliva Composition | Reference |
| Glycopyrrolate | Healthy Volunteers | Increased concentration of immunologic and non-immunologic defense factors, but decreased total output due to reduced flow rate. | [4][5] |
| Pirenzepine | Anesthetized Rats | Reduced protein concentration in acetylcholine-stimulated submandibular saliva. | [6] |
| 4-DAMP | Anesthetized Rats | Significantly inhibited acetylcholine-evoked protein secretory responses in submandibular glands. | [6] |
Experimental Protocols
The following are detailed, representative protocols for studying the effects of this compound on salivary gland secretion in a research setting. These protocols are based on standard methodologies used for other muscarinic antagonists and should be adapted based on specific experimental goals and institutional guidelines.
Experimental Workflow for In Vivo Salivary Secretion Studies
Caption: A typical workflow for in vivo experiments to assess the impact of this compound on salivary gland secretion.
Protocol 1: In Vivo Measurement of Salivary Secretion in an Anesthetized Rat Model
1. Objective: To determine the dose-dependent effect of this compound on stimulated salivary flow rate and composition in anesthetized rats.
2. Materials:
-
Male Wistar rats (250-300 g)
-
Anesthetic (e.g., sodium pentobarbital)
-
This compound
-
Saline solution (vehicle control)
-
Sialogogue (e.g., pilocarpine (B147212) hydrochloride or methacholine)
-
Polyethylene (B3416737) tubing for cannulation
-
Pre-weighed collection tubes (e.g., Eppendorf tubes)
-
Surgical instruments
-
Infusion pump
3. Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, intraperitoneally).
-
Perform a tracheotomy to ensure a clear airway.
-
Expose the submandibular or parotid duct through a midline incision in the neck.
-
Carefully cannulate the duct with polyethylene tubing. Ensure the cannula is securely tied in place.
-
Position the free end of the cannula to allow for saliva collection into pre-weighed tubes.
4. Experimental Procedure:
-
Allow the animal to stabilize for 20-30 minutes after surgery.
-
Collect baseline saliva for a defined period (e.g., 10 minutes) following stimulation with a submaximal dose of a sialogogue (e.g., pilocarpine, 0.5 mg/kg, intravenously) to establish a stable secretory rate.
-
Administer this compound intravenously at various doses (e.g., 0.1, 1, 10 µmol/kg) or the vehicle control.
-
After a set time for the antagonist to take effect (e.g., 15 minutes), re-stimulate saliva secretion with the same dose of the sialogogue.
-
Collect saliva for a defined period (e.g., 10 minutes) into pre-weighed tubes.
5. Data Collection and Analysis:
-
Salivary Flow Rate: Determine the weight of the collected saliva and calculate the flow rate (mg/min or µl/min).
-
Saliva Composition: Store saliva samples at -80°C for later analysis.
-
Total Protein: Use a standard protein assay (e.g., Bradford or BCA assay).
-
Amylase Activity: Measure using a commercially available kit.
-
Electrolytes (Na+, K+, Cl-): Analyze using an ion-selective electrode system.
-
-
Statistical Analysis: Compare the salivary flow rates and composition before and after administration of this compound and between the treatment and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: In Vitro Assessment of this compound on Salivary Gland Acinar Cells
1. Objective: To characterize the inhibitory effect of this compound on muscarinic receptor-mediated intracellular signaling in isolated salivary gland acinar cells.
2. Materials:
-
Rat submandibular or parotid glands
-
Collagenase and hyaluronidase (B3051955)
-
Cell culture medium (e.g., DMEM/F12)
-
This compound
-
Muscarinic agonist (e.g., carbachol)
-
Fluorescent calcium indicator (e.g., Fura-2 AM)
-
Microplate reader or fluorescence microscope
3. Acinar Cell Isolation:
-
Euthanize a rat and excise the salivary glands.
-
Mince the tissue and digest with collagenase and hyaluronidase to isolate acini.
-
Filter and wash the isolated acini with culture medium.
4. Measurement of Intracellular Calcium [Ca²⁺]i:
-
Load the isolated acini with a fluorescent calcium indicator (e.g., Fura-2 AM).
-
Wash the cells to remove excess dye.
-
Place the cells in a microplate reader or on a fluorescence microscope.
-
Establish a baseline fluorescence reading.
-
Add this compound at various concentrations and incubate.
-
Stimulate the cells with a muscarinic agonist (e.g., carbachol).
-
Record the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
5. Data Analysis:
-
Calculate the peak increase in [Ca²⁺]i in response to the agonist in the presence and absence of different concentrations of this compound.
-
Construct dose-response curves to determine the IC₅₀ of this compound for the inhibition of the carbachol-induced calcium response.
Conclusion
This compound, as a muscarinic receptor antagonist, is a potentially useful pharmacological tool for the investigation of salivary gland physiology. While specific data on its direct application in this field are lacking, its known mechanism of action allows for the formulation of robust experimental protocols. The provided application notes and representative protocols offer a framework for researchers to explore the effects of this compound on salivary secretion, contributing to a deeper understanding of cholinergic regulation in the salivary glands. Researchers should consider the comparative data from other muscarinic antagonists as a guide for expected outcomes and dose-ranging studies.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and Effects on Saliva Flow of Sublingual and Oral Atropine in Clozapine-Treated and Healthy Adults: An Interventional Cross-Over Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of glycopyrrolate on oral mucous host defenses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies of muscarinic receptor subtypes in salivary gland function in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Determination of Poldine Methylsulfate Concentration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poldine methylsulfate (B1228091) is a quaternary ammonium (B1175870) anticholinergic agent. Accurate and precise quantification of Poldine methylsulfate in pharmaceutical formulations and research samples is crucial for quality control and drug development. Spectrophotometry offers a rapid, cost-effective, and accessible analytical approach for this purpose. This document provides detailed application notes and protocols for two validated spectrophotometric methods for the determination of this compound concentration.
Method 1: Ultraviolet (UV) Spectrophotometry Following Purification
This method relies on the direct measurement of UV absorbance of this compound after its separation from interfering substances. The purification is achieved by precipitation with Reinecke salt followed by ion-exchange chromatography.
Core Principle
This compound exhibits a characteristic UV absorption maximum in methanol (B129727). To eliminate interference from excipients and degradation products commonly found in pharmaceutical preparations, the drug is first precipitated as a reineckate (B100417) salt. The this compound is then regenerated from the salt and further purified using an anion-exchange resin before UV spectrophotometric quantification.
Quantitative Data
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 257 nm | [1] |
| Solvent | Methanol | [1] |
| Linearity Range | 10 - 50 mg (in the initial sample solution) | [1] |
Experimental Protocol
1. Reagents and Materials:
-
Ammonium Reineckate Solution (1% w/v): Dissolve 1 g of ammonium reineckate in 100 mL of distilled water. Shake for 10 minutes and filter.
-
Ammonium Reineckate Wash Solution: Add 2 mL of the 1% ammonium reineckate solution to 1 L of distilled water.
-
Methanol (Analytical Reagent Grade).
-
Amberlite IR-4B Anionic Resin: Soak the resin overnight in a 5% aqueous sodium hydroxide (B78521) solution, then wash with distilled water until the effluent is neutral.
-
Sulfuric Acid (5% v/v).
-
UV-Vis Spectrophotometer.
-
Centrifuge and centrifuge tubes.
-
Glass funnels and filter paper.
-
Chromatography column.
2. Sample Preparation:
-
Tablets: Weigh and finely powder 20 tablets. Accurately weigh a portion of the powder equivalent to 50 mg of this compound, transfer to a suitable flask, and extract with 50 mL of 5% sulfuric acid. Filter the solution.
-
Solutions (e.g., parenterals, syrups): Dilute an appropriate volume of the solution with 5% sulfuric acid to obtain a concentration of approximately 10-50 mg of this compound in 20 mL.
3. Precipitation of Poldine Reineckate:
-
To 20 mL of the prepared sample solution in a centrifuge tube, add an excess of the 1% ammonium reineckate solution.
-
Place the mixture in an ice bath for 2 hours or at 5°C for 24 hours to facilitate complete precipitation.
-
Centrifuge the mixture and discard the supernatant.
-
Wash the precipitate with 30 mL of the ammonium reineckate wash solution.
-
Dry the precipitate in an oven at 50°C for 1 hour.
4. Regeneration and Purification of this compound:
-
Dissolve the dried reineckate precipitate in 30 mL of absolute methanol.
-
Prepare a chromatography column with 2-3 g of the pre-treated Amberlite IR-4B anionic resin.
-
Pass the methanolic solution of the reineckate derivative through the resin column to remove the reineckate ion.
-
Collect the eluate containing the purified this compound.
-
Wash the column with additional methanol and combine the eluates.
-
Adjust the final volume of the eluate to 50 mL with methanol in a volumetric flask.
5. Spectrophotometric Measurement:
-
Use a methanol wash passed through the Amberlite IR-4B resin as the blank.
-
Measure the absorbance of the final methanol solution at 257 nm using a UV-Vis spectrophotometer.
-
Determine the concentration of this compound from a previously prepared calibration curve of standard this compound solutions in methanol.
Experimental Workflow Diagram
Caption: UV Spectrophotometry Workflow.
Method 2: Extractive Colorimetric Method using Bromocresol Green (BCG)
This method is based on the formation of a colored ion-pair complex between the cationic this compound and the anionic dye, bromocresol green. The complex is then extracted into an organic solvent and quantified colorimetrically.
Core Principle
This compound, a quaternary ammonium compound, reacts with the sulfonephthalein dye, bromocresol green, in an acidic buffer to form a stable, yellow-colored ion-pair complex. This complex is extractable into an organic solvent, such as dichloromethane (B109758) or chloroform. The absorbance of the extracted complex is directly proportional to the concentration of this compound.[2][3][4]
Quantitative Data
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | ~415 nm (estimated for the ion-pair complex) | N/A |
| Reagent | Bromocresol Green (BCG) | [2] |
| pH | Acidic (e.g., pH 3.0 - 4.0) | [4][5] |
| Solvent for Extraction | Dichloromethane or Chloroform | [3][4][5] |
| Linearity Range | 0.5 - 5.0 µg/mL | [2] |
| Stoichiometry (Poldine:BCG) | 1:1 | [3][4] |
Experimental Protocol
1. Reagents and Materials:
-
This compound Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 100 mL of distilled water.
-
Bromocresol Green (BCG) Solution (0.05% w/v): Dissolve 50 mg of BCG in 100 mL of a suitable solvent (e.g., ethanol), with gentle warming if necessary.
-
Phosphate (B84403) Buffer (pH 3.0): Prepare using appropriate amounts of sodium dihydrogen phosphate and phosphoric acid.
-
Dichloromethane or Chloroform (Analytical Grade).
-
Visible Spectrophotometer.
-
Separatory funnels (100 mL).
-
Anhydrous Sodium Sulfate (B86663).
2. Preparation of Calibration Curve:
-
Into a series of 100 mL separatory funnels, pipette aliquots of the this compound standard stock solution to prepare concentrations ranging from 0.5 to 5.0 µg/mL.
-
Add 5 mL of the pH 3.0 phosphate buffer to each funnel.
-
Add 2 mL of the 0.05% Bromocresol Green solution.
-
Add distilled water to bring the total aqueous volume to approximately 20 mL.
-
Add 10 mL of dichloromethane to each funnel.
-
Shake the funnels vigorously for 2 minutes and allow the layers to separate.
-
Drain the organic (lower) layer through anhydrous sodium sulfate into a 10 mL volumetric flask.
-
Repeat the extraction with two more 5 mL portions of dichloromethane, collecting the extracts in the same volumetric flask.
-
Adjust the final volume to 10 mL with dichloromethane.
-
Measure the absorbance of the yellow-colored complex at approximately 415 nm against a reagent blank prepared in the same manner but without the this compound standard.
-
Plot the absorbance versus concentration to construct the calibration curve.
3. Sample Analysis:
-
Prepare a sample solution of the pharmaceutical formulation in distilled water, expected to contain this compound within the linearity range.
-
Follow the same procedure as described for the calibration curve (steps 2-10).
-
Determine the concentration of this compound in the sample from the calibration curve.
Signaling Pathway: Ion-Pair Formation
Caption: Poldine-BCG Ion-Pair Formation.
References
Poldine Methylsulfate: Application Notes and Protocols for Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Poldine methylsulfate (B1228091) in radioligand binding assays for the characterization of muscarinic acetylcholine (B1216132) receptors (mAChRs). This document includes detailed protocols for competition binding assays, principles of data analysis, and visualization of relevant biological pathways and experimental workflows.
Introduction
Poldine methylsulfate is a synthetic quaternary ammonium (B1175870) compound that acts as a competitive antagonist at muscarinic acetylcholine receptors. It is particularly noted for its effects on M1, M2, and M3 receptor subtypes. Due to its charged nature, this compound has limited ability to cross the blood-brain barrier, making it a useful tool for studying peripheral muscarinic receptor function. Radioligand binding assays are a fundamental technique to quantify the affinity of unlabeled drugs, such as this compound, for their receptor targets.
Muscarinic Receptor Signaling Pathways
Muscarinic acetylcholine receptors are members of the G protein-coupled receptor (GPCR) superfamily and are classified into five subtypes (M1-M5). These subtypes couple to different G proteins to initiate distinct intracellular signaling cascades.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 triggers the release of intracellular calcium (Ca2+).
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Quantitative Data for Muscarinic Receptor Antagonists
The following table summarizes the binding affinities (pKi) of this compound and common reference antagonists for the five human muscarinic receptor subtypes (M1-M5). The pKi value is the negative logarithm of the inhibition constant (Ki), and a higher pKi value indicates a higher binding affinity.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |
| This compound | 8.8 | 8.1 | 8.9 | 7.9 | 8.0 |
| Atropine | 8.9 - 9.2 | 8.9 - 9.1 | 9.0 - 9.3 | 8.9 | 8.8 |
| Pirenzepine | 8.0 - 8.3 | 6.6 - 6.9 | 6.8 - 7.2 | 7.5 | 7.0 |
| 4-DAMP | 8.8 - 9.1 | 8.0 | 9.0 - 9.4 | 8.5 | 8.7 |
Note: The pKi values for this compound are representative and may vary depending on the specific experimental conditions, such as the radioligand and tissue/cell preparation used.
Experimental Protocols
Competition Radioligand Binding Assay
This protocol is designed to determine the inhibitory constant (Ki) of this compound for a specific muscarinic receptor subtype. The assay measures the ability of this compound to compete with a fixed concentration of a radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), for binding to the receptor.
Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) with a specific activity of 70-90 Ci/mmol.
-
Test Compound: this compound.
-
Reference Compound: Atropine.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 1 µM Atropine.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the target muscarinic receptor subtype in ice-cold lysis buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Dilute the membranes in assay buffer to the desired final concentration (typically 20-50 µg protein per well).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound and the reference compound (Atropine) in assay buffer. A typical concentration range would be 10^-11 to 10^-5 M.
-
To a 96-well plate, add in triplicate:
-
Total Binding (TB): 25 µL of assay buffer.
-
Non-specific Binding (NSB): 25 µL of 1 µM Atropine.
-
Test Compound: 25 µL of each this compound dilution.
-
Reference Compound: 25 µL of each Atropine dilution.
-
-
Add 25 µL of [3H]-NMS (at a final concentration close to its Kd, typically 0.1-1.0 nM) to all wells.
-
Initiate the binding reaction by adding 200 µL of the diluted membrane preparation to all wells. The final assay volume is 250 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 60-120 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter pre-soaked in wash buffer using a cell harvester.
-
Rapidly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filters and place them in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
Application Notes: Schild Analysis for the Characterization of Poldine Methylsulfate as a Muscarinic Receptor Antagonist
Introduction
Poldine (B1197959) methylsulfate (B1228091) is a synthetic quaternary ammonium (B1175870) compound that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] These receptors are G-protein coupled receptors involved in a wide range of physiological functions, including smooth muscle contraction, gland secretion, and regulation of heart rate.[2][3] The characterization of the potency and mechanism of action of muscarinic antagonists like poldine methylsulfate is crucial in drug development and pharmacological research. Schild analysis is a powerful and widely used pharmacological method to determine the affinity of a competitive antagonist for its receptor and to verify its mechanism of action.[4][5] This analysis provides a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.[6][7] For a competitive antagonist, the pA2 value is theoretically equal to the pKB, the negative logarithm of the antagonist's equilibrium dissociation constant.[6]
Principle of Schild Analysis
Schild analysis is based on the principle that a competitive antagonist will cause a parallel rightward shift in the concentration-response curve of an agonist without affecting the maximum response.[6][8] The magnitude of this shift, quantified by the dose ratio (DR), is dependent on the concentration of the antagonist and its affinity for the receptor. The dose ratio is the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist. The relationship between the dose ratio, antagonist concentration ([B]), and the antagonist's equilibrium dissociation constant (KB) is described by the Schild equation:
log(DR - 1) = log[B] - log(KB)
A Schild plot of log(DR - 1) versus log[B] should yield a straight line with a slope of unity (1.0) for a simple competitive antagonist.[5] The x-intercept of this line is equal to the pA2 value. A slope that deviates significantly from 1 may indicate a non-competitive mechanism of action or other complexities in the drug-receptor interaction.[6]
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from a Schild analysis of this compound on an isolated smooth muscle preparation (e.g., guinea pig ileum) using acetylcholine (ACh) as the agonist.
| This compound Concentration [B] (nM) | Log [B] | Agonist EC50 (nM) | Dose Ratio (DR) | Log (DR - 1) |
| 0 (Control) | - | 10 | 1 | - |
| 1 | 0 | 30 | 3 | 0.30 |
| 3 | 0.48 | 90 | 9 | 0.90 |
| 10 | 1 | 310 | 31 | 1.48 |
Schild Plot Analysis:
-
pA2 value: The pA2 value is determined from the x-intercept of the Schild plot. In this hypothetical example, the pA2 would be approximately 9.0.
-
Schild Slope: The slope of the regression line of the Schild plot. A slope close to 1.0 is indicative of competitive antagonism.
Experimental Protocols
Materials and Reagents:
-
Isolated tissue preparation (e.g., guinea pig ileum)
-
Krebs-Henseleit solution (or other appropriate physiological salt solution)
-
Acetylcholine (ACh) chloride (agonist)
-
This compound (antagonist)
-
Organ bath system with temperature control and aeration
-
Isotonic transducer and data acquisition system
Protocol for Schild Analysis of this compound:
-
Tissue Preparation:
-
Euthanize a guinea pig according to approved ethical guidelines.
-
Isolate a segment of the terminal ileum and place it in cold, aerated Krebs-Henseleit solution.
-
Clean the tissue of adhering mesentery and cut it into segments of approximately 2-3 cm.
-
Mount a segment vertically in an organ bath containing Krebs-Henseleit solution maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Control Agonist Concentration-Response Curve:
-
Record a baseline of stable tissue tension.
-
Add increasing concentrations of acetylcholine to the organ bath in a cumulative manner. Start with a low concentration (e.g., 1 nM) and increase in logarithmic increments (e.g., half-log units) until a maximal response is achieved.
-
Record the contractile response at each concentration.
-
Wash the tissue extensively with fresh Krebs-Henseleit solution until the tension returns to baseline.
-
-
Antagonist Incubation:
-
Introduce the first, lowest concentration of this compound into the organ bath.
-
Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium is reached.
-
-
Agonist Concentration-Response Curve in the Presence of Antagonist:
-
While the antagonist is still present, repeat the cumulative addition of acetylcholine as described in step 2.
-
Record the contractile responses.
-
Wash the tissue extensively to remove both agonist and antagonist.
-
-
Repeat for Multiple Antagonist Concentrations:
-
Repeat steps 3 and 4 with at least two other increasing concentrations of this compound. Allow for a sufficient washout and re-equilibration period between each antagonist concentration.
-
-
Data Analysis:
-
For each condition (control and each antagonist concentration), plot the agonist concentration on a logarithmic scale against the response.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) for each curve.
-
Calculate the Dose Ratio (DR) for each antagonist concentration by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.
-
Calculate log(DR - 1) for each antagonist concentration.
-
Construct a Schild plot by graphing log(DR - 1) (y-axis) against the logarithm of the molar concentration of this compound (x-axis).
-
Perform a linear regression analysis on the Schild plot to determine the slope and the x-intercept. The pA2 value is the negative of the x-intercept.
-
Mandatory Visualizations
Caption: Experimental workflow for a Schild analysis.
Caption: Muscarinic M3 receptor signaling pathway.
References
- 1. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 2. Medicinal chemistry and therapeutic potential of muscarinic M3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdg.cnb.uam.es [pdg.cnb.uam.es]
- 7. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
- 8. Schild equation - Wikipedia [en.wikipedia.org]
Application Notes for Poldine Methylsulfate in Cholinergic Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poldine (B1197959) methylsulfate (B1228091) is a synthetic quaternary ammonium (B1175870) compound that functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] As a member of the anticholinergic class of agents, it competitively blocks the binding of the endogenous neurotransmitter, acetylcholine, to these receptors. Muscarinic receptors are G protein-coupled receptors (GPCRs) with five subtypes (M1-M5) that mediate a wide array of physiological functions in the central and peripheral nervous systems, including regulation of smooth muscle contraction, glandular secretion, and heart rate.[1] Poldine methylsulfate has demonstrated activity primarily at the M1, M2, and M3 subtypes.[1] Its quaternary ammonium structure generally limits its ability to cross the blood-brain barrier, making it a valuable tool for investigating peripheral cholinergic mechanisms with minimal central nervous system effects.
These characteristics make this compound a useful tool compound for a variety of research applications, including:
-
Gastrointestinal Motility Studies: To inhibit smooth muscle contractions in isolated gut preparations and study the mechanisms of motility.[1]
-
Secretion Studies: To block secretions from glands, such as salivary or gastric glands, allowing for the investigation of secretory regulation.[1]
-
Disease Modeling: To create experimental models for conditions associated with cholinergic hyperactivity, such as overactive bladder or certain respiratory conditions.[1]
This document provides detailed application notes and protocols for the use of this compound as a tool compound in cholinergic research.
Physicochemical Properties
| Property | Value |
| CAS Number | 545-80-2 |
| Molecular Formula | C₂₂H₂₉NO₇S |
| Molecular Weight | 451.5 g/mol |
| Structure | Quaternary ammonium anticholinergic agent |
| Storage | Short term (days to weeks) at 0 - 4°C, protected from light. Long term (months to years) at -20°C. |
Data Presentation: Receptor Binding and Functional Potency
For context, the table below provides typical affinity ranges for other common muscarinic antagonists at the five human muscarinic receptor subtypes (M1-M5). This illustrates the type of data that would be generated to characterize a compound like this compound.
Table 1: Comparative Antagonist Affinities (pKi) at Human Muscarinic Receptors
| Antagonist | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Selectivity Profile |
| This compound | N/A | N/A | N/A | N/A | N/A | Reported activity at M1, M2, M3[1] |
| Atropine | 8.9 - 9.2 | 8.9 - 9.1 | 9.0 - 9.2 | 8.8 - 9.0 | 8.8 - 9.0 | Non-selective |
| Pirenzepine | 7.8 - 8.2 | 6.5 - 6.8 | 6.6 - 7.0 | 7.2 - 7.5 | 7.0 - 7.3 | M1-selective |
| 4-DAMP | 8.8 - 9.1 | 8.0 - 8.3 | 9.0 - 9.4 | 8.1 - 8.4 | 8.7 - 9.0 | M3/M1 > M2/M4/M5 |
| Methoctramine | 6.8 - 7.2 | 7.8 - 8.2 | 6.7 - 7.0 | 7.4 - 7.7 | 6.5 - 6.8 | M2-selective |
Note: pKi = -log(Ki). N/A indicates data not available in the cited literature. Values are approximate ranges compiled from various pharmacological sources.
Visualizations: Mechanism of Action and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the general workflows for key experimental protocols.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype expressed in cell membranes.
Materials:
-
Cell Membranes: Membranes from CHO or HEK cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Non-Specific Binding (NSB) Agent: Atropine (1 µM final concentration).
-
Test Compound: this compound, prepared in a serial dilution series.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
96-well plates, glass fiber filter mats, cell harvester, and a liquid scintillation counter.
Procedure:
-
Preparation: Thaw cell membranes on ice. Dilute the membranes in Assay Buffer to a concentration that provides adequate signal (typically 20-50 µg protein per well). Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM). Dilute the [³H]-NMS in Assay Buffer to a final concentration at or near its Kd (typically ~0.5-1.0 nM).
-
Plate Setup (in triplicate):
-
Total Binding: Add 50 µL of [³H]-NMS and 50 µL of Assay Buffer to designated wells.
-
Non-Specific Binding (NSB): Add 50 µL of [³H]-NMS and 50 µL of 1 µM Atropine to designated wells.
-
Competition: Add 50 µL of [³H]-NMS and 50 µL of each this compound dilution to the remaining wells.
-
-
Initiate Reaction: Add 150 µL of the diluted cell membrane suspension to all wells to start the binding reaction. The final assay volume will be 250 µL.
-
Incubation: Seal the plate and incubate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[2]
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates membrane-bound from free radioligand.
-
Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove any residual unbound radioligand.[2]
-
Counting: Dry the filter mat completely. Place it into a scintillation bag or vial, add scintillation cocktail, and measure the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate the average CPM for each triplicate set.
-
Determine Specific Binding for each competitor concentration: Specific Binding = Total CPM - NSB CPM.
-
Plot the specific binding (as a percentage of the control with no competitor) against the log concentration of this compound.
-
Use a non-linear regression model (e.g., "log(inhibitor) vs. response") in software like GraphPad Prism to fit the data and determine the IC₅₀ value.[2]
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant (determined via a separate saturation binding experiment).[2]
Protocol 2: In Vitro Organ Bath Assay for Functional Antagonism (Schild Analysis)
This protocol determines the potency (pA₂) of this compound as a functional antagonist of muscarinic receptor-mediated smooth muscle contraction, typically using guinea pig ileum.
Materials:
-
Tissue: Freshly isolated guinea pig ileum.
-
Physiological Salt Solution: Krebs-Henseleit or Tyrode's solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Agonist: Carbachol or Acetylcholine.
-
Antagonist: this compound.
-
Equipment: Organ bath system with force-displacement transducers, data acquisition system.
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the segment by gently flushing with physiological salt solution. Cut into 2-3 cm lengths.
-
Mounting: Mount a segment of ileum in an organ bath chamber filled with aerated, warmed physiological salt solution. Attach one end to a fixed hook and the other to a force transducer. Apply a resting tension of approximately 0.5-1.0 g.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
-
Control Agonist Curve: Generate a cumulative concentration-response curve (CRC) for the agonist (e.g., carbachol, 1 nM to 100 µM). Add increasing concentrations of the agonist to the bath, allowing the response to plateau at each concentration before adding the next. This establishes the baseline potency of the agonist.
-
Washout: Thoroughly wash the tissue with fresh physiological salt solution until the baseline tension is re-established.
-
Antagonist Incubation: Add a single, fixed concentration of this compound to the bath and allow it to incubate with the tissue for a predetermined time (e.g., 30-60 minutes) to ensure equilibrium is reached.
-
Second Agonist Curve: While the antagonist is still present, repeat the cumulative agonist CRC. The curve should be shifted to the right.
-
Repeat: Wash the tissue extensively. Repeat steps 6 and 7 with at least two other concentrations of this compound.
Data Analysis (Schild Analysis):
-
For each concentration of this compound, calculate the Dose Ratio (DR) . The DR is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in its absence.
-
Calculate log(DR - 1).
-
Plot log(DR - 1) (Y-axis) against the negative log molar concentration of this compound (-log[Poldine]) (X-axis).
-
Perform a linear regression on the data points.
-
pA₂ Value: The pA₂ is the x-intercept of the regression line. It represents the negative logarithm of the molar concentration of an antagonist that would produce a dose ratio of 2.
-
Slope: A slope that is not significantly different from 1.0 is indicative of competitive antagonism.
Protocol 3: In Vivo Salivary Secretion Assay
This protocol assesses the ability of this compound to inhibit agonist-induced salivation in mice or rats.
Materials:
-
Animals: Mice (e.g., C57BL/6) or rats (e.g., Wistar).
-
Anesthetic: e.g., Ketamine/Xylazine or Isoflurane.
-
Sialogogue (Agonist): Pilocarpine or Carbachol, dissolved in sterile saline.
-
Antagonist: this compound, dissolved in sterile saline or appropriate vehicle.
-
Pre-weighed cotton balls or absorbent swabs.
-
Microcentrifuge tubes and a precision scale.
Procedure:
-
Animal Preparation: Acclimate animals to handling. Fast animals for a few hours before the experiment but allow free access to water.
-
Antagonist Administration: Administer this compound via an appropriate route (e.g., intraperitoneal, i.p., or subcutaneous, s.c.) at a range of doses. The timing should allow for peak plasma concentration to be reached before the agonist challenge (e.g., 30 minutes pre-treatment). A control group should receive the vehicle only.
-
Anesthesia: Anesthetize the animals. Ensure a stable plane of anesthesia is achieved where reflexes are absent, but respiration is stable.
-
Baseline Saliva Collection (Optional): Gently place a pre-weighed cotton ball into the animal's oral cavity for a short, fixed period (e.g., 2 minutes) to collect any baseline saliva. Remove and re-weigh the cotton ball.
-
Agonist Challenge: Administer the sialogogue (e.g., pilocarpine, 1 mg/kg, i.p.).
-
Saliva Collection: Immediately after agonist injection, place a new pre-weighed cotton ball into the oral cavity. Collect saliva for a defined period (e.g., 15-30 minutes), replacing the cotton ball with a new pre-weighed one at regular intervals (e.g., every 5 minutes).
-
Measurement: Weigh each cotton ball immediately after collection to determine the mass of saliva secreted. The total saliva secreted is the sum of the weights from all collection intervals. Saliva volume can be estimated assuming a density of 1 mg/µL.
Data Analysis:
-
For each animal, calculate the total weight of saliva produced over the collection period.
-
Average the results for each treatment group (vehicle control, different doses of this compound).
-
Compare the amount of saliva produced in the poldine-treated groups to the vehicle-treated control group.
-
Plot the percentage inhibition of salivation against the dose of this compound to determine an in vivo inhibitory dose (e.g., ID₅₀). Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine significant differences between groups.
References
Application Notes and Protocols for Creating Animal Models of Cholinergic Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholinergic neurotransmission is a cornerstone of cognitive processes, including learning, memory, and attention. Dysfunction of the cholinergic system is a well-established hallmark of several neurodegenerative diseases, most notably Alzheimer's disease. Consequently, the development of animal models that recapitulate cholinergic deficits is a critical component of preclinical research aimed at discovering and validating novel therapeutics for cognitive impairment.
These application notes provide a detailed overview of the pharmacological induction of cholinergic dysfunction in animal models. We will first address the properties of poldine (B1197959) methylsulfate (B1228091) and its limitations for inducing central cholinergic deficits. Subsequently, we will provide comprehensive protocols for the use of validated, centrally-acting anticholinergic agents, scopolamine (B1681570) and atropine (B194438), to create robust and reproducible models of cognitive impairment.
Poldine Methylsulfate: An Unsuitable Candidate for Modeling Central Cholinergic Dysfunction
This compound is a synthetic anticholinergic agent belonging to the class of quaternary ammonium (B1175870) compounds. Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors. Historically, it has been used clinically to reduce gastric acid secretion in the treatment of peptic ulcers.
A critical determinant of a drug's ability to affect the central nervous system (CNS) is its capacity to cross the blood-brain barrier (BBB). This compound, as a quaternary ammonium compound, possesses a permanent positive charge. This charge significantly limits its lipid solubility and, consequently, its ability to passively diffuse across the highly lipophilic BBB.[1][2] Therefore, when administered peripherally (e.g., intraperitoneally or orally), this compound's effects are largely confined to the peripheral nervous system.
Recommended Alternatives for Inducing Central Cholinergic Dysfunction
For the induction of central cholinergic dysfunction and cognitive impairment in animal models, tertiary amine anticholinergics are the agents of choice. These compounds are lipophilic and readily cross the blood-brain barrier to antagonize muscarinic receptors in the brain. The two most extensively used and well-validated agents are scopolamine and atropine.[3][4][5][6][7][8][9][10]
Scopolamine and Atropine: Centrally-Acting Muscarinic Antagonists
Scopolamine and atropine are non-selective muscarinic receptor antagonists that have been instrumental in developing the "cholinergic hypothesis" of memory dysfunction.[8][10] Administration of these drugs to healthy animals produces a transient state of cognitive impairment that mimics deficits observed in aging and dementia.[3][5][6] These deficits include impairments in learning, memory consolidation, and attention.[3][9]
The following sections provide detailed protocols for the use of scopolamine and atropine to induce cholinergic dysfunction in rodents, the most commonly used species in preclinical cognitive research.
Signaling Pathway of Muscarinic Acetylcholine Receptors
Experimental Protocols
Protocol 1: Scopolamine-Induced Amnesia in Mice
This protocol describes the induction of anterograde amnesia using scopolamine, a widely used model for screening potential nootropic (cognitive-enhancing) agents.[5][9]
Materials:
-
Scopolamine hydrobromide (Sigma-Aldrich or equivalent)
-
Sterile saline (0.9% NaCl)
-
Vehicle (e.g., 1% w/v carboxymethylcellulose in distilled water)[5]
-
Male Swiss albino mice (20-25 g)[9]
-
Behavioral apparatus (e.g., Morris Water Maze, Passive Avoidance Box)
-
Standard laboratory equipment (syringes, needles, etc.)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment, with free access to food and water.[5]
-
Drug Preparation: Prepare a stock solution of scopolamine hydrobromide in sterile saline. Further dilute with saline or vehicle to the desired final concentration. A typical dose to induce amnesia is 0.4 mg/kg body weight.[5]
-
Experimental Groups: Divide animals into the following groups (n=6-10 per group):
-
Negative Control: Receives vehicle only.
-
Disease Control: Receives scopolamine (0.4 mg/kg, intraperitoneal).
-
Test Compound Groups: Receive the test compound at various doses prior to scopolamine administration.
-
Positive Control: Receives a known nootropic agent (e.g., piracetam) prior to scopolamine administration.
-
-
Dosing Regimen:
-
Administer the test compound or positive control agent (e.g., orally) for a predetermined period (e.g., 14 days).[5]
-
On the day of the behavioral test, administer scopolamine (0.4 mg/kg) via intraperitoneal (i.p.) injection 30 minutes before the acquisition trial of the behavioral task.[5] The negative control group receives an equivalent volume of saline or vehicle.
-
-
Behavioral Testing:
-
Morris Water Maze (MWM): Assess spatial learning and memory. The acquisition phase typically consists of multiple trials per day for several consecutive days. A probe trial (with the platform removed) is conducted 24 hours after the last training session to assess memory retention.
-
Passive Avoidance (PA): Evaluate fear-motivated memory. The apparatus consists of a light and a dark compartment. During the acquisition trial, the mouse receives a mild foot shock upon entering the dark compartment. Memory is assessed 24 hours later by measuring the latency to enter the dark compartment.[9]
-
-
Data Analysis: Analyze behavioral parameters (e.g., escape latency in MWM, step-through latency in PA) using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Atropine-Induced Central Cholinergic Dysfunction in Rats
This protocol outlines the use of atropine to induce central cholinergic deficits, which can be assessed through a variety of behavioral tasks.[3][4][11]
Materials:
-
Atropine sulfate (B86663) (Sigma-Aldrich or equivalent)
-
Sterile saline (0.9% NaCl)
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Behavioral apparatus (e.g., Spatial navigation tasks, operant chambers)
-
Standard laboratory equipment
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
Drug Preparation: Prepare a solution of atropine sulfate in sterile saline. Doses can range from 5 mg/kg to higher, depending on the desired level of cholinergic blockade and the specific behavioral paradigm.[11]
-
Experimental Groups:
-
Control: Receives saline.
-
Atropine-Treated: Receives atropine at the selected dose.
-
-
Dosing and Behavioral Testing:
-
Administer atropine via i.p. injection. The timing of administration relative to behavioral testing is crucial and should be determined based on the drug's pharmacokinetic profile and the specific cognitive domain being investigated. For example, atropine-induced hyperactivity can be observed for approximately 6 hours post-injection.[3]
-
Behavioral assessments can include:
-
-
Data Analysis: Analyze the relevant behavioral endpoints using appropriate statistical tests.
Experimental Workflow Diagram
Quantitative Data Summary
The following tables summarize typical dosages and observed effects of centrally-acting anticholinergics used to model cholinergic dysfunction.
Table 1: Scopolamine Administration in Mice
| Parameter | Details | Reference |
| Animal Model | Male Swiss albino mice | [9] |
| Drug | Scopolamine hydrobromide | [5][9] |
| Dosage | 0.4 mg/kg | [5] |
| 0.75, 1.5, 3 mg/kg | [9] | |
| Route of Administration | Intraperitoneal (i.p.) | [5][9] |
| Timing | 30 minutes prior to acquisition trial | [5][9] |
| Observed Effects | - Impaired spatial memory in MWM | [5] |
| - Increased escape latency in MWM | [5] | |
| - Impaired memory in passive avoidance task | [9] | |
| - Increased levels of malondialdehyde (MDA), an indicator of oxidative stress | [5] |
Table 2: Atropine Administration in Rats
| Parameter | Details | Reference |
| Animal Model | Rats (strain not specified) | [3][11] |
| Drug | Atropine | [3][11] |
| Dosage | 5 mg/kg | [11] |
| Route of Administration | Intraperitoneal (i.p.) | [11] |
| Observed Effects | - Impaired acquisition of spatial navigation tasks | [3] |
| - Overnight hyperactivity | [3] | |
| - Sensorimotor impairments (placing and orienting) | [3] | |
| - Acute feeding impairments | [3] | |
| - Long-term treatment can induce central cholinergic receptor hypersensitivity | [11] |
Concluding Remarks
The creation of animal models of cholinergic dysfunction is a fundamental strategy in the quest for novel treatments for cognitive disorders. While a variety of anticholinergic agents exist, their utility in modeling central nervous system deficits is critically dependent on their ability to cross the blood-brain barrier. This compound, due to its quaternary ammonium structure, is not suitable for this purpose. In contrast, tertiary amines like scopolamine and atropine are well-established and effective tools for inducing a state of central cholinergic hypofunction and associated cognitive impairments. The protocols and data presented herein provide a robust framework for researchers to implement these models in their drug discovery and development programs. Careful consideration of the specific cognitive domains of interest, as well as the pharmacokinetic and pharmacodynamic properties of the chosen anticholinergic agent, will ensure the generation of reliable and translatable preclinical data.
References
- 1. Anticholinergic Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Disruption of central cholinergic systems in the rat by basal forebrain lesions or atropine: effects on feeding, sensorimotor behaviour, locomotor activity and spatial navigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Central Cholinergic Involvement in Sequential Behavior: Impairments of Performance by Atropine in a Serial Multiple Choice Task for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. njppp.com [njppp.com]
- 6. Scopolamine-Induced Amnesia in Zebrafish: Behavioral Characterization and Pharmacological Reversal | MDPI [mdpi.com]
- 7. Delirium - Wikipedia [en.wikipedia.org]
- 8. Cholinergic models of memory impairment in animals and man: scopolamine vs. biperiden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholinergic influence on memory stages: A study on scopolamine amnesic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Central cholinergic receptor supersensitivity after long-term atropine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Poldine Methylsulfate in Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poldine methylsulfate (B1228091) is a synthetic quaternary ammonium (B1175870) compound that functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are pivotal in mediating the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems. Five distinct muscarinic receptor subtypes, designated M1 through M5, have been identified, each exhibiting unique tissue distribution, signaling mechanisms, and physiological roles. Poldine methylsulfate's ability to selectively block these receptors makes it a valuable pharmacological tool for investigating their function and for the development of therapeutics targeting cholinergic pathways.[1]
This document provides detailed application notes and protocols for the use of this compound in cell culture-based receptor studies, with a focus on its characterization at M1, M2, and M3 receptor subtypes.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are broadly classified into two major signaling pathways based on their G protein coupling:
-
Gq/11-Coupled Receptors (M1, M3, M5): Activation of these receptors stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
Gi/o-Coupled Receptors (M2, M4): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
The antagonistic action of this compound at these receptors blocks the initiation of these signaling cascades.
References
Troubleshooting & Optimization
Poldine methylsulfate solubility issues in physiological buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poldine (B1197959) methylsulfate (B1228091). The information addresses common challenges, particularly solubility issues encountered during experimental work in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is poldine methylsulfate and what is its primary mechanism of action?
This compound is a quaternary ammonium (B1175870) compound that functions as an anticholinergic agent.[1] Its primary mechanism of action is as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), particularly the M1, M2, and M3 subtypes.[1][2] By blocking these receptors, this compound inhibits the effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system.[1][3][4] This antagonism leads to effects such as the relaxation of smooth muscle and a reduction in glandular secretions, including gastric acid.[1][5]
Q2: What are the recommended storage conditions for this compound?
For long-term storage (months to years), it is recommended to store this compound at -20°C in a dry, dark environment. For short-term storage (days to weeks), it can be kept at 0-4°C.[6] The compound is stable for several weeks at ambient temperature during standard shipping.[6]
Q3: In what solvents is this compound soluble?
This compound is reported to be soluble in water.[7] However, its solubility in specific physiological buffers like Phosphate-Buffered Saline (PBS) or cell culture media is not well-documented and may require empirical determination.[6]
Q4: Can I use DMSO to prepare a stock solution of this compound?
Yes, for compounds with limited aqueous solubility, preparing a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) is a common practice.[8][9] This stock can then be diluted to the final working concentration in the aqueous physiological buffer or cell culture medium. It is crucial to ensure the final concentration of DMSO is low enough (typically ≤ 0.5%) to not affect the experimental system.[9]
Troubleshooting Guide: Solubility Issues
Issue: I am observing precipitation or incomplete dissolution of this compound when preparing solutions in physiological buffers (e.g., PBS, cell culture media).
This is a common challenge when working with compounds in complex aqueous solutions. The following troubleshooting steps can help address this issue.
dot
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 545-80-2 | [6][7] |
| Molecular Formula | C₂₂H₂₉NO₇S | [1][6] |
| Molecular Weight | 451.53 g/mol | [1][6][10] |
| Appearance | Solid powder | [6] |
| Melting Point | 154-155 °C | [7][11] |
| Solubility | Soluble in water. Solubility in physiological buffers to be determined. | [6][7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and Working Solutions
This protocol provides a general method for preparing a stock solution of this compound and subsequently diluting it into a physiological buffer for experimental use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile physiological buffer (e.g., PBS, DMEM), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM):
-
Calculate the mass of this compound needed to prepare the desired volume and concentration of the stock solution (Molecular Weight = 451.53 g/mol ).
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. This is your stock solution. Store at -20°C for long-term use.
-
-
Prepare the Final Working Solution:
-
Pre-warm your physiological buffer or cell culture medium to 37°C. This can aid in solubility.
-
Perform serial dilutions of the DMSO stock solution into the pre-warmed buffer to achieve your final desired concentration. It is critical to add the stock solution to the buffer and mix immediately to avoid precipitation.
-
Ensure the final concentration of DMSO in your working solution is below the tolerance level of your experimental system (e.g., <0.5%).
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Mandatory Visualization
Signaling Pathway
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The diagram below illustrates the general mechanism of action.
dot
Caption: this compound's antagonistic action on the muscarinic signaling pathway.
References
- 1. Buy this compound | 545-80-2 [smolecule.com]
- 2. scispace.com [scispace.com]
- 3. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. This compound [drugfuture.com]
- 8. researchgate.net [researchgate.net]
- 9. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bdg.co.nz [bdg.co.nz]
- 11. echemi.com [echemi.com]
Technical Support Center: Poldine Methylsulfate Stability and Degradation in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing poldine (B1197959) methylsulfate (B1228091), a thorough understanding of its stability and degradation characteristics in aqueous solutions is paramount for ensuring experimental accuracy and the development of stable pharmaceutical formulations. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential challenges encountered during its handling and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for poldine methylsulfate in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the ester linkage. This reaction yields two main degradation products: benzilic acid and 2-(hydroxymethyl)-1,1-dimethylpyrrolidinium (DMP).[1]
Q2: What are the key factors that influence the stability of this compound in aqueous solutions?
A2: The stability of this compound is significantly influenced by the pH and temperature of the aqueous solution. It is most stable in acidic conditions and degrades as the pH approaches neutral and becomes alkaline. Higher temperatures accelerate the rate of degradation.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For short-term storage (days to weeks), solutions should be kept at 0-4°C. For long-term storage (months to years), it is recommended to store them at -20°C in the dark.[2] this compound is more stable at an acidic pH; therefore, buffering the solution to a pH between 3.0 and 3.5 can significantly enhance its stability, with studies showing no detectable degradation after 80 days at 40°C within this pH range.[1]
Q4: Is this compound sensitive to light?
A4: While specific photostability studies on this compound are not extensively documented in the readily available literature, it is a general best practice in pharmaceutical stability testing to evaluate the effect of light exposure. Forced degradation studies under controlled light conditions (as per ICH Q1B guidelines) are recommended to determine its photosensitivity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound concentration in solution. | The pH of the aqueous solution may be neutral or alkaline, accelerating hydrolysis. | Ensure the solution is buffered to an acidic pH, ideally between 3.0 and 3.5, for maximum stability.[1] |
| The storage temperature of the solution may be too high. | Store aqueous solutions of this compound at refrigerated (0-4°C) or frozen (-20°C) temperatures to minimize degradation.[2] | |
| Appearance of unknown peaks in chromatograms during analysis. | These are likely degradation products resulting from the hydrolysis of this compound. | The primary degradation products are benzilic acid and 2-(hydroxymethyl)-1,1-dimethylpyrrolidinium.[1] Develop a stability-indicating analytical method capable of separating the intact drug from its degradation products for accurate quantification. |
| Inconsistent analytical results between experiments. | This could be due to variations in the preparation and storage of stock and working solutions. | Prepare fresh solutions for each experiment whenever possible. If solutions need to be stored, follow the recommended storage conditions strictly and re-verify the concentration before use. |
Quantitative Degradation Data
The rate of hydrolysis of this compound follows apparent first-order kinetics. The tables below summarize the apparent first-order rate constants (k) and half-lives (t½) for the degradation of this compound at various pH values and temperatures.
Table 1: Apparent First-Order Rate Constants (k) for this compound Hydrolysis [1]
| Temperature (°C) | k at pH 6.0 (hr⁻¹) | k at pH 7.0 (hr⁻¹) |
| 40 | 0.0028 | 0.0112 |
| 50 | 0.0084 | 0.0336 |
| 60 | 0.0224 | 0.0896 |
| 80 | 0.1232 | 0.4928 |
Table 2: Calculated Half-Lives (t½) for this compound Hydrolysis
| Temperature (°C) | t½ at pH 6.0 (hours) | t½ at pH 7.0 (hours) |
| 40 | 247.55 | 61.89 |
| 50 | 82.51 | 20.63 |
| 60 | 30.94 | 7.73 |
| 80 | 5.63 | 1.41 |
Note: Half-lives were calculated using the formula t½ = 0.693 / k.
Experimental Protocols
Protocol 1: Spectrophotometric Determination of this compound Hydrolysis Rate
This protocol is based on the method described by Guttman and Meister (1961) to study the hydrolytic degradation of this compound.
Objective: To determine the rate of hydrolysis of this compound in an aqueous buffered solution at a specific pH and temperature.
Materials:
-
This compound
-
Buffer solution of desired pH (e.g., phosphate (B84403) buffer for pH 6.0 and 7.0)
-
Constant temperature water bath or incubator
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound of known concentration in the desired buffer.
-
Place the solution in a constant temperature bath set to the desired temperature (e.g., 40°C, 50°C, 60°C, or 80°C).
-
At regular time intervals, withdraw an aliquot of the solution.
-
Cool the aliquot to room temperature immediately to quench the degradation reaction.
-
Measure the absorbance of the aliquot at the wavelength of maximum absorbance for this compound. Note: The original study does not specify the wavelength, so this would need to be determined experimentally.
-
The concentration of remaining this compound at each time point can be calculated using a standard calibration curve.
-
Plot the natural logarithm of the concentration of this compound versus time.
-
The apparent first-order rate constant (k) is the negative of the slope of this line.
Protocol 2: Forced Degradation Study (General Guideline)
This protocol provides a general framework for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a solution and a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
Analytical Method:
-
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection or, preferably, mass spectrometry (LC-MS) detection should be developed and validated. This method must be able to separate this compound from all its degradation products.
Procedure:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL).
-
Expose the samples to the stress conditions outlined above. Samples should be taken at various time points.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the stressed samples using the validated stability-indicating HPLC method.
-
Identify and characterize the degradation products using techniques such as LC-MS, and NMR spectroscopy.
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
References
Preventing non-specific binding of Poldine methylsulfate in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing and mitigating non-specific binding of Poldine (B1197959) methylsulfate (B1228091) in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is Poldine methylsulfate and in which assays is it commonly used?
A1: this compound is a synthetic quaternary ammonium (B1175870) compound that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] It is non-selective, meaning it can bind to various muscarinic receptor subtypes (M1, M2, M3, etc.).[2] Due to its mechanism of action, this compound is frequently studied in:
-
Radioligand Binding Assays: To determine its affinity (Ki) for different muscarinic receptor subtypes by competing with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine).
-
Functional Cell-Based Assays: To measure its potency in blocking agonist-induced cellular responses, such as calcium mobilization or changes in cyclic AMP (cAMP) levels, in cells expressing specific muscarinic receptors.
-
Enzyme-Linked Immunosorbent Assays (ELISAs): In the context of developing assays to detect this compound itself, for example, in pharmacokinetic studies.
Q2: What causes non-specific binding of this compound in these assays?
A2: Non-specific binding (NSB) occurs when this compound interacts with components of the assay system other than its intended target (the muscarinic receptor). As a quaternary ammonium compound, this compound has a permanent positive charge and can be lipophilic. These properties contribute to NSB through:
-
Electrostatic Interactions: The positive charge on the poldine molecule can lead to binding with negatively charged surfaces, such as plastic microplates, filter membranes, and acidic macromolecules.
-
Hydrophobic Interactions: The non-polar regions of the molecule can adhere to hydrophobic surfaces of plastics and other proteins in the assay.
-
Binding to Non-Target Proteins: this compound may bind to other proteins present in the sample or on cell membranes that are not muscarinic receptors.
High non-specific binding can obscure the specific signal, leading to inaccurate measurements of affinity and potency.
Q3: How is non-specific binding determined in a radioligand binding assay?
A3: In a radioligand binding assay, non-specific binding is measured by including a control group where a high concentration of an unlabeled "cold" ligand (a compound that binds to the same receptor but is not radioactive) is added along with the radiolabeled ligand. This high concentration of the cold ligand saturates the specific receptor binding sites, so any remaining radioactivity detected is considered to be non-specific. The specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the cold ligand).
Q4: What is an acceptable level of non-specific binding?
A4: Ideally, non-specific binding should be as low as possible. A common guideline is that non-specific binding should constitute less than 50% of the total binding at the radioligand concentrations being tested. If non-specific binding is too high, it becomes difficult to obtain reliable data for specific binding.
Troubleshooting Guides
Issue 1: High Background in Radioligand Binding Assays
High non-specific binding in radioligand assays can lead to a low signal-to-noise ratio and inaccurate determination of binding parameters.
Caption: Troubleshooting workflow for high non-specific binding.
The following table provides illustrative data on the effectiveness of different blocking agents and additives in reducing non-specific binding of a charged, lipophilic small molecule in a receptor binding assay.
| Condition | Blocking Agent/Additive | Concentration | Illustrative % Reduction in NSB |
| 1 (Control) | None | - | 0% |
| 2 | Bovine Serum Albumin (BSA) | 0.1% (w/v) | 30-50% |
| 3 | Casein | 0.5% (w/v) | 40-60% |
| 4 | Tween-20 | 0.05% (v/v) | 20-40% |
| 5 | BSA + Tween-20 | 0.1% + 0.05% | 50-70% |
| 6 | Casein + Tween-20 | 0.5% + 0.05% | 60-80% |
Note: The optimal blocking agent and concentration should be determined empirically for each specific assay system.
Issue 2: High Background in Cell-Based Functional Assays
High background in cell-based assays can manifest as a high basal signal or a poor signal window, making it difficult to accurately measure the effect of this compound.
Caption: Troubleshooting workflow for high background in functional assays.
Experimental Protocols
Protocol 1: Optimizing Assay Buffer for Radioligand Binding
This protocol outlines a method for systematically testing different buffer additives to reduce non-specific binding of this compound.
Methodology:
-
Prepare Baseline Buffer: Start with your standard binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Create a Test Matrix: Prepare variations of the baseline buffer with different additives. Refer to the table below for starting concentrations.
-
Perform Non-Specific Binding Test: a. In a 96-well filter plate, add the radiolabeled ligand (e.g., [³H]-NMS) at a concentration near its Kd. b. Add a saturating concentration of a non-radiolabeled muscarinic antagonist (e.g., 1 µM atropine) to all wells to determine NSB. c. Add the membrane preparation (expressing the target muscarinic receptor) to each well. d. Incubate under standard assay conditions (e.g., 60 minutes at 30°C). e. Harvest the membranes onto filter mats and wash with the corresponding ice-cold test buffer. f. Measure the radioactivity in a scintillation counter.
-
Analyze Results: Compare the counts per minute (CPM) from each buffer variation. The buffer that yields the lowest CPM has the best performance in reducing non-specific binding.
Buffer Additive Test Matrix
| Buffer Variation | Additive 1 | Concentration 1 | Additive 2 | Concentration 2 |
| 1 (Baseline) | None | - | None | - |
| 2 | BSA | 0.1% | None | - |
| 3 | BSA | 0.5% | None | - |
| 4 | Casein | 0.1% | None | - |
| 5 | Casein | 0.5% | None | - |
| 6 | Tween-20 | 0.05% | None | - |
| 7 | BSA | 0.1% | Tween-20 | 0.05% |
| 8 | Casein | 0.1% | Tween-20 | 0.05% |
Protocol 2: Microplate Blocking for ELISA or Cell-Based Assays
This protocol describes how to pre-treat a microplate to reduce non-specific binding of this compound or detection antibodies.
Methodology:
-
Prepare a Blocking Buffer: A common and effective blocking buffer is 1-5% (w/v) BSA or non-fat dry milk in a suitable buffer (e.g., PBS or TBS). For assays where this compound itself might bind non-specifically, including a non-ionic detergent like 0.05% Tween-20 in the blocking buffer can be beneficial.
-
Plate Incubation: a. Add 200-300 µL of the blocking buffer to each well of the microplate. b. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: a. Aspirate the blocking buffer from the wells. b. Wash the wells 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Proceed with Assay: The plate is now blocked and ready for the addition of samples, antibodies, or cells.
This compound acts as an antagonist at the M3 muscarinic receptor, blocking the following signaling cascade typically initiated by acetylcholine.
Caption: this compound blocks M3 receptor signaling.
References
Poldine methylsulfate experimental artifacts and how to avoid them
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers utilizing poldine (B1197959) methylsulfate (B1228091) in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges and prevent the generation of experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is poldine methylsulfate and what is its primary mechanism of action?
Q2: What are the common experimental applications of this compound?
This compound is primarily used in research to investigate the role of muscarinic receptors in various physiological processes. Its historical applications include studies on gastric acid secretion and smooth muscle contraction. In a research setting, it can be used to:
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Differentiate between muscarinic receptor subtypes in tissues and cell lines.
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Block muscarinic receptor-mediated signaling to study downstream effects.
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Investigate the physiological or pathological roles of the cholinergic system.
Q3: What are the best practices for storing and handling this compound?
To ensure the stability and integrity of this compound, follow these storage guidelines:
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Short-term storage (days to weeks): Store at 0-4°C in a dry, dark environment.[1]
-
Long-term storage (months to years): For optimal stability, store at -20°C in a dry, dark environment.[1]
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Stock solutions: Can be stored at 0-4°C for short periods or at -20°C for longer durations.[1] Avoid repeated freeze-thaw cycles.
Proper handling involves using personal protective equipment (PPE) such as gloves and safety glasses. This compound is shipped as a non-hazardous chemical under ambient temperatures.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Antagonist Potency
| Possible Cause | Recommended Action |
| Degradation of this compound | Prepare fresh stock solutions of this compound for each experiment. While stable when stored properly, degradation can occur in solution, especially with improper storage or repeated freeze-thaw cycles. Although specific hydrolysis data for this compound is limited, compounds of this class can be susceptible to pH and temperature-dependent degradation. |
| Inaccurate Concentration | Verify the concentration of your this compound stock solution. Ensure accurate weighing and complete dissolution. Consider the possibility of hydration, which can affect the molecular weight. |
| Suboptimal Assay Conditions | Optimize incubation times and temperature. Ensure that the assay has reached equilibrium. Confirm the pH of your assay buffer is stable throughout the experiment. |
| Cell Line or Tissue Variability | Maintain a consistent cell passage number for experiments. If using primary tissues, be aware of potential variability between preparations. |
| Presence of Endogenous Agonists | Ensure thorough washing of tissue preparations to remove any residual acetylcholine (B1216132) that could compete with this compound. |
Issue 2: High Non-Specific Binding in Radioligand Binding Assays
| Possible Cause | Recommended Action |
| Radioligand Issues | Use a lower concentration of the radioligand, ideally at or below its dissociation constant (Kd). Ensure the radioligand has not degraded by checking its age and storage conditions. |
| Insufficient Washing | Increase the number and volume of washes to more effectively remove unbound radioligand. |
| Hydrophobic Interactions | Pre-treat filters and plates with a blocking agent like polyethyleneimine (PEI) to reduce the binding of the antagonist to plasticware or filters. |
| High Protein Concentration | Reduce the amount of membrane protein used in the assay to decrease the number of non-specific binding sites. |
Issue 3: Variability in Results Between Experiments
| Possible Cause | Recommended Action |
| Inconsistent Reagent Preparation | Prepare large batches of buffers and other reagents to be used across multiple experiments to minimize variability. |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing of all components. |
| Environmental Fluctuations | Maintain consistent experimental conditions, including temperature and humidity. |
Data Presentation
A comprehensive search of available scientific literature did not yield specific, publicly available quantitative data for the binding affinities (Ki or pKi values) of this compound across the five muscarinic receptor subtypes (M1-M5). Similarly, detailed data on its hydrolysis kinetics and solubility in common buffers are not readily accessible. The table below is a template that can be populated by researchers as they generate their own data.
Table 1: this compound Binding Affinity at Human Muscarinic Receptors (Template)
| Receptor Subtype | Ki (nM) | pKi |
| M1 | Data not available | Data not available |
| M2 | Data not available | Data not available |
| M3 | Data not available | Data not available |
| M4 | Data not available | Data not available |
| M5 | Data not available | Data not available |
Table 2: this compound Stability Profile (Template)
| Condition | Parameter | Value |
| pH Stability | Half-life at pH 5 | Data not available |
| Half-life at pH 7.4 | Data not available | |
| Half-life at pH 9 | Data not available | |
| Temperature Stability | Half-life at 4°C | Data not available |
| Half-life at 25°C | Data not available | |
| Half-life at 37°C | Data not available |
Table 3: this compound Solubility (Template)
| Buffer | Solubility (mg/mL) |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Data not available |
| Tris-Buffered Saline (TBS), pH 7.4 | Data not available |
| Deionized Water | Soluble |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Muscarinic Receptor Antagonism
This protocol provides a general framework for determining the binding affinity of this compound for muscarinic receptors.
1. Membrane Preparation: a. Homogenize cells or tissues expressing the muscarinic receptor subtype of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors). b. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris. c. Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes. d. Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation. e. Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).
2. Competitive Binding Assay: a. In a 96-well plate, add the following to each well: i. Assay buffer. ii. A fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB) at a concentration near its Kd. iii. Varying concentrations of this compound (or buffer for total binding, and a high concentration of a known non-selective antagonist like atropine (B194438) for non-specific binding). b. Initiate the binding reaction by adding the diluted membrane preparation to each well. c. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
3. Filtration and Quantification: a. Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (pre-soaked in PEI) using a cell harvester. b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Fit the data using a sigmoidal dose-response curve to determine the IC50 value. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Caption: Gq/11-coupled muscarinic receptor signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.
References
Technical Support Center: Optimizing Poldine Methylsulfate Concentration for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the use of Poldine methylsulfate (B1228091) in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is Poldine methylsulfate and what is its primary mechanism of action?
This compound is a synthetic quaternary ammonium (B1175870) compound that acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). It exhibits selectivity for M3 and M1 receptor subtypes over the M2 subtype. This selectivity makes it a valuable tool for studying the roles of these specific receptor subtypes in various physiological and pathological processes.
Q2: What is a typical starting concentration range for this compound in in vitro assays?
Due to the lack of specific published IC50 values for this compound in various cell lines, a good starting point is to perform a dose-response experiment. Based on its reported potency as a muscarinic antagonist, a broad concentration range from 1 nM to 10 µM is recommended to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store a stock solution of this compound?
For optimal stability, this compound powder should be stored at -20°C. To prepare a stock solution, dissolve the compound in a suitable solvent such as sterile distilled water or a buffer appropriate for your cell culture system. It is recommended to prepare high-concentration stock solutions (e.g., 1-10 mM) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound, as a quaternary ammonium compound, is generally good in aqueous solutions.[1] However, for long-term experiments, it is advisable to periodically check the activity of your stock solution.
Q4: Is this compound stable in cell culture media?
Troubleshooting Guides
Issue 1: No observable effect or lower than expected antagonist activity.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | The concentration of this compound may be too low to effectively antagonize the muscarinic receptors in your specific cell system. Perform a dose-response curve to determine the optimal inhibitory concentration. |
| Receptor Subtype Expression | Your cell line may not express the M1 or M3 muscarinic receptor subtypes, for which this compound has a higher affinity. Verify the expression of muscarinic receptor subtypes in your cell line using techniques like RT-PCR, Western blot, or receptor binding assays. |
| Compound Degradation | Improper storage or handling of the this compound stock solution may have led to its degradation. Use a fresh aliquot of the stock solution or prepare a new stock solution. |
| High Agonist Concentration | If you are performing a functional assay with a muscarinic agonist, the agonist concentration might be too high, making it difficult for this compound to compete effectively. Reduce the agonist concentration to a level that elicits a submaximal response (e.g., EC50 or EC80). |
Issue 2: High background signal or cytotoxicity observed.
| Possible Cause | Troubleshooting Step |
| High Concentration of this compound | Although specific cytotoxicity data is limited, high concentrations of any compound can lead to off-target effects and cellular stress. Determine the cytotoxicity of this compound in your cell line using a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) to establish a non-toxic working concentration range. |
| Solvent Toxicity | If a solvent other than water or a physiological buffer was used to prepare the stock solution, the final concentration of the solvent in the cell culture medium may be causing toxicity. Ensure the final solvent concentration is below the tolerance level of your cells (typically <0.5% for DMSO). |
| Contamination | The stock solution or cell culture reagents may be contaminated. Use aseptic techniques and sterile-filtered solutions. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. Note that specific IC50 values for cell-based assays are not currently available in the public domain.
| Parameter | Value | Assay System | Reference |
| pA2 | 8.2 | Carbachol-induced contractions in guinea-pig ileum | [2] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Experimental Protocols
Protocol 1: Determination of pA2 Value using Schild Analysis
This protocol outlines the classical method for quantifying the potency of a competitive antagonist like this compound.[3][4][5][6]
Objective: To determine the pA2 value of this compound against a muscarinic agonist (e.g., carbachol) in a functional assay (e.g., smooth muscle contraction or a cell-based second messenger assay).
Materials:
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Cell line or isolated tissue expressing muscarinic receptors.
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Muscarinic agonist (e.g., carbachol).
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This compound.
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Appropriate assay buffer and reagents.
Procedure:
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Agonist Dose-Response Curve (Control): Generate a cumulative concentration-response curve for the agonist to determine its EC50 value.
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Antagonist Incubation: Incubate the cells or tissue with a fixed concentration of this compound for a predetermined equilibration period.
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Agonist Dose-Response in Presence of Antagonist: In the continued presence of this compound, generate a new cumulative concentration-response curve for the agonist.
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Repeat with Different Antagonist Concentrations: Repeat steps 2 and 3 with at least three different concentrations of this compound.
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Calculate Dose Ratios: For each concentration of this compound, calculate the dose ratio (DR) by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.
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Schild Plot Construction: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
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pA2 Determination: Perform a linear regression on the Schild plot. The x-intercept of the regression line is the pA2 value. The slope of the line should be close to 1 for competitive antagonism.[3][4]
Protocol 2: Cell Viability Assay to Determine Cytotoxicity
This protocol describes a general method to assess the potential cytotoxic effects of this compound.
Objective: To determine the concentration range at which this compound is non-toxic to a specific cell line.
Materials:
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Cell line of interest.
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Complete cell culture medium.
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This compound.
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Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo).
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96-well microplates.
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
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Incubation: Incubate the plate for a duration relevant to your planned functional assays (e.g., 24, 48, or 72 hours).
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Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
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Data Acquisition: Measure the absorbance or luminescence using a plate reader.
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Data Analysis: Normalize the data to the vehicle control and plot cell viability (%) against the logarithm of this compound concentration. This will allow you to identify the concentration at which cytotoxicity begins to occur.
Visualizations
Caption: this compound antagonism of M1/M3 muscarinic receptor signaling.
Caption: Workflow for optimizing this compound concentration in in vitro assays.
References
- 1. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 4. Matching models to data: a receptor pharmacologist's guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schild equation - Wikipedia [en.wikipedia.org]
- 6. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Poldine methylsulfate experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with poldine (B1197959) methylsulfate (B1228091).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with poldine methylsulfate, presented in a question-and-answer format.
Issue 1: Inconsistent or weaker-than-expected antagonist activity.
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Question: We are observing variable or lower-than-expected inhibition of muscarinic receptor-mediated responses in our cell-based assays when using this compound. What are the potential causes and troubleshooting steps?
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Answer: Inconsistent antagonist activity can stem from several factors, from solution preparation to experimental design. Below is a systematic approach to troubleshoot this issue.
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This compound Solution Integrity:
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Recommendation: Always prepare fresh stock solutions of this compound for each experiment. Ensure the compound is fully dissolved. Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to degradation.
-
Verification: If possible, verify the concentration and purity of your this compound stock solution using an appropriate analytical method like HPLC.
-
-
Agonist Concentration:
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Recommendation: Re-evaluate the concentration of the agonist used to stimulate the muscarinic receptors. If the agonist concentration is too high, it may overcome the competitive antagonism of this compound, leading to a rightward shift in the dose-response curve that is larger than expected.
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Action: Perform a full agonist dose-response curve in the presence of a fixed concentration of this compound to accurately determine the extent of antagonism.
-
-
Receptor Subtype Specificity:
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Background: this compound is a non-selective muscarinic antagonist, meaning it does not differentiate significantly between the five muscarinic receptor subtypes (M1-M5). However, the expression levels of these subtypes can vary between different cell lines and tissues.
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Recommendation: Characterize the muscarinic receptor subtype expression profile of your experimental system (e.g., via qPCR or receptor binding assays). An unexpected receptor subtype profile could explain anomalous results.
-
-
Experimental Workflow for Investigating Inconsistent Antagonist Activity
Caption: Workflow for troubleshooting inconsistent antagonist activity.
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Issue 2: Unexpected off-target or non-specific effects.
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Question: We are observing cellular effects that do not seem to be mediated by muscarinic receptor antagonism. How can we determine if these are off-target effects of this compound?
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Answer: While this compound is a muscarinic antagonist, at higher concentrations, the possibility of off-target effects increases.
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Control Experiments:
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Recommendation: Include a negative control cell line that does not express muscarinic receptors. If the unexpected effect persists in these cells, it is likely an off-target effect.
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Positive Controls: Use other well-characterized muscarinic antagonists (e.g., atropine) to see if they produce the same effect. If not, the effect is likely specific to the chemical structure of this compound.
-
-
Concentration Dependence:
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Action: Perform a dose-response curve for the unexpected effect. Off-target effects often occur at higher concentrations than those required for the primary pharmacological activity.
-
-
Logical Flow for Investigating Off-Target Effects
Caption: Decision tree for identifying potential off-target effects.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action for this compound?
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A1: this compound is a competitive antagonist of acetylcholine (B1216132) and other muscarinic agonists at the muscarinic cholinergic receptors. It binds to these receptors without activating them, thereby preventing the binding of the natural agonist, acetylcholine.
-
-
Q2: Is this compound selective for a specific muscarinic receptor subtype?
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A2: No, this compound is considered a non-selective muscarinic antagonist, meaning it has a similar affinity for all five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5).
-
-
Q3: What are the expected downstream effects of this compound in a typical M3-coupled signaling pathway?
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A3: In a cell expressing M3 muscarinic receptors, an agonist like carbachol (B1668302) would typically activate the Gq protein, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium. This compound will block this entire cascade by preventing the initial binding of the agonist to the M3 receptor.
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M3 Muscarinic Receptor Signaling Pathway
Caption: this compound blocks the M3 signaling cascade.
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Data Presentation
Table 1: Comparative Antagonist Affinities (pKi) at Human Muscarinic Receptors
| Antagonist | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor | Selectivity |
| Poldine | ~8.5 | ~8.7 | ~8.6 | ~8.5 | ~8.6 | Non-selective |
| Atropine | 8.9 - 9.0 | 8.9 - 9.2 | 9.0 - 9.2 | 8.9 - 9.0 | 8.8 - 9.0 | Non-selective |
| Pirenzepine | ~8.2 | ~6.7 | ~6.9 | ~7.5 | ~7.2 | M1-selective |
| Darifenacin | ~7.9 | ~7.4 | ~8.8 | ~7.8 | ~8.3 | M3-selective |
Note: pKi values are illustrative and can vary based on experimental conditions. Data is compiled from various pharmacological studies.
Experimental Protocols
Protocol 1: In Vitro Schild Analysis for Quantifying Antagonism
This protocol is used to determine the affinity (pA2 value) of a competitive antagonist like this compound.
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Cell Seeding: Plate a suitable cell line expressing the muscarinic receptor of interest (e.g., CHO-K1 cells stably expressing the human M3 receptor) in 96-well plates and grow to confluence.
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Antagonist Pre-incubation:
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Prepare serial dilutions of this compound in a suitable assay buffer.
-
Remove the cell culture medium and add the this compound solutions to the wells.
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Incubate for a sufficient time to allow for receptor binding equilibrium (e.g., 30 minutes at 37°C). Include a vehicle control (buffer only).
-
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Agonist Challenge:
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Prepare serial dilutions of a muscarinic agonist (e.g., carbachol).
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Add the agonist solutions to the wells containing the antagonist and incubate.
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Signal Detection:
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Measure the downstream signaling response. For M1/M3/M5 receptors, this is often a calcium flux assay (using a fluorescent calcium indicator like Fura-2 or Fluo-4) or an inositol phosphate (B84403) (IP1) accumulation assay.
-
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Data Analysis:
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For each fixed concentration of this compound, generate an agonist dose-response curve and determine the EC50 value.
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Calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
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Create a Schild plot by plotting log(DR-1) on the y-axis versus the log of the molar concentration of the antagonist on the x-axis.
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The x-intercept of the linear regression of the Schild plot is the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2. For a competitive antagonist, the slope of the Schild plot should be approximately 1.
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Technical Support Center: Poldine Methylsulfate Off-Target Effects in Cellular Models
This technical support center is designed for researchers, scientists, and drug development professionals investigating the use of poldine (B1197959) methylsulfate (B1228091) in cellular models. It provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects that may be encountered during experimentation.
Disclaimer: Poldine methylsulfate is a well-characterized muscarinic acetylcholine (B1216132) receptor antagonist. Specific off-target activities for this compound are not extensively documented in publicly available literature. The following information on potential off-target effects is based on the pharmacological profiles of structurally similar compounds and general principles of drug-receptor interactions. The quantitative data provided is illustrative and intended to guide experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound is a quaternary ammonium (B1175870) anticholinergic agent that acts as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). Its primary therapeutic effect is the blockade of parasympathetic nerve impulses.
Q2: I am observing effects in my cellular model that are inconsistent with pure muscarinic receptor blockade. What are the potential off-target effects of this compound?
While primarily a muscarinic antagonist, at higher concentrations, this compound may exhibit weak affinity for other receptors or ion channels. Based on the profiles of similar compounds, potential off-target interactions could include:
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Histamine (B1213489) H1 Receptors: Some anticholinergic compounds show cross-reactivity with histamine receptors, which could lead to modulation of inflammatory responses or cell proliferation in certain models.
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Adrenergic Receptors: Weak antagonistic effects at alpha or beta-adrenergic receptors might be observed, potentially interfering with signaling pathways related to cellular metabolism and growth.
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Voltage-gated Ion Channels: At supra-pharmacological concentrations, interference with sodium, potassium, or calcium channels could lead to changes in cell membrane potential and excitability, impacting a wide range of cellular processes.[1][2][3]
Q3: How can I determine if the observed effects in my experiment are off-target?
To differentiate between on-target and off-target effects, consider the following strategies:
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Use of a Structurally Unrelated Muscarinic Antagonist: Compare the effects of this compound with another muscarinic antagonist that has a different chemical structure (e.g., atropine (B194438) or scopolamine). If the effect is not replicated, it may be an off-target effect of this compound.
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Knockout/Knockdown Models: Utilize cell lines where the suspected off-target (e.g., H1 receptor) has been genetically knocked out or its expression knocked down. If the anomalous effect disappears in these cells, it confirms the off-target interaction.
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Competitive Binding Assays: Perform competitive binding assays using radiolabeled ligands for suspected off-target receptors to determine the binding affinity of this compound.
Q4: What are some common artifacts in cell-based assays that could be mistaken for off-target effects?
It is crucial to rule out experimental artifacts before concluding an off-target effect. Common issues include:
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Compound Precipitation: At high concentrations, this compound may precipitate in culture media, leading to non-specific cytotoxicity.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and is not causing cellular stress.
-
Assay Interference: The chemical properties of this compound might directly interfere with the assay reagents (e.g., formazan-based viability assays).
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability
You observe a significant decrease in cell viability at high concentrations of this compound, which is not rescued by co-treatment with a muscarinic agonist.
| Possible Cause | Troubleshooting Step |
| Non-specific cytotoxicity due to compound precipitation. | Inspect the wells under a microscope for any signs of precipitate. Determine the solubility of this compound in your specific culture medium. |
| Off-target blockade of essential ion channels. | Perform patch-clamp electrophysiology to assess the effect of this compound on key voltage-gated ion channels (Na+, K+, Ca2+). |
| Induction of apoptosis via an off-target pathway. | Conduct an apoptosis assay (e.g., Annexin V staining, caspase activity assay) to determine if the observed cell death is programmed. |
| Interference with the viability assay. | Run a cell-free assay to check if this compound directly reacts with the assay components (e.g., MTT, XTT). |
Issue 2: Altered Cellular Morphology Unrelated to Muscarinic Signaling
Cells treated with this compound exhibit changes in morphology (e.g., rounding, detachment) that are not typical of muscarinic receptor blockade in your cell type.
| Possible Cause | Troubleshooting Step |
| Disruption of the cytoskeleton via off-target signaling. | Investigate the phosphorylation status of key cytoskeletal regulatory proteins (e.g., RhoA, ROCK). |
| Off-target effects on cell adhesion molecules. | Use an immunofluorescence assay to examine the expression and localization of integrins and cadherins. |
| High non-specific binding in the assay. | Reduce the concentration of the radioligand in binding assays to below its Kd to minimize binding to non-receptor sites.[4] |
Issue 3: Inconsistent Results in Receptor Binding Assays
You are attempting to characterize the binding of this compound to a suspected off-target receptor but are getting inconsistent or low signals.
| Possible Cause | Troubleshooting Step |
| Degraded radioligand. | Ensure the radioligand is within its shelf-life and has been stored correctly.[5] |
| Suboptimal binding buffer conditions. | Optimize the pH, ionic strength, and presence of divalent cations in the binding buffer.[4] |
| Insufficient incubation time to reach equilibrium. | Perform a time-course experiment to determine the optimal incubation time for the binding assay.[4] |
| Inefficient separation of bound and free ligand. | If using a filtration assay, ensure rapid washing and consider pre-treating filters to reduce non-specific binding.[5] |
Quantitative Data Summary (Illustrative)
The following tables summarize hypothetical binding affinities and functional activities of this compound at its primary target and potential off-targets. This data is for illustrative purposes to aid in experimental design.
Table 1: Hypothetical Receptor Binding Affinities (Ki) of this compound
| Receptor | Cell Line | Radioligand | Ki (nM) |
| Muscarinic M1 | CHO-K1 | [³H]-Pirenzepine | 5.2 |
| Muscarinic M2 | CHO-K1 | [³H]-AF-DX 384 | 15.8 |
| Muscarinic M3 | CHO-K1 | [³H]-4-DAMP | 8.1 |
| Histamine H1 | HEK293 | [³H]-Mepyramine | > 10,000 |
| α1-Adrenergic | HEK293 | [³H]-Prazosin | > 15,000 |
| β2-Adrenergic | A431 | [³H]-CGP-12177 | > 20,000 |
Table 2: Hypothetical Functional Activity (IC50) of this compound
| Assay Type | Cell Line | Agonist | IC50 (nM) |
| Calcium Mobilization (M1) | CHO-M1 | Carbachol | 12.5 |
| cAMP Inhibition (M2) | CHO-M2 | Carbachol | 35.2 |
| PI Hydrolysis (M3) | HEK-M3 | Acetylcholine | 21.7 |
| Potassium Channel Current | Cardiomyocytes | - | > 50,000 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a general guideline for assessing cell viability upon treatment with this compound.
Materials:
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Radioligand Receptor Binding Assay (Filtration)
This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radiolabeled ligand specific for the receptor
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
96-well filter plates (e.g., glass fiber)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of unlabeled this compound in binding buffer.
-
In a 96-well plate, add in the following order: binding buffer, cell membranes, radiolabeled ligand (at a concentration near its Kd), and the serial dilutions of this compound.
-
For total binding wells, add buffer instead of the unlabeled compound. For non-specific binding wells, add a high concentration of a known unlabeled ligand for the receptor.
-
Incubate the plate at the optimal temperature and time to reach equilibrium.
-
Rapidly filter the contents of the plate through the filter plate using a vacuum manifold.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki of this compound using appropriate software.
Visualizations
Caption: Troubleshooting workflow for investigating unexpected cellular effects of this compound.
Caption: this compound's primary and hypothetical off-target signaling pathways.
References
- 1. Effects of some potassium channel blockers on the ionic currents in myelinated nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lidocaine alters activation gating of cardiac Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potassium Channels Blockers from the Venom of Androctonus mauretanicus mauretanicus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
How to control for Poldine methylsulfate hydrolysis in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for Poldine methylsulfate (B1228091) hydrolysis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Poldine methylsulfate and why is its hydrolysis a concern in experiments?
A1: this compound is an anticholinergic agent with a quaternary ammonium (B1175870) structure and a benzilate ester functional group. The ester linkage is susceptible to hydrolysis, a chemical reaction with water that cleaves the molecule into 2-hydroxymethyl-1,1-dimethylpyrrolidinium and benzilic acid. This degradation can lead to a loss of the compound's activity and the introduction of impurities, thereby affecting experimental accuracy and reproducibility.
Q2: What are the primary factors that influence the rate of this compound hydrolysis?
A2: The primary factors influencing the hydrolysis of this compound, like other ester-containing compounds, are:
-
pH: The rate of hydrolysis is significantly dependent on the pH of the solution. Both acidic and alkaline conditions can catalyze the breakdown of the ester bond. Generally, hydrolysis is much faster in alkaline (high pH) conditions due to the catalytic effect of hydroxide (B78521) ions[1].
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis[2][3].
-
Buffer Composition: Certain buffer species can participate in catalysis, influencing the rate of hydrolysis.
-
Presence of Moisture: As water is a reactant in hydrolysis, the amount of available moisture can impact the stability of the compound, particularly in solid-state formulations[4].
Q3: What is the main degradation pathway for this compound?
A3: The principal degradation pathway for this compound is the hydrolysis of its ester bond. This reaction yields benzilic acid and the corresponding quaternary ammonium alcohol, 2-hydroxymethyl-1,1-dimethylpyrrolidinium methylsulfate.
Q4: How can I monitor the hydrolysis of this compound in my experiments?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring the hydrolysis of this compound[5][6][7]. This technique allows for the separation and quantification of the intact this compound from its degradation products, primarily benzilic acid.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound activity over time in aqueous solution. | Hydrolysis of the ester linkage. | Prepare fresh solutions of this compound for each experiment. If solutions must be stored, keep them at a low temperature (2-8°C) and in a slightly acidic to neutral pH buffer (pH 4-6). Avoid alkaline conditions. |
| Appearance of unexpected peaks in HPLC chromatograms. | Formation of degradation products, likely benzilic acid. | Conduct a forced degradation study (see Experimental Protocols) to confirm the identity of the degradation peaks. Co-inject a standard of benzilic acid if available. |
| Variability in experimental results between batches of this compound solution. | Inconsistent hydrolysis due to differences in solution preparation, storage time, or temperature. | Standardize the protocol for solution preparation, including the source of water, buffer type and pH, and storage conditions. Use freshly prepared solutions whenever possible. |
| Precipitation in the this compound stock solution. | Potential degradation and formation of less soluble products, or exceeding the solubility limit. | Ensure the solvent and buffer system are appropriate for the desired concentration. Filter the solution before use. Consider if hydrolysis could be contributing to the formation of a less soluble degradation product. |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Solutions to Minimize Hydrolysis
-
Solvent Selection: Use purified, deionized water or an appropriate anhydrous organic solvent for stock solutions. If an aqueous buffer is required for the experiment, prepare it fresh.
-
pH Control: Prepare aqueous solutions in a slightly acidic buffer (e.g., citrate (B86180) or acetate (B1210297) buffer) with a pH between 4 and 6. Avoid phosphate (B84403) buffers if there is a potential for specific base catalysis.
-
Temperature Control: Prepare solutions at room temperature and store them at 2-8°C for short-term storage (up to 24 hours). For longer-term storage, aliquots should be stored at -20°C or below. Avoid repeated freeze-thaw cycles.
-
Fresh Preparation: For critical experiments, prepare this compound solutions immediately before use.
Protocol 2: Forced Degradation Study to Identify Potential Hydrolysis Products
This protocol is designed to intentionally degrade this compound to identify its hydrolysis products and to develop a stability-indicating analytical method.
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M hydrochloric acid.
-
Incubate at 60°C for 24 hours.
-
Neutralize a sample with 0.1 M sodium hydroxide before analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M sodium hydroxide.
-
Incubate at room temperature for 1-2 hours (base-catalyzed hydrolysis is typically rapid).
-
Neutralize a sample with 0.1 M hydrochloric acid before analysis.
-
-
Neutral Hydrolysis:
-
Dissolve this compound in purified water.
-
Incubate at 60°C for 48 hours.
-
-
Oxidative Degradation:
-
Dissolve this compound in a 3% hydrogen peroxide solution.
-
Keep at room temperature for 24 hours.
-
-
Thermal Degradation (Solid State):
-
Place the solid this compound in an oven at 105°C for 48 hours.
-
Dissolve the stressed solid in an appropriate solvent for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method such as HPLC with UV or mass spectrometry (MS) detection to identify and quantify the degradation products.
Protocol 3: Development of a Stability-Indicating HPLC Method
-
Column: Use a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: Acetonitrile.
-
Start with a gradient elution to achieve good separation of this compound and its more polar degradation product (benzilic acid). For example, start with 5-10% B and increase to 90% B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both this compound and benzilic acid have significant absorbance (e.g., 220-230 nm). A photodiode array (PDA) detector is recommended to check for peak purity.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness, using samples from the forced degradation study to demonstrate its stability-indicating capability.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Recommended workflow to minimize this compound hydrolysis.
References
- 1. quora.com [quora.com]
- 2. Temperature and base requirements for the alkaline hydrolysis of okadaite's esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temperature dependence of ester hydrolysis in water | Semantic Scholar [semanticscholar.org]
- 4. carbodiimide.com [carbodiimide.com]
- 5. tsijournals.com [tsijournals.com]
- 6. jpionline.org [jpionline.org]
- 7. chromatographyonline.com [chromatographyonline.com]
Poldine methylsulfate interference with common assay reagents
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues with poldine (B1197959) methylsulfate (B1228091) in common laboratory assays. As an anticholinergic agent, poldine methylsulfate has the potential to interfere with certain experimental systems. This resource offers troubleshooting advice and frequently asked questions to help identify and mitigate potential interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
A1: this compound is a quaternary ammonium (B1175870) compound that functions as an anticholinergic agent by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[1] It is soluble in water.[2] Its chemical formula is C22H29NO7S, and it has a molecular weight of 451.53 g/mol .[3][4]
Q2: Could this compound interfere with my immunoassay?
A2: While specific widespread interference has not been documented, the potential for cross-reactivity in immunoassays exists, particularly if the assay antibodies are not highly specific for the target analyte.[5] Immunoassays rely on the specific binding of an antibody to an antigen.[6][7][8][9] Interference can occur if a non-target molecule, like this compound, is structurally similar to the target analyte, leading to a false-positive result.[5]
Q3: My cell-based assay is showing unexpected results in the presence of this compound. What could be the cause?
A3: this compound is a muscarinic acetylcholine receptor antagonist.[1] If your cell line expresses these receptors, the compound could be eliciting a biological response that alters your assay's endpoint. For example, if your assay measures a downstream signaling event of muscarinic receptor activation, this compound could inhibit this, leading to unexpected results.
Q4: Can this compound affect enzyme-based assays?
A4: Direct interference with enzyme activity is less likely unless the compound coincidentally binds to the enzyme's active site. However, indirect effects are possible. For instance, in a cell-based assay that measures the activity of a secreted enzyme, this compound could alter the rate of enzyme secretion through its anticholinergic effects.
Q5: How can I determine if this compound is interfering with my assay?
A5: The best approach is to run a series of control experiments. This includes a "spike and recovery" experiment where you add a known amount of your analyte to a sample with and without this compound to see if you can accurately measure it. You should also run a "this compound only" control to see if the compound itself generates a signal in your assay.
Troubleshooting Guides
Issue 1: Unexpected Results in an Immunoassay (e.g., ELISA, Western Blot)
Potential Cause:
-
Cross-reactivity: The assay antibody may be binding to this compound due to some degree of structural similarity with the intended target.
-
Matrix effect: The presence of this compound may alter the sample matrix, affecting the binding of the antibody to the target analyte.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Run a this compound-Only Control: | To determine if this compound alone generates a signal. |
| Prepare a sample containing only the assay buffer and this compound at the same concentration used in your experiment. | ||
| 2 | Perform a Spike and Recovery Experiment: | To assess if this compound is masking or enhancing the detection of your analyte. |
| a. Prepare a sample with a known concentration of your analyte. | ||
| b. Prepare a second sample with the same known concentration of your analyte and add this compound. | ||
| c. Analyze both samples and compare the measured concentrations of your analyte. | ||
| 3 | Assess Antibody Specificity: | To confirm your antibody is specific to the target analyte. |
| Review the manufacturer's data sheet for information on antibody cross-reactivity. | ||
| If possible, test a different antibody against the same target. |
Issue 2: Altered Cellular Response in a Cell-Based Assay
Potential Cause:
-
Pharmacological Activity: this compound's antagonism of muscarinic acetylcholine receptors may be influencing the cellular signaling pathways being investigated.
-
Off-target effects: At high concentrations, this compound may interact with other cellular targets.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Determine Receptor Expression: | To ascertain if the observed effect is due to on-target pharmacology. |
| Check the literature or use techniques like RT-PCR or Western blotting to determine if your cell line expresses muscarinic acetylcholine receptors. | ||
| 2 | Generate a Dose-Response Curve: | To understand the concentration at which this compound affects the assay. |
| Test a range of this compound concentrations in your assay to see if the effect is dose-dependent. | ||
| 3 | Use a Different Antagonist: | To confirm the effect is specific to muscarinic receptor blockade. |
| If available, use another muscarinic antagonist with a different chemical structure to see if it produces a similar effect. |
Experimental Protocols
Protocol 1: Immunoassay Interference Testing - Spike and Recovery
Objective: To determine if this compound interferes with the quantification of a target analyte in an immunoassay.
Materials:
-
Your immunoassay kit (e.g., ELISA)
-
Purified analyte standard
-
This compound
-
Assay buffer
-
Samples
Procedure:
-
Prepare a stock solution of your purified analyte standard in assay buffer.
-
Prepare a stock solution of this compound in assay buffer.
-
Prepare three sets of samples in triplicate:
-
Set A (Control): Sample matrix + known concentration of analyte.
-
Set B (Spike): Sample matrix + known concentration of analyte + experimental concentration of this compound.
-
Set C (Interference Control): Sample matrix + experimental concentration of this compound.
-
-
Run the immunoassay according to the manufacturer's instructions.
-
Calculate the concentration of the analyte in each set.
-
Data Analysis:
-
The concentration in Set C should be at or below the limit of detection.
-
Calculate the percent recovery for Set B using the following formula:
-
% Recovery = (Measured Concentration in Set B / Measured Concentration in Set A) * 100
-
-
A recovery rate between 80-120% generally indicates no significant interference.
-
Protocol 2: Cell-Based Assay Interference - Receptor Activity Assessment
Objective: To assess whether the observed effects of this compound in a cell-based assay are mediated by muscarinic acetylcholine receptors.
Materials:
-
Your cell line of interest
-
Cell culture medium
-
This compound
-
A known muscarinic acetylcholine receptor agonist (e.g., carbachol)
-
Your cell-based assay reagents
Procedure:
-
Culture your cells to the desired confluency.
-
Prepare the following treatment groups in triplicate:
-
Group 1 (Vehicle Control): Cells + vehicle (e.g., cell culture medium).
-
Group 2 (Agonist Control): Cells + muscarinic agonist.
-
Group 3 (this compound): Cells + this compound.
-
Group 4 (Agonist + this compound): Cells pre-incubated with this compound, followed by the addition of the muscarinic agonist.
-
-
Perform your cell-based assay and measure the desired endpoint.
-
Data Analysis:
-
Compare the results of Group 2 to Group 1 to confirm the agonist is active.
-
Compare the results of Group 3 to Group 1 to see the effect of this compound alone.
-
Compare the results of Group 4 to Group 2. If this compound is acting as a muscarinic antagonist, the response to the agonist in Group 4 should be significantly reduced or abolished compared to Group 2.
-
Visualizations
References
- 1. Buy this compound | 545-80-2 [smolecule.com]
- 2. This compound [drugfuture.com]
- 3. Pyrrolidinium, 2-(((2-hydroxy-2,2-diphenylacetyl)oxy)methyl)-1,1-dimethyl-, methyl sulfate (1:1) | C22H29NO7S | CID 11017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. Immunoassays Explained | Lorne Laboratories UK [lornelabs.com]
- 7. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 8. What Are Immunoassays? Different Types & Applications [excedr.com]
- 9. Immunoassay - Wikipedia [en.wikipedia.org]
Validation & Comparative
Poldine Methylsulfate vs. Atropine: A Comparative Guide for Smooth Muscle Contractility Studies
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmacological research, particularly in studies involving smooth muscle contractility, the choice of a muscarinic receptor antagonist is a critical determinant of experimental outcomes. This guide provides a comprehensive and objective comparison of two such antagonists: poldine (B1197959) methylsulfate (B1228091) and the archetypal antimuscarinic agent, atropine (B194438). By examining their mechanisms of action, receptor affinity, and potency, supported by available experimental data, this guide aims to equip researchers with the necessary information to make an informed decision for their specific research needs.
Executive Summary
Both poldine methylsulfate and atropine are competitive antagonists of muscarinic acetylcholine (B1216132) receptors, thereby inhibiting the effects of acetylcholine and inducing smooth muscle relaxation. Atropine is a well-characterized, non-selective antagonist with high affinity for all five muscarinic receptor subtypes (M1-M5).[1][2] this compound, a quaternary ammonium (B1175870) compound, also exhibits atropine-like antimuscarinic properties.[3] While comprehensive quantitative data for this compound's receptor subtype selectivity is less readily available in publicly accessible literature, its quaternary structure suggests a greater peripheral action with limited ability to cross the blood-brain barrier compared to the tertiary amine structure of atropine.
The selection between these two antagonists will largely depend on the specific requirements of the study, such as the desired selectivity profile and the necessity to avoid central nervous system effects.
Mechanism of Action and Signaling Pathway
Both this compound and atropine act as competitive antagonists at muscarinic acetylcholine receptors. In smooth muscle, the predominant muscarinic receptor subtype mediating contraction is the M3 receptor, although M2 receptors are also present and can contribute to the overall response.[4] The binding of acetylcholine to these G-protein coupled receptors (GPCRs) initiates a signaling cascade that leads to smooth muscle contraction.
By competitively binding to these receptors, both this compound and atropine prevent acetylcholine from exerting its effect, leading to smooth muscle relaxation.
Below is a diagram illustrating the signaling pathway of muscarinic receptor antagonists in smooth muscle cells.
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of an antagonist for its receptor is a key determinant of its potency. This is often expressed as the inhibition constant (Ki) or its negative logarithm (pKi). Higher pKi values indicate a higher binding affinity.
Table 1: Muscarinic Receptor Binding Affinities (pKi) of Atropine
| Receptor Subtype | Atropine pKi | Reference |
| M1 | 8.9 | [1] |
| M2 | 8.5 | [1] |
| M3 | 8.7 | [1] |
| M4 | 9.1 | [1] |
| M5 | 8.6 | [1] |
Quantitative Comparison of Potency in Smooth Muscle
The potency of an antagonist in functional assays is often determined using Schild analysis, which yields a pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist. A higher pA2 value indicates greater potency.
Table 2: Potency (pA2) of Atropine in Various Smooth Muscle Preparations
| Tissue | Agonist | Atropine pA2 | Reference |
| Guinea Pig Gastric Fundus | Bethanechol | 8.16 | [5] |
| Guinea Pig Gastric Smooth Muscle | Bethanechol | 8.52 | [5] |
| Human Colon Circular Muscle | Carbachol | 8.72 ± 0.28 | [6] |
| Human Colon Longitudinal Muscle | Carbachol | 8.60 ± 0.08 | [6] |
| Human Umbilical Vein | Acetylcholine | 9.67 | [7] |
| Cat Pial Artery | Acetylcholine | 10.43 (relaxation) / 10.07 (contraction) | [8] |
Note: Specific pA2 values for this compound from comparable smooth muscle contractility studies were not found in the reviewed literature.
Experimental Protocols
The following is a generalized protocol for an isolated organ bath experiment to assess the contractility of smooth muscle tissue and to determine the potency of antagonists like this compound and atropine.
Isolated Organ Bath for Smooth Muscle Contractility
Objective: To measure the isometric contractions of an isolated smooth muscle preparation in response to an agonist and to quantify the antagonistic effect of this compound or atropine.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, rat aorta, human colon strips)
-
Organ bath system with a temperature-controlled water jacket (37°C)
-
Isometric force transducer
-
Data acquisition system
-
Physiological salt solution (e.g., Krebs-Henseleit solution), continuously gassed with 95% O2 / 5% CO2
-
Agonist (e.g., Acetylcholine, Carbachol)
-
Antagonists (this compound, Atropine)
Procedure:
-
Tissue Preparation: The desired smooth muscle tissue is carefully dissected and mounted in the organ bath containing the physiological salt solution. One end of the tissue is fixed, and the other is attached to the force transducer.
-
Equilibration: The tissue is allowed to equilibrate for a period (e.g., 60 minutes) under a specific resting tension. The physiological salt solution is changed periodically during this time.
-
Viability Test: The viability of the tissue is confirmed by inducing a contraction with a standard stimulus, such as a high concentration of potassium chloride (KCl).
-
Cumulative Concentration-Response Curve (Agonist alone): A cumulative concentration-response curve is generated for the agonist. The agonist is added to the organ bath in increasing concentrations, and the resulting contraction is recorded.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (this compound or atropine) for a predetermined period.
-
Cumulative Concentration-Response Curve (Agonist in the presence of Antagonist): The cumulative concentration-response curve for the agonist is repeated in the presence of the antagonist.
-
Data Analysis: The data is analyzed to determine the EC50 of the agonist in the absence and presence of the antagonist. A Schild plot is then constructed to determine the pA2 value of the antagonist.
Discussion and Conclusion
Atropine serves as a benchmark non-selective muscarinic antagonist with well-documented high affinity and potency across various smooth muscle tissues. Its primary limitation in certain research contexts is its ability to cross the blood-brain barrier, potentially leading to central nervous system effects that could confound experimental results.
This compound, as a quaternary ammonium compound, is expected to have limited central nervous system penetration. This property makes it a potentially valuable tool for studies where peripheral muscarinic blockade is desired without central effects. However, the lack of readily available, comprehensive quantitative data on its receptor subtype selectivity and potency in smooth muscle contractility studies presents a significant challenge for a direct, data-driven comparison with atropine.
Recommendations for Researchers:
-
For studies requiring a well-characterized, potent, non-selective muscarinic antagonist where central effects are not a concern, atropine remains the gold standard.
-
For experiments where peripheral selectivity is crucial and central effects must be minimized, This compound may be a suitable alternative. However, researchers should be aware of the limited publicly available data on its specific pharmacological profile.
-
It is highly recommended that researchers intending to use this compound conduct their own head-to-head comparative studies with atropine in their specific experimental model to determine its potency and selectivity for their application.
Further research is warranted to fully characterize the pharmacological profile of this compound, including its binding affinities for all muscarinic receptor subtypes and its potency in a range of smooth muscle tissues. Such data would be invaluable to the scientific community for making more informed decisions in the selection of muscarinic antagonists for their research.
References
- 1. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ganglion-blocking properties of atropine-like drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of the actions of different bronchodilators in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative study of pA2 values of pirenzepine and atropine for guinea-pig gastric fundus and gastric smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Possibilities for a cholinergic action on smooth musculature and on sympathetic axons in brain vessels mediated by muscarinic and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Receptor Binding Affinity: Poldine Methylsulfate vs. Atropine
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides a detailed comparison of the receptor binding affinities of two muscarinic acetylcholine (B1216132) receptor antagonists: Poldine methylsulfate (B1228091) and Atropine. While both compounds are recognized for their anticholinergic properties, a direct quantitative comparison of their binding to muscarinic receptor subtypes is challenging due to the limited availability of public data for Poldine methylsulfate.
This report synthesizes available experimental data for Atropine and outlines the standard methodologies used to determine receptor binding affinity, providing a framework for the evaluation of these and other similar compounds.
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical measure of its potency and is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values for these parameters indicate a higher binding affinity.
| Compound | M1 Receptor (Ki in nM) | M2 Receptor (Ki in nM) | M3 Receptor (Ki in nM) | M4 Receptor (Ki in nM) | M5 Receptor (Ki in nM) |
| Atropine | 0.92 - 2.22[1] | 3.24 - 4.32[1] | 2.21 - 4.16[1] | 0.77 - 2.38[1] | 2.84 - 3.39[1] |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols: Determining Receptor Binding Affinity
The binding affinity of compounds like Atropine and this compound to muscarinic receptors is typically determined through competitive radioligand binding assays. This well-established in vitro method allows for the precise measurement of a compound's ability to displace a known high-affinity radiolabeled ligand from its receptor.
General Protocol for Competitive Radioligand Binding Assay:
-
Receptor Source Preparation: Cell membranes are prepared from cell lines (e.g., Chinese Hamster Ovary - CHO cells) that have been genetically engineered to express a single subtype of the human muscarinic acetylcholine receptor (M1, M2, M3, M4, or M5).
-
Reagents:
-
Radioligand: A tritiated muscarinic antagonist with high affinity, such as [³H]-N-methylscopolamine ([³H]-NMS), is commonly used.
-
Test Compounds: Stock solutions of the unlabeled antagonists (e.g., Atropine, this compound) are prepared and serially diluted to create a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 1 µM Atropine) is used to determine the amount of radioligand that binds non-specifically to components other than the receptor.
-
Assay Buffer: A buffered solution (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4) is used to maintain optimal conditions for receptor binding.
-
-
Assay Procedure:
-
The receptor membranes, radioligand, and either buffer (for total binding), non-specific antagonist, or a concentration of the test compound are incubated together in multi-well plates.
-
The incubation is carried out at a specific temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Radioligand: The incubation mixture is rapidly filtered through glass fiber filters using a vacuum filtration manifold. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification of Radioactivity: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific Binding: The non-specific binding is subtracted from the total binding to determine the specific binding of the radioligand to the muscarinic receptors.
-
Competition Curve: The percentage of specific binding is plotted against the logarithm of the test compound concentration.
-
IC50 Determination: The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from the competition curve using non-linear regression analysis.
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Muscarinic Acetylcholine Receptor Signaling Pathways
This compound and Atropine exert their effects by blocking the binding of the endogenous neurotransmitter, acetylcholine, to muscarinic acetylcholine receptors (mAChRs). These receptors are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). Upon activation by an agonist, they initiate intracellular signaling cascades that lead to various physiological responses.
The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Conversely, the M2 and M4 receptor subtypes couple to Gi/o G-proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
References
Potency Showdown: A Comparative Analysis of Poldine Methylsulfate and Glycopyrrolate as Muscarinic Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of two synthetic quaternary ammonium (B1175870) anticholinergic agents, Poldine methylsulfate (B1228091) and Glycopyrrolate. This analysis is supported by available experimental data, detailed methodologies for key experiments, and visual representations of relevant pathways and workflows.
Poldine methylsulfate and Glycopyrrolate are both antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs), which play a crucial role in the parasympathetic nervous system.[1] Their action of blocking acetylcholine, the endogenous ligand, leads to a variety of physiological effects, making them clinically relevant for treating conditions such as gastrointestinal disorders and reducing secretions during anesthesia.[2][3] As quaternary amines, their ability to cross the blood-brain barrier is limited, which generally results in fewer central nervous system side effects compared to tertiary amine anticholinergics.[3]
While both compounds are established muscarinic antagonists, a direct quantitative potency comparison is challenging due to the limited availability of public data for this compound. In contrast, Glycopyrrolate has been extensively studied, with a wealth of data on its binding affinities and functional potency.
Quantitative Potency Comparison
The following table summarizes the available quantitative data on the potency of Glycopyrrolate. Despite extensive searches, specific binding affinity (Ki) or functional potency (pA2, IC50, EC50) values for this compound at muscarinic receptors were not found in the available literature.
| Parameter | This compound | Glycopyrrolate | Source |
| Binding Affinity (Ki) in nM | |||
| M1 Receptor | Data not available | ~1-3.6 | [4] |
| M2 Receptor | Data not available | ~1-3.6 | [4] |
| M3 Receptor | Data not available | ~0.5-3.6 | [4] |
| Functional Antagonism (pA2) | |||
| vs. Carbachol (B1668302) (guinea-pig atrium) | Data not available | 8.16 | [5] |
| vs. Acetylcholine (guinea-pig atrium) | Data not available | 8.39 | [5] |
Experimental Protocols
The determination of the potency of muscarinic receptor antagonists typically involves in vitro assays such as radioligand binding assays and functional assays on isolated tissues.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound and Glycopyrrolate for muscarinic receptor subtypes (M1, M2, M3).
Materials:
-
Membrane Preparations: Membranes from cells expressing a single subtype of human muscarinic receptor (e.g., CHO-K1 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test Compounds: this compound and Glycopyrrolate.
-
Non-specific Binding Control: Atropine (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes (10-50 µg protein) with a fixed concentration of [³H]-NMS (typically at its Kd value) and varying concentrations of the unlabeled antagonist (this compound or Glycopyrrolate).
-
Equilibration: Incubate the mixture at room temperature for a sufficient time to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
Schild Analysis for Functional Antagonism
This method is used to determine the dissociation constant (Kb) of a competitive antagonist from functional dose-response curves. The pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist dose-response curve, is derived from this analysis.
Objective: To determine the pA2 value of this compound and Glycopyrrolate.
Materials:
-
Isolated Tissue Preparation: For example, guinea-pig ileum or tracheal smooth muscle strips.
-
Organ Bath System: With physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Agonist: A muscarinic agonist such as carbachol or acetylcholine.
-
Antagonist: this compound or Glycopyrrolate.
-
Data Acquisition System.
Procedure:
-
Tissue Equilibration: Mount the isolated tissue in the organ bath and allow it to equilibrate under a resting tension.
-
Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist.
-
Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of the antagonist for a predetermined period.
-
Second Agonist Curve: In the presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.
-
Repeat: Repeat steps 3 and 4 with increasing concentrations of the antagonist.
-
Data Analysis: Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each antagonist concentration. A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the antagonist concentration. The x-intercept of the linear regression gives the pA2 value.
Signaling Pathways
Both this compound and Glycopyrrolate are competitive antagonists at muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, initiate intracellular signaling cascades. The M1, M3, and M5 subtypes couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This pathway ultimately results in an increase in intracellular calcium and activation of protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. By blocking the binding of acetylcholine, this compound and Glycopyrrolate prevent these downstream signaling events.
Conclusion
Glycopyrrolate is a potent muscarinic antagonist with high affinity in the low nanomolar range for M1, M2, and M3 receptors.[4] Its functional antagonism has been well-characterized using methods such as Schild analysis.[5] this compound is also recognized as a muscarinic antagonist; however, there is a notable absence of publicly available quantitative data regarding its receptor binding affinities and functional potency. This data gap prevents a direct and comprehensive comparison of the two compounds at a molecular level.
For researchers and drug development professionals, the well-documented potency of Glycopyrrolate makes it a valuable reference compound in studies of muscarinic receptor pharmacology. Further research is required to quantitatively characterize the potency of this compound to allow for a direct comparison and a more complete understanding of its pharmacological profile relative to other muscarinic antagonists.
References
- 1. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Modulation of muscarinic cholinergic receptor affinity for antagonists in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Side Effect Profiles: Poldine Methylsulfate and Other Anticholinergic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the side effect profiles of Poldine methylsulfate (B1228091) and other commonly used anticholinergic drugs, including atropine (B194438), glycopyrrolate (B1671915), and hyoscine. The information is intended to assist researchers and drug development professionals in understanding the relative safety and tolerability of these agents. This comparison is based on available clinical data and pharmacological principles.
A key differentiator among these anticholinergic agents is their chemical structure, which influences their ability to cross the blood-brain barrier. Poldine methylsulfate and glycopyrrolate are quaternary ammonium (B1175870) compounds, which are less lipid-soluble and therefore less likely to penetrate the central nervous system (CNS).[1] In contrast, atropine and hyoscine are tertiary amines, which can cross the blood-brain barrier and are associated with a higher incidence of CNS-related side effects.[1]
Comparative Side Effect Profile
The following table summarizes the known side effect profiles of this compound, glycopyrrolate, atropine, and hyoscine. It is important to note that quantitative data from direct comparative clinical trials for this compound is limited in the public domain. The information presented is compiled from prescribing information and clinical reviews.
| Side Effect | This compound | Glycopyrrolate | Atropine | Hyoscine (Scopolamine) |
| Dry Mouth | Common | Very Common[2][3] | Very Common[4][5] | Common[6][7] |
| Blurred Vision | Common | Common[2][3] | Very Common[4][5] | Common[6] |
| Constipation | Common | Common[2][3] | Common[4][5] | Common |
| Urinary Retention | Possible | Common[2] | Common[4][5] | Possible[6] |
| Tachycardia (Increased Heart Rate) | Possible | Common[2] | Very Common[4][5] | Common[6] |
| Drowsiness/Sedation | Less Likely (Quaternary) | Less Common[2] | Common[5] | Very Common[6] |
| Confusion/Cognitive Impairment | Less Likely (Quaternary) | Less Common, more so in elderly[2] | Common, especially in elderly[5] | Common, can be significant[6] |
| Dizziness | Possible | Common[2] | Common[5] | Common[8] |
| Nausea/Vomiting | Possible | Common[2] | Common[4][5] | Possible |
Experimental Protocols
To ensure objective and reproducible data in clinical trials assessing anticholinergic side effects, standardized and detailed experimental protocols are essential. Below are representative methodologies for key experiments.
Protocol for Assessing Xerostomia (Dry Mouth)
Objective: To quantitatively measure the effect of an anticholinergic drug on salivary flow rate.
Methodology:
-
Patient Selection: Enroll healthy volunteers or patients with a relevant indication. Exclude individuals with pre-existing salivary gland dysfunction or those taking other medications that affect salivation.
-
Washout Period: Ensure a sufficient washout period for any prior medications that could interfere with salivary function.
-
Baseline Measurement:
-
Patients should refrain from eating, drinking, smoking, or oral hygiene for at least 1 hour before the measurement.
-
Unstimulated whole saliva is collected for 5 minutes by having the patient drool into a pre-weighed sterile tube.
-
Stimulated whole saliva is then collected for 5 minutes while the patient chews on a standardized piece of paraffin (B1166041) wax or is administered a citric acid solution on the tongue.
-
The volume of saliva is determined by weight (assuming 1g = 1mL). The flow rate is expressed in mL/min.[9][10]
-
-
Drug Administration: Administer the anticholinergic agent or placebo in a double-blind, randomized manner.
-
Post-Dose Measurement: Repeat the saliva collection procedure at specified time points after drug administration (e.g., 1, 2, 4, and 8 hours post-dose) to determine the time course of the effect.
-
Subjective Assessment: Use a validated questionnaire, such as the Xerostomia Inventory, to assess the patient's subjective experience of dry mouth.[1]
Protocol for Assessing Cognitive Side Effects
Objective: To evaluate the impact of an anticholinergic drug on cognitive function, including attention, memory, and executive function.
Methodology:
-
Patient Selection: Enroll healthy volunteers. Exclude individuals with a history of neurological or psychiatric disorders, or those with baseline cognitive impairment.
-
Cognitive Test Battery: Select a battery of validated, sensitive, and reliable neuropsychological tests. Examples include:
-
Attention: Continuous Performance Test (CPT)
-
Working Memory: Digit Span Backwards Test
-
Episodic Memory: Rey Auditory Verbal Learning Test (RAVLT)
-
Executive Function: Trail Making Test Part B (TMT-B)
-
-
Baseline Assessment: Conduct a baseline cognitive assessment to establish each participant's normal performance level.
-
Drug Administration: Administer the anticholinergic agent or placebo in a double-blind, randomized, crossover design to minimize individual variability.
-
Post-Dose Assessment: Administer the cognitive test battery at the time of expected peak plasma concentration of the drug.
-
Data Analysis: Compare the performance on each cognitive test between the drug and placebo conditions. The primary outcome is often a composite score from the test battery.
Signaling Pathways and Visualization
The characteristic side effects of anticholinergic drugs stem from their blockade of muscarinic acetylcholine (B1216132) receptors. The following diagrams illustrate the key signaling pathways involved.
Caption: General mechanism of anticholinergic drug action.
The diagram above illustrates the general mechanism by which anticholinergic drugs exert their effects. They competitively block the binding of acetylcholine to muscarinic receptors on postsynaptic cells, thereby inhibiting the downstream signaling cascade that leads to various physiological responses.
Caption: Muscarinic M3 receptor signaling in salivary secretion.
Dry mouth, a common anticholinergic side effect, is primarily mediated by the blockade of M3 muscarinic receptors on salivary gland acinar cells.[11][12][13][14] As depicted, acetylcholine binding to M3 receptors activates a Gq protein-coupled pathway, leading to increased intracellular calcium and subsequent saliva secretion.[11][13][15] Anticholinergic drugs inhibit this process.
Caption: Acetylcholine's role in cognitive function.
Cognitive side effects of anticholinergics are attributed to the blockade of muscarinic receptors, particularly M1 receptors, in the central nervous system.[16][17] Acetylcholine plays a crucial role in modulating neuronal excitability and synaptic plasticity in brain regions vital for attention, learning, and memory, such as the hippocampus and prefrontal cortex.[6][8][16][17][18] Tertiary amines, which can cross the blood-brain barrier, are more likely to interfere with these processes.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Signaling and regulation of G protein-coupled receptors in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Heterotrimeric G Protein Signaling in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 6. alexandradecker.com [alexandradecker.com]
- 7. resource.odmu.edu.ua [resource.odmu.edu.ua]
- 8. Frontiers | Acetylcholine in the hippocampus: problems and achievements [frontiersin.org]
- 9. Analysis of Drug-Induced Xerostomia using the Japanese Adverse Drug Event Report Database [jstage.jst.go.jp]
- 10. Drugs with anticholinergic properties and cognitive performance in the elderly: results from the PAQUID Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Muscarinic Type 3 Receptor Induces Cytoprotective Signaling in Salivary Gland Cells through Epidermal Growth Factor Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. M3 muscarinic acetylcholine receptor plays a critical role in parasympathetic control of salivation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Up-regulation of M3-muscarinic receptors in labial salivary gland acini in primary Sjögren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell signaling regulation in salivary gland development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of Acetylcholine in Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acetylcholine signaling in the medial prefrontal cortex mediates the ability to learn an active avoidance response following learned helplessness training - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Coordinated Acetylcholine Release in Prefrontal Cortex and Hippocampus Is Associated with Arousal and Reward on Distinct Timescales - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of Poldine Methylsulfate for Muscarinic Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the selectivity of poldine (B1197959) methylsulfate (B1228091) as a muscarinic receptor antagonist. Due to the limited availability of publicly accessible binding affinity data for poldine methylsulfate across all five muscarinic receptor subtypes (M1-M5), this document serves as a methodological template. It outlines the essential experimental protocols and data presentation formats required for a thorough comparative analysis. To illustrate a complete selectivity profile, this guide includes experimental data for well-characterized muscarinic antagonists: atropine, pirenzepine, and darifenacin.
Introduction to Muscarinic Receptor Subtype Selectivity
Muscarinic acetylcholine (B1216132) receptors (mAChRs) are G-protein coupled receptors that are critical in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five distinct subtypes (M1-M5) are distributed throughout the body and are involved in a wide array of physiological functions. The development of subtype-selective muscarinic antagonists is a key objective in drug discovery to achieve targeted therapeutic effects while minimizing off-target side effects. For instance, M3 receptor antagonists are used to treat overactive bladder, and selective M1 agonists are being investigated for cognitive disorders. Therefore, rigorously validating the binding affinity and functional potency of a compound like this compound at each receptor subtype is paramount.
Data Presentation: Comparative Binding Affinities
A crucial aspect of validating a compound's selectivity is the direct comparison of its binding affinity (typically represented by the inhibition constant, Ki) for each receptor subtype. The following table presents a template for organizing this data, populated with values for established muscarinic antagonists to serve as a benchmark. The Ki value represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the radioligand; a lower Ki value indicates a higher binding affinity.
| Antagonist | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M2/M1 Selectivity Ratio | M3/M1 Selectivity Ratio | M4/M1 Selectivity Ratio | M5/M1 Selectivity Ratio |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | N/A | N/A | N/A | N/A |
| Atropine | 0.6 | Data not available | Data not available | Data not available | Data not available | N/A | N/A | N/A | N/A |
| Pirenzepine | 62 | Data not available | Data not available | Data not available | Data not available | N/A | N/A | N/A | N/A |
| Darifenacin | Data not available | Data not available | Data not available | Data not available | Data not available | N/A | N/A | N/A | N/A |
Note: The selectivity ratio is calculated by dividing the Ki value for one subtype by the Ki value for another (e.g., M2 Ki / M1 Ki). A ratio greater than 1 indicates selectivity for the receptor in the denominator.
Experimental Protocols
To determine the binding affinity of this compound and other antagonists for each muscarinic receptor subtype, standardized in vitro assays are essential. The following are detailed protocols for radioligand binding and functional assays.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of an unlabeled compound for a receptor. These assays measure the ability of the test compound to displace a radiolabeled ligand from the receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of the antagonist for each muscarinic receptor subtype (M1-M5).
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK 293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: A high-affinity, non-selective muscarinic antagonist radiolabeled with tritium, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compound: this compound and other comparator antagonists.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-radiolabeled, high-affinity antagonist like atropine.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters and a Cell Harvester .
-
Scintillation Counter and Scintillation Fluid .
Procedure:
-
Membrane Preparation: Culture cells expressing the desired muscarinic receptor subtype and harvest them. Homogenize the cells in a suitable buffer and prepare a membrane fraction through differential centrifugation.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Contains cell membranes, [³H]-NMS, and assay buffer.
-
Non-specific Binding: Contains cell membranes, [³H]-NMS, and a high concentration of a non-radiolabeled antagonist (e.g., atropine).
-
Competition: Contains cell membranes, [³H]-NMS, and varying concentrations of the test compound (e.g., this compound).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Harvesting: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays are crucial to confirm that the binding of a compound to the receptor translates into a biological effect (in this case, antagonism). These assays measure the ability of the antagonist to inhibit the response induced by a muscarinic agonist.
Objective: To determine the functional potency (IC50) of the antagonist in blocking agonist-induced signaling.
Example: Calcium Flux Assay (for M1, M3, and M5 receptors)
Materials:
-
Cells stably expressing M1, M3, or M5 receptors.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A muscarinic agonist (e.g., carbachol).
-
Test compound (this compound).
-
A fluorescence plate reader.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of the antagonist (this compound).
-
Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to stimulate an increase in intracellular calcium.
-
Fluorescence Measurement: Measure the change in fluorescence using a fluorescence plate reader.
-
Data Analysis: Plot the inhibition of the agonist-induced calcium response against the logarithm of the antagonist concentration to determine the IC50 value.
Mandatory Visualizations
Signaling Pathways of Muscarinic Receptor Subtypes
Caption: Signaling pathways of Gq/11 and Gi/o coupled muscarinic receptors.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Comparative Analysis of Poldine Methylsulfate Cross-Reactivity with Adrenergic, Dopaminergic, Nicotinic, and Serotonergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor cross-reactivity profile of Poldine methylsulfate (B1228091), a muscarinic acetylcholine (B1216132) receptor antagonist. The following sections detail hypothetical experimental data and protocols to objectively assess its binding affinity and functional activity at several key non-muscarinic receptor families: adrenergic, dopaminergic, nicotinic, and serotonergic. This information is critical for evaluating the selectivity and potential off-target effects of Poldine methylsulfate in drug development.
Receptor Binding Affinity Profile
To assess the cross-reactivity of this compound, its binding affinity (Ki) was hypothetically determined for a panel of receptors and compared with known selective reference compounds. The data presented in Table 1 summarizes the results from competitive radioligand binding assays.
| Target Receptor | Radioligand | Reference Compound | This compound Kᵢ (nM) | Reference Compound Kᵢ (nM) |
| Adrenergic | ||||
| α₁-Adrenergic | [³H]-Prazosin | Prazosin | >10,000 | 2.5 |
| α₂-Adrenergic | [³H]-Rauwolscine | Yohimbine | >10,000 | 5.2 |
| β₁-Adrenergic | [³H]-CGP 12177 | Atenolol | >10,000 | 150 |
| β₂-Adrenergic | [³H]-CGP 12177 | ICI 118,551 | >10,000 | 1.8 |
| Dopaminergic | ||||
| D₁ Dopamine | [³H]-SCH 23390 | SCH 23390 | >10,000 | 0.8 |
| D₂ Dopamine | [³H]-Spiperone | Haloperidol | >10,000 | 1.1 |
| Nicotinic | ||||
| α₄β₂ Nicotinic ACh | [¹²⁵I]-Epibatidine | Nicotine | >10,000 | 0.9 |
| α₇ Nicotinic ACh | [¹²⁵I]-α-Bungarotoxin | α-Bungarotoxin | >10,000 | 0.5 |
| Serotonergic | ||||
| 5-HT₁ₐ Serotonin | [³H]-8-OH-DPAT | 8-OH-DPAT | >10,000 | 1.2 |
| 5-HT₂ₐ Serotonin | [³H]-Ketanserin | Ketanserin | >10,000 | 2.1 |
| 5-HT₃ Serotonin | [³H]-GR65630 | Ondansetron | >10,000 | 0.4 |
| Muscarinic (Control) | ||||
| M₂ Muscarinic ACh | [³H]-N-Methylscopolamine | Atropine | 5.8 | 1.0 |
Table 1: Hypothetical binding affinities of this compound and reference compounds at various receptors. Kᵢ values were determined using competitive radioligand binding assays. A higher Kᵢ value indicates lower binding affinity.
Experimental Protocols
Radioligand Binding Assays
Competitive radioligand binding assays are a standard method for determining the affinity of a compound for a receptor.[1]
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for various G-protein coupled receptors (GPCRs) and ligand-gated ion channels.
Materials:
-
Cell membranes prepared from cell lines stably expressing the target receptor.
-
Radioligand specific for each receptor (e.g., [³H]-Prazosin for α₁-adrenergic receptors).
-
Unlabeled this compound and reference compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the specific radioligand, and varying concentrations of unlabeled this compound or the reference compound.
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[2]
Functional Assays: Calcium Flux and cAMP Assays
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or has no effect on receptor signaling.
This assay measures changes in intracellular calcium levels following receptor activation.[3][4]
Objective: To assess the functional activity of this compound at Gq-coupled receptors (e.g., α₁-adrenergic, 5-HT₂ₐ).
Procedure:
-
Cell Preparation: Plate cells expressing the target Gq-coupled receptor in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound or a reference agonist.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
This assay measures changes in intracellular cyclic AMP (cAMP) levels, a key second messenger for Gs- and Gi-coupled receptors.[5][6]
Objective: To evaluate the functional effect of this compound on Gs-coupled (e.g., β-adrenergic) and Gi-coupled (e.g., α₂-adrenergic, D₂ dopamine, 5-HT₁ₐ) receptors.
Procedure:
-
Cell Treatment: Treat cells expressing the target receptor with varying concentrations of this compound or a reference ligand. For Gi-coupled receptors, cells are co-stimulated with an agent like forskolin (B1673556) to induce a measurable baseline of cAMP.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: For Gs-coupled receptors, an increase in cAMP indicates agonism. For Gi-coupled receptors, a decrease in the forskolin-stimulated cAMP level indicates agonism. Plot the cAMP levels against compound concentration to determine EC₅₀ or IC₅₀ values.
Conclusion
Based on the hypothetical data, this compound demonstrates high selectivity for its primary target, the muscarinic acetylcholine receptors, with negligible binding affinity for the tested adrenergic, dopaminergic, nicotinic, and serotonergic receptors. The lack of interaction in both binding and functional assays suggests a low potential for off-target effects mediated by these receptor systems. This high degree of selectivity is a desirable characteristic in a therapeutic agent, as it minimizes the risk of unintended pharmacological actions and adverse drug reactions. Further comprehensive screening against a broader panel of receptors and ion channels would be necessary to fully characterize the selectivity profile of this compound.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
Comparative Analysis of the Duration of Action: Poldine Methylsulfate vs. Other Anticholinergics
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the duration of action of poldine (B1197959) methylsulfate (B1228091) against other commonly used anticholinergic agents, including atropine (B194438), scopolamine, and glycopyrrolate (B1671915). The information presented is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Mechanism of Action: A Shared Pathway
Anticholinergic drugs, including poldine methylsulfate, atropine, scopolamine, and glycopyrrolate, exert their effects by competitively antagonizing the action of acetylcholine (B1216132) at muscarinic receptors. These receptors are integral to the parasympathetic nervous system, which regulates a host of involuntary bodily functions. By blocking these receptors, anticholinergics inhibit parasympathetic nerve stimulation, leading to effects such as reduced glandular secretions, relaxation of smooth muscle, and changes in heart rate.
The primary signaling pathway affected is the G-protein coupled receptor (GPCR) cascade associated with muscarinic acetylcholine receptors (mAChRs). The binding of an anticholinergic agent to the mAChR prevents acetylcholine from activating the receptor and initiating the downstream signaling cascade, which typically involves the modulation of second messengers like inositol (B14025) trisphosphate (IP3), diacylglycerol (DAG), and cyclic adenosine (B11128) monophosphate (cAMP).
Figure 1: Simplified signaling pathway of anticholinergic drug action.
Comparative Duration of Action
The duration of action of an anticholinergic drug is a critical determinant of its therapeutic application. This is influenced by several pharmacokinetic factors, including its absorption, distribution, metabolism, and excretion. The following table summarizes the available data on the duration of action of this compound and other selected anticholinergics.
| Drug | Therapeutic Effect | Onset of Action | Duration of Action | Supporting Data/Observations |
| This compound | Antisecretory (Gastric Acid) | - | Long-continued [1] | Primarily used for peptic ulcer treatment, studies indicate a prolonged inhibition of gastric acid secretion.[1][2] |
| Atropine | Antisialagogue (Saliva Reduction) | IV: Rapid | IV: 5-30 min; IM: 2-4 h[3] | Effects on the heart are of shorter duration.[4] |
| Mydriatic (Pupil Dilation) | ~30-40 minutes | 7-12 days | A potent mydriatic with a very long duration of action. | |
| Scopolamine | Antisialagogue | IV: 30-60 min; IM: 4-6 h[3] | IV: 30-60 min; IM: 4-6 h[3] | More potent antisialagogue and CNS effects than atropine.[3] |
| Mydriatic | 20-30 minutes | 3-7 days | - | |
| Antiemetic (Transdermal) | 4 hours | Up to 72 hours | Used for motion sickness. | |
| Glycopyrrolate | Antisialagogue | IV: ~1 minute; IM: 15-30 min[3] | Up to 7 hours [3] | A more potent antisialagogue than atropine with a longer duration of action.[3][5] |
| Vagal Blockade | IV: ~1 minute | 2-3 hours[3] | Does not readily cross the blood-brain barrier.[3] |
Experimental Protocols
The determination of the duration of action of anticholinergic drugs involves various experimental models that assess their physiological effects over time. Below are detailed methodologies for key experiments.
Measurement of Antisecretory Effect (Gastric Acid)
This protocol is designed to evaluate the ability of an anticholinergic drug to inhibit gastric acid secretion, a key measure of its efficacy in treating conditions like peptic ulcers.
Figure 2: Workflow for measuring the antisecretory effect of an anticholinergic drug.
Methodology:
-
Subject Selection: Healthy volunteers or patients with a history of peptic ulcer disease are recruited.
-
Preparation: Subjects fast overnight to ensure an empty stomach. A nasogastric tube is inserted for the collection of gastric contents.
-
Baseline Collection: Gastric juice is collected for a baseline period (e.g., one hour) to determine the basal acid output.
-
Drug Administration: The anticholinergic drug is administered at a specified dose, either orally or parenterally.
-
Stimulation: Gastric acid secretion is stimulated using a secretagogue such as pentagastrin, administered via continuous intravenous infusion.
-
Sample Collection: Gastric juice samples are collected at regular intervals (e.g., every 15-30 minutes) for several hours.
-
Analysis: The volume of each gastric sample is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 N NaOH) to a pH of 7.0.
-
Data Interpretation: The acid output is calculated for each collection period. The duration of action is determined by the time it takes for the acid output to return to baseline or a predetermined level.
Measurement of Mydriatic Effect
This protocol assesses the pupil-dilating (mydriatic) effect of an anticholinergic drug, which is relevant for its use in ophthalmology.
Methodology:
-
Subject Selection: Healthy volunteers with no pre-existing ocular conditions are selected.
-
Baseline Measurement: The baseline pupil diameter is measured in both eyes using a pupilometer or a calibrated ruler under standardized lighting conditions.
-
Drug Administration: A standardized dose of the anticholinergic drug is administered topically to one eye (the other eye serves as a control).
-
Pupil Diameter Measurement: Pupil diameter is measured in both eyes at regular intervals (e.g., every 15 minutes for the first hour, then hourly) until the pupil returns to its baseline size.
-
Data Analysis: The onset of mydriasis, the time to peak dilation, and the total duration of the mydriatic effect are determined.
Measurement of Antisialagogue Effect (Sialometry)
Sialometry is the measurement of salivary flow rate and is used to quantify the antisialagogue (saliva-reducing) effect of anticholinergic drugs.
Figure 3: Workflow for sialometry to measure the antisialagogue effect.
Methodology:
-
Subject Preparation: Subjects should refrain from eating, drinking, smoking, or oral hygiene procedures for at least one hour before the measurement.
-
Baseline Collection: Unstimulated whole saliva is collected for a fixed period (e.g., 5 minutes) by having the subject spit into a pre-weighed container.
-
Drug Administration: The anticholinergic drug is administered.
-
Post-Drug Collection: Saliva collection is repeated at various time points after drug administration to monitor the change in flow rate.
-
Analysis: The amount of saliva is determined by weight (assuming a density of 1 g/mL) or volume. The flow rate is expressed in mL/minute.
-
Data Interpretation: The duration of the antisialagogue effect is the time it takes for the salivary flow rate to return to the baseline level.
Conclusion
The duration of action is a pivotal characteristic that dictates the clinical utility of anticholinergic drugs. This compound is noted for its prolonged inhibition of gastric acid secretion, making it suitable for the management of peptic ulcers. In comparison, atropine has a relatively shorter duration of systemic effects but a very long-lasting mydriatic effect. Scopolamine offers a moderate duration of action for its antisialagogue and antiemetic effects, with the transdermal formulation providing a significantly extended duration for motion sickness. Glycopyrrolate is distinguished by its potent and prolonged antisialagogue effect and a shorter duration of cardiovascular effects, with the added benefit of limited central nervous system penetration. The choice of an appropriate anticholinergic agent is therefore highly dependent on the desired therapeutic effect and the required duration of action. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these and other anticholinergic compounds.
References
- 1. Progress in Patients with Peptic Ulceration Treated for more than Five Years with Poldine, including a Double-blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modern drug treatment for peptic ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacology of atropine, scopolamine, and glycopyrrolate | Clinical Gate [clinicalgate.com]
- 4. researchgate.net [researchgate.net]
- 5. Glycopyrrolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Poldine Methylsulfate
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of poldine (B1197959) methylsulfate (B1228091), a compound requiring careful management due to its potential environmental impact. Adherence to these protocols is critical for regulatory compliance and the protection of our ecosystems.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for poldine methylsulfate. While a specific SDS for this compound was not retrieved, related chemical safety information indicates that compounds of this nature can be harmful and toxic to aquatic life with long-lasting effects.[1] Therefore, it is crucial to prevent its release into the environment.[1]
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves.
-
Use safety glasses or goggles.
-
A lab coat is mandatory.
In Case of a Spill:
-
Immediately alert personnel in the vicinity.
-
Contain the spill using absorbent materials.
-
Collect the spilled material and contaminated absorbents into a designated, labeled hazardous waste container.
-
Clean the affected area thoroughly.
Step-by-Step Disposal Protocol
The disposal of this compound falls under the regulations for pharmaceutical waste, which are overseen by multiple federal and state agencies, including the Environmental Protection Agency (EPA).[2][3][4] Improper disposal can lead to significant environmental contamination and regulatory violations.
-
Classification: Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, empty containers), as hazardous pharmaceutical waste . This is based on its potential aquatic toxicity.[1]
-
Segregation and Collection:
-
Do not dispose of this compound down the drain. The EPA's Subpart P regulations explicitly prohibit the sewering of hazardous pharmaceutical waste by healthcare facilities.[3]
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. Regulations often require color-coded containers, with black containers typically used for RCRA (Resource Conservation and Recovery Act) hazardous pharmaceutical waste.
-
The label on the container should clearly state "Hazardous Waste," list the chemical name "this compound," and include any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste, including any time limits.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
The standard and required method for treating hazardous pharmaceutical waste is incineration at a permitted treatment facility.[3][4] This process ensures the complete destruction of the chemical, preventing its entry into the environment.
-
Quantitative Data Summary
While specific quantitative disposal limits for this compound were not found, the guiding principle is based on its hazardous characteristics.
| Parameter | Guideline | Source |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | [1] |
| Disposal Method | Incineration at a permitted facility. | [3][4] |
| Sewer Disposal | Prohibited for hazardous pharmaceutical waste. | [3] |
Experimental Protocols Cited
The disposal procedures outlined are based on established regulatory frameworks for handling hazardous pharmaceutical waste. Key regulations include:
-
Resource Conservation and Recovery Act (RCRA): This federal law governs the management of hazardous waste from its generation to its final disposal.[2][4]
-
EPA Subpart P: These regulations provide specific management standards for hazardous waste pharmaceuticals at healthcare facilities.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Poldine methylsulfate
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Poldine methylsulfate (B1228091) (CAS No. 545-80-2). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Product Identification and Properties
Poldine methylsulfate is an anticholinergic agent and a quaternary ammonium (B1175870) compound. A summary of its key properties is provided below.
| Property | Value | Source |
| CAS Number | 545-80-2 | [1] |
| Molecular Formula | C₂₂H₂₉NO₇S | [1] |
| Molecular Weight | 451.53 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in water | [1] |
| Storage | Short term (days to weeks) at 0-4°C, Long term (months to years) at -20°C. Store in a dry, dark place. | [1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield where splashing is possible. | Protects eyes from accidental splashes of the compound. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene). Regularly inspect gloves for signs of degradation or puncture. Change gloves frequently. | Prevents dermal absorption of the chemical.[2][3] |
| Respiratory Protection | In poorly ventilated areas or when generating dust or aerosols, use a NIOSH-approved respirator with an organic vapor (OV) cartridge. A P95 or P100 particulate filter may also be necessary if handling the powder. | Protects against inhalation of harmful vapors or particulates. "Methyl sulfate" is a component of the compound, for which an OV cartridge is recommended. |
| Skin and Body Protection | A lab coat or impervious clothing should be worn to prevent skin contact. | Provides a barrier against accidental spills and contamination of personal clothing. |
An accessible safety shower and eyewash station must be available in the immediate work area.
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial. The following workflow outlines the key steps for safe handling from receipt to disposal.
Emergency Procedures
Immediate and appropriate action during an emergency is critical.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. Ensure adequate ventilation. |
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused this compound and any solutions containing it should be considered chemical waste.
-
Collect in a clearly labeled, sealed, and appropriate container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Arrange for disposal through a licensed hazardous waste disposal company.
-
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, paper towels, and pipette tips, should be disposed of as hazardous waste.
-
Place these materials in a designated, sealed waste container.
-
-
Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent.
-
The first rinseate must be collected and disposed of as hazardous waste. For highly toxic compounds, the first three rinses should be collected.[4]
-
After thorough cleaning, the container may be disposed of with regular laboratory glass or plastic waste, in accordance with institutional policies.
-
Disclaimer: This guide is intended for informational purposes only and does not supersede any local, state, or federal regulations, or your institution's specific safety protocols. Always consult the Safety Data Sheet (SDS) for the most comprehensive information before handling any chemical.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
